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  • Product: Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride
  • CAS: 113210-35-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride

Foreword: The Imperative of Foundational Characterization In the landscape of drug discovery and development, the journey from a promising molecular entity to a viable therapeutic agent is predicated on a deep understand...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Foundational Characterization

In the landscape of drug discovery and development, the journey from a promising molecular entity to a viable therapeutic agent is predicated on a deep understanding of its fundamental characteristics. An active pharmaceutical ingredient (API) is not merely defined by its biological activity but equally by its physicochemical properties. These properties are the bedrock upon which formulation, stability, bioavailability, and ultimately, clinical success are built. This guide provides a comprehensive technical overview of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride, a versatile chemical intermediate. Our focus extends beyond a simple recitation of data; we aim to provide the "why" behind the "how"—elucidating the causality of experimental choices and the critical implications of each property for researchers, scientists, and drug development professionals.

It is crucial to distinguish the subject of this guide, Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride (an N-substituted glycine ester), from its common isomer, Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride (an alpha-amino acid ester). While structurally similar, their distinct atomic arrangements lead to different physicochemical profiles, underscoring the necessity of precise characterization.

Molecular Identity and Structure

The first principle of physicochemical analysis is the unambiguous confirmation of the molecule's identity.

IUPAC Name: methyl 2-(4-hydroxyanilino)acetate;hydrochloride[1] CAS Number: 113210-35-8[2] Molecular Formula: C₉H₁₂ClNO₃[2] Molecular Weight: 217.65 g/mol [3][4]

The structure comprises a central glycine methyl ester scaffold where the amino group is substituted with a 4-hydroxyphenyl (p-phenol) ring. The hydrochloride salt form enhances the compound's polarity and is often employed to improve aqueous solubility and stability.

G cluster_0 Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride cluster_1 Structural Components mol A 4-Hydroxyphenyl Group (Phenolic -OH) B Secondary Amine Linkage (Protonated in HCl salt) C Methyl Ester Group

Caption: Chemical structure and key functional groups.

Core Physicochemical Data Summary

A quantitative understanding of a compound's properties is essential for predictive modeling and experimental design. The following table summarizes the known and computed properties. Note the distinction between data for the N-substituted title compound and its more widely reported alpha-substituted isomer, which serves as a valuable point of comparison.

PropertyValue (Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride)Value (Comparative Isomer: (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate HCl)Significance in Drug Development
Molecular Formula C₉H₁₂ClNO₃[2]C₉H₁₂ClNO₃[4]Defines elemental composition and exact mass.
Molecular Weight 217.65 g/mol [4]217.65 g/mol [3][5]Crucial for all stoichiometric calculations and formulation dosing.
Appearance White to off-white crystalline powder (Expected)White to off-white crystalline powder[3]Initial qualitative check for purity and consistency.
Melting Point (°C) Data not available in reviewed literature.187 - 190[3][5]Indicates purity and solid-state stability; affects manufacturing processes like milling and drying.
Solubility Expected to be moderately soluble in water and polar organic solvents.[3]Moderate solubility in water and methanol; insoluble in non-polar solvents.[3]Directly impacts dissolution rate, bioavailability, and options for liquid formulations.
Purity (by HPLC) Min. 95% specified by some suppliers.[6]≥97%[3]A critical quality attribute (CQA) essential for safety and efficacy.
Storage Condition Under inert gas (nitrogen or Argon) at 2-8°C.[2]Standard conditions, inert atmosphere recommended.[3]Informs on chemical stability and required handling procedures to prevent degradation.

Analytical Characterization Protocols

Authoritative characterization relies on validated analytical methods. Here, we detail the standard protocols for confirming the identity, purity, and properties of the title compound.

Structural Verification via Spectroscopy

Spectroscopic methods provide a fingerprint of the molecule, confirming its structure and identifying functional groups.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structure elucidation. For Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride in a solvent like DMSO-d₆, the following ¹H NMR signals are predicted:

  • ~9.0-10.0 ppm (broad singlet, 1H): Phenolic -OH proton.

  • ~6.7-6.8 ppm (doublet, 2H): Aromatic protons ortho to the -OH group.

  • ~6.6-6.7 ppm (doublet, 2H): Aromatic protons meta to the -OH group.

  • ~5.0-6.0 ppm (broad singlet, 2H): Protonated amine protons (-NH₂⁺-). The chemical shift is highly dependent on concentration and residual water.

  • ~4.1 ppm (singlet, 2H): Methylene protons (-CH₂-) of the acetate group.

  • ~3.6 ppm (singlet, 3H): Methyl ester protons (-OCH₃).

B. Infrared (IR) Spectroscopy

IR spectroscopy identifies characteristic vibrations of functional groups.

  • 3200-3400 cm⁻¹ (broad): O-H stretching of the phenolic group.

  • 2400-2800 cm⁻¹ (broad): N-H stretching from the protonated secondary amine (hydrochloride salt).

  • ~1740 cm⁻¹ (strong): C=O stretching of the ester group.

  • ~1600, ~1510 cm⁻¹: C=C stretching within the aromatic ring.

  • ~1230 cm⁻¹: C-O stretching of the ester and phenol.

C. Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation patterns. Using electrospray ionization (ESI) in positive mode, the expected parent ion would be for the free base (after loss of HCl).

  • [M+H]⁺: Expected at m/z 182.08, corresponding to the protonated free base [C₉H₁₂NO₃]⁺.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for assessing the purity of non-volatile organic compounds.

G start Start: Sample Preparation prep Dissolve sample accurately in mobile phase diluent (e.g., 1 mg/mL) start->prep hplc_system HPLC System Setup Column: C18 (e.g., 4.6x150mm, 5µm) Mobile Phase: Acetonitrile/Water with 0.1% TFA Flow Rate: 1.0 mL/min Detection: UV at 254 nm prep->hplc_system injection Inject precise volume (e.g., 10 µL) hplc_system->injection separation Chromatographic Separation (Analyte retention based on polarity) injection->separation detection UV Detector Measures Absorbance (Generates Chromatogram) separation->detection analysis Data Analysis (Integrate peak areas) detection->analysis result Calculate Purity % (% Purity = [Area_Main / Area_Total] * 100) analysis->result

Caption: Standard workflow for HPLC purity analysis.

Protocol Rationale:

  • Column Choice (C18): A C18 (octadecylsilane) reversed-phase column is the workhorse for moderately polar compounds. The non-polar stationary phase effectively retains the analyte, allowing for separation from more polar or non-polar impurities.

  • Mobile Phase: A gradient of a weak organic acid (like trifluoroacetic acid, TFA) in water and an organic solvent (like acetonitrile) is standard. The TFA protonates silanols on the column to reduce peak tailing and ensures the analyte's acidic and basic functional groups are in a single ionic state, leading to sharp, symmetrical peaks.

  • UV Detection: The phenyl ring in the molecule contains a chromophore that strongly absorbs UV light, making UV detection at a wavelength like 254 nm a sensitive and reliable method of quantification.

Solubility and Thermal Stability Assessment

These properties are critical for predicting in vivo behavior and defining manufacturing and storage conditions.

Aqueous Solubility Determination (Shake-Flask Method)

The gold-standard shake-flask method provides thermodynamic solubility data.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of the compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4) in a sealed, inert vial.

  • Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states. The causality here is to allow the dissolution process to reach its thermodynamic endpoint.

  • Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge or filter the sample (using a filter material, like PVDF, that does not bind the analyte) to remove all undissolved solid.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and analyze its concentration using a validated analytical method, typically the HPLC-UV method described previously, against a standard curve of known concentrations.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to measure the melting point, heat of fusion, and detect any polymorphic transitions or degradation events.

G start Start: Sample Preparation prep Accurately weigh 2-5 mg of sample into an aluminum DSC pan. start->prep seal Hermetically seal the pan. (Prevents solvent loss/sublimation) prep->seal instrument Place sample and reference pan (empty sealed pan) into DSC cell. seal->instrument program Program thermal method: 1. Equilibrate at 25°C 2. Ramp temperature at 10°C/min to e.g., 250°C 3. Purge with inert gas (N₂) instrument->program run Execute Method: Instrument measures differential heat flow into sample vs. reference. program->run analysis Analyze Thermogram: - Onset of endotherm = Melting Point - Peak area = Heat of Fusion (ΔHfus) - Exotherms may indicate decomposition. run->analysis result Report: Melting Point (°C), ΔHfus (J/g) analysis->result

Caption: Experimental workflow for DSC thermal analysis.

Protocol Rationale:

  • Heating Rate (10°C/min): This rate provides a good balance between resolution and experimental time. A slower rate can improve resolution of thermal events, while a faster rate might obscure them.

  • Inert Atmosphere (N₂): Purging with an inert gas like nitrogen is critical to prevent thermo-oxidative degradation of the sample, ensuring that the observed thermal events are intrinsic to the compound itself.

  • Reference Pan: The use of an identical, empty reference pan allows the instrument to subtract the heat capacity of the pan itself, isolating the heat flow associated only with the sample.

Concluding Remarks for the Development Scientist

The physicochemical properties of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride define its "developability." Its expected crystalline nature, confirmed by a sharp melting point via DSC, suggests good solid-state stability. The hydrochloride salt form is a strategic choice to enhance aqueous solubility, a property that must be precisely quantified to inform formulation strategies, from simple solutions for preclinical work to advanced solid dosage forms. Rigorous purity assessment by a validated HPLC method is non-negotiable, as even minor impurities can have significant impacts on toxicology and efficacy.

This guide provides the foundational methodologies and scientific rationale for a comprehensive characterization. Each piece of data, from a ¹H NMR signal to a solubility value, is a critical input for the complex models that guide modern drug development. It is through this diligent, mechanistically-informed approach to physicochemical profiling that we can rationally design and de-risk the development of new chemical entities, transforming promising molecules into safe and effective medicines.

References

  • Vertex AI Search. (2025). (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate Hydrochloride Product Specification.
  • PubChem. (n.d.). Methyl 2-((4-hydroxyphenyl)amino)acetate. National Center for Biotechnology Information.
  • Echemi. (n.d.). Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride.
  • PubChem. (n.d.). Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate. National Center for Biotechnology Information.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
  • Google Patents. (2014). CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof.
  • Sigma-Aldrich. (n.d.). Methyl 2-(4-aminophenyl)-2-hydroxyacetate.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0060390).
  • Chongqing Chemdad Co., Ltd. (n.d.). Methyl 2-((4-hydroxyphenyl)aMino)acetate hydrochloride.
  • PubChem. (n.d.). Methyl (2R)-amino(4-hydroxyphenyl)acetate--hydrogen chloride (1/1). National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). METHYL 2-AMINO-2-(4-HYDROXYPHENYL)ACETATE CAS#: 43189-12-4.
  • Sigma-Aldrich. (n.d.). (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester 97.
  • MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • BLDpharm. (n.d.). 56405-21-1|Methyl 2-((4-hydroxyphenyl)amino)acetate.
  • Huateng Pharma. (n.d.). Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride | CAS:56405-21-1.
  • Oakwood Chemical. (n.d.). Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride, min 95%.

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride

Introduction Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is a significant organic compound, primarily recognized for its role as a key intermediate in the synthesis of various pharmaceuticals and fine chemical...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is a significant organic compound, primarily recognized for its role as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structure, incorporating a secondary amine, an ester, and a phenol, makes it a versatile building block. This guide provides a comprehensive overview of a robust and logical pathway for its synthesis, designed for researchers, chemists, and professionals in drug development. The methodologies described herein are grounded in established principles of organic chemistry, emphasizing reaction control, selectivity, and product validation.

Overall Synthesis Pathway

The synthesis is conceptualized as a two-step process starting from commercially available materials. The primary transformation is a selective N-alkylation of 4-aminophenol with methyl chloroacetate, followed by the conversion of the resulting amino ester into its hydrochloride salt to improve stability and handling.

Synthesis_Pathway Figure 1: Overall Synthesis Scheme A 4-Aminophenol C Methyl 2-((4-hydroxyphenyl)amino)acetate (Free Base) A->C Step 1 reagents1 + K₂CO₃, Acetone (N-Alkylation) B Methyl Chloroacetate B->C D Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride (Final Product) C->D Step 2 reagents2 + HCl in Ether (Salt Formation)

Caption: Figure 1: Overall Synthesis Scheme

Part 1: Synthesis of Methyl 2-((4-hydroxyphenyl)amino)acetate (Free Base)

The core of the synthesis lies in the selective alkylation of the amino group of 4-aminophenol. A critical challenge in this step is the presence of two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). The reaction conditions must be carefully chosen to favor N-alkylation over the competing O-alkylation (a Williamson-like ether synthesis).

Mechanistic Considerations and Rationale for Selectivity

The amino group is generally more nucleophilic than the hydroxyl group under neutral or slightly basic conditions. However, a strong base can deprotonate the phenolic hydroxyl, significantly increasing its nucleophilicity and favoring O-alkylation. To promote the desired N-alkylation, a mild, non-nucleophilic base and a polar aprotic solvent are employed.

  • Choice of Base: Potassium carbonate (K₂CO₃) is an ideal choice. It is a moderately weak base, sufficient to neutralize the HCl generated during the reaction but not strong enough to extensively deprotonate the phenolic hydroxyl group. This minimizes the formation of the O-alkylated byproduct.

  • Choice of Solvent: Acetone is a suitable polar aprotic solvent. It effectively dissolves the reactants and facilitates the S_N2 reaction without participating in it.

  • Control of Stoichiometry: Using a slight excess of 4-aminophenol can help to minimize the potential for N,N-dialkylation, where a second molecule of methyl chloroacetate reacts with the product.

Experimental Protocol: N-Alkylation of 4-Aminophenol

N_Alkylation_Workflow Figure 2: Workflow for N-Alkylation cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up A Charge flask with 4-aminophenol, K₂CO₃, and acetone B Stir to form a suspension A->B C Add methyl chloroacetate dropwise at room temperature B->C D Heat the mixture to reflux (approx. 56°C) C->D E Monitor reaction progress by TLC (e.g., 6-8 hours) D->E F Cool to room temperature E->F G Filter off inorganic salts F->G H Concentrate filtrate under reduced pressure G->H

Caption: Figure 2: Workflow for N-Alkylation

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (10 mL per gram of 4-aminophenol).

  • Addition of Alkylating Agent: Stir the resulting suspension at room temperature for 15 minutes. To this, add methyl chloroacetate (0.9 eq) dropwise over 20 minutes. The stoichiometry is set to have a slight excess of the aminophenol to reduce dialkylation.

  • Reaction: Heat the mixture to a gentle reflux and maintain this temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (methyl chloroacetate) is consumed (typically 6-8 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the filter cake with a small amount of acetone.

  • Isolation of Crude Product: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude Methyl 2-((4-hydroxyphenyl)amino)acetate as an oil or semi-solid.

ParameterValue / DescriptionRationale
Starting Materials 4-Aminophenol, Methyl ChloroacetateReadily available and provide the core structure.
Base Potassium Carbonate (K₂CO₃)Mild base to favor N-alkylation over O-alkylation.
Solvent AcetonePolar aprotic solvent that facilitates S_N2 reactions.
Temperature Reflux (~56°C)Provides sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions.
Reaction Time 6-8 hours (TLC monitored)Ensures completion of the reaction.
Stoichiometry 4-Aminophenol (1.0 eq), Methyl Chloroacetate (0.9 eq)Minimizes N,N-dialkylation.

Part 2: Purification of Methyl 2-((4-hydroxyphenyl)amino)acetate

The crude product from Part 1 will likely contain unreacted 4-aminophenol and potentially small amounts of the O-alkylated and N,N-dialkylated byproducts. Purification is essential to ensure the quality of the final hydrochloride salt.

Purification Protocol (Column Chromatography):

  • Prepare Silica Gel Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a chromatography column.

  • Load Crude Product: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

  • Elution: Elute the column with a gradient solvent system, starting with a mixture of hexane and ethyl acetate (e.g., 4:1) and gradually increasing the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified Methyl 2-((4-hydroxyphenyl)amino)acetate.

Part 3: Preparation of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride

Conversion to the hydrochloride salt is a standard procedure for amines, which often improves crystallinity, stability, and ease of handling. This is achieved by treating the purified free base with hydrochloric acid in an anhydrous solvent.

Protocol for Hydrochloride Salt Formation:

  • Dissolution: Dissolve the purified Methyl 2-((4-hydroxyphenyl)amino)acetate (1.0 eq) in anhydrous diethyl ether or ethyl acetate (20 mL per gram of ester).

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) or bubble anhydrous HCl gas through the solution with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. Continue the addition of HCl until no further precipitation is observed.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any excess HCl. Dry the product under vacuum to yield Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride as a stable, crystalline solid. The use of aqueous HCl is generally avoided as it can lead to lower yields due to the solubility of the salt in water.[1]

PropertyExpected Value
Molecular Formula C₉H₁₂ClNO₃
Molecular Weight 217.65 g/mol
Appearance White to off-white crystalline powder
Melting Point Not widely reported; requires experimental determination. (An isomer melts at 187-190°C[2])
Solubility Soluble in water and polar solvents like methanol.
¹H NMR (DMSO-d₆) Expected peaks for aromatic protons, methylene protons, methoxy protons, and amine/hydroxyl protons.
IR (KBr, cm⁻¹) Expected absorptions for O-H, N-H, C=O (ester), C-N, and aromatic C-H bonds.

Safety Precautions

  • Handling Reagents: Methyl chloroacetate is toxic and lachrymatory. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvent Hazards: Acetone and diethyl ether are highly flammable. Avoid open flames and ensure proper grounding of equipment.

  • HCl Gas/Solutions: Anhydrous hydrogen chloride is corrosive and toxic. Handle with extreme care in a fume hood.

References

  • (R)-Methyl 2-amino-2-(4-hydroxyphenyl)
  • PubChem. Methyl 2-((4-hydroxyphenyl)amino)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • US Patent US20100204470A1. Method for salt preparation. (2010). Google Patents.

Sources

Foundational

Unraveling the Profile of a Key Pharmaceutical Intermediate: Methyl 2-((4-hydroxyphenyl)amino)acetate Hydrochloride

An In-Depth Technical Overview for Researchers and Drug Development Professionals Abstract Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is a chemical compound of significant interest within the pharmaceutical i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Overview for Researchers and Drug Development Professionals

Abstract

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is a chemical compound of significant interest within the pharmaceutical industry. This technical guide provides a comprehensive analysis of its known attributes, focusing on its chemical properties and established applications. While a detailed pharmacological mechanism of action for the compound itself is not extensively documented in publicly available scientific literature, this paper serves to consolidate the existing technical data, offering valuable insights for researchers and professionals engaged in drug discovery and chemical synthesis.

Introduction

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride, also identified by several synonyms including (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride and D-p-Hydroxyphenylglycine methyl ester hydrochloride, is a high-purity organic molecule.[1][2] Its primary role in the scientific and industrial landscape is that of a crucial intermediate in the synthesis of more complex pharmaceutical agents.[1][2] The presence of a chiral center and functional groups such as a hydroxyphenyl moiety makes it a valuable building block in the creation of enantiomerically pure drugs.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and research.

PropertyValueSource
Molecular Formula C₉H₁₂ClNO₃[1][3]
Molecular Weight 217.65 g/mol [1][2]
CAS Number 57591-61-4[1]
Appearance White to off-white crystalline powder[1][2]
Melting Point 187-190°C[1][2]
Solubility Moderately soluble in water and polar solvents (e.g., methanol); insoluble in non-polar solvents.[1]
Purity Typically ≥97% (as determined by HPLC)[1]
Specific Rotation -120° to -130° (c=1, methanol)[1]

These properties underscore the compound's stability under standard conditions and its suitability for use in various reaction environments.[1]

Mechanism of Action: An Uncharted Territory

Extensive searches of scientific databases and literature provide no specific details regarding a direct mechanism of action for Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride as a therapeutic agent. Its documented utility is confined to its role as a precursor molecule. The biological and pharmacological effects of the final products synthesized from this intermediate are diverse and depend on the subsequent chemical modifications.

Synthetic Applications and Importance in Drug Development

The primary and well-established application of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is as a key intermediate in the synthesis of various pharmaceuticals.[1]

Peptide Synthesis

The compound serves as a foundational element in the construction of complex peptides. Its amino acid-like structure, featuring a protected carboxylic acid (methyl ester) and an amino group, allows for its incorporation into peptide chains through standard solid-phase or solution-phase synthesis methodologies.

Beta-Lactam Antibiotics

This molecule is also utilized in the synthesis of beta-lactam antibiotics.[2] These antibiotics are characterized by the beta-lactam ring and are a cornerstone of antibacterial therapy. The hydroxyphenyl group of the intermediate can be a critical pharmacophore in the final antibiotic structure, contributing to its antibacterial spectrum and efficacy.

Experimental Protocols: Quality Assessment

For researchers utilizing this compound, ensuring its purity and identity is paramount. The following outlines a general workflow for quality control.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride.

Methodology:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of the compound in a suitable mobile phase to create a stock solution of known concentration.

  • Sample Preparation: Prepare a sample solution of the compound to be tested at a similar concentration.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for the chromophore (e.g., ~220-280 nm).

  • Analysis: Inject both the standard and sample solutions. The purity of the sample is calculated by comparing the peak area of the main component to the total area of all peaks.

Caption: Workflow for HPLC-based purity assessment.

Conclusion

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is a well-characterized chemical intermediate with a defined role in pharmaceutical synthesis. Its value lies in its chemical structure, which provides a versatile scaffold for the development of complex drug molecules, particularly in the realms of peptide and antibiotic research. While the compound itself is not recognized for a direct therapeutic mechanism of action, its contribution to the synthesis of life-saving medications is undeniable. Future research may yet uncover novel biological activities of this molecule, but its current and primary importance remains as a fundamental building block in the pharmaceutical sciences.

References

  • (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate Hydrochloride Product Specification. (2025). [Source not further specified].
  • Methyl 2-((4-hydroxyphenyl)aMino)acetate hydrochloride - Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Methyl 2-((4-hydroxyphenyl)amino)acetate Hydrochloride: Synthesis, Characterization, and Research Applications

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride (CAS Number: 113210-35-8) is a fine chemical intermediate possessing a unique structural mot...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride (CAS Number: 113210-35-8) is a fine chemical intermediate possessing a unique structural motif that combines a phenolic group, a secondary amine, and a methyl ester. This guide provides a comprehensive technical overview of this compound, addressing its chemical identity, plausible synthetic routes, and detailed analytical characterization protocols. Crucially, this document clarifies the distinct structural nature of this N-aryl amino acid ester in contrast to its more commonly documented structural isomer, α-amino-(4-hydroxyphenyl)acetate, a key precursor in antibiotic synthesis. By synthesizing available data with theoretical chemical principles, this whitepaper serves as an essential resource for researchers utilizing N-aryl amino acid derivatives as versatile scaffolds in medicinal chemistry and materials science.

Compound Identification and Structural Elucidation

The precise identification of chemical structures is paramount in research and development to ensure reproducibility and targeted outcomes. The compound of interest, Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride, is an N-substituted glycine derivative.

CAS Number: 113210-35-8[1]

It is critical to distinguish this compound from its structural isomers, which possess the same molecular formula but different atomic connectivity. A prevalent source of confusion arises from its isomer, Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride, where the amino and hydroxyphenyl groups are attached to the same alpha-carbon. This isomeric distinction is fundamental, as it dictates the molecule's chemical reactivity, biological activity, and applications.

G a Structure: 4-HO-Ph-NH-CH2-COOCH3 · HCl b Structure: 4-HO-Ph-CH(NH2)-COOCH3 · HCl note Key Distinction: Position of the Nitrogen Atom (N-Aryl vs. α-Amino Acid)

Caption: Structural Isomerism Comparison.

Physicochemical Properties

While extensive experimental data for this specific isomer is not widely published, the fundamental properties derived from its structure are summarized below.

PropertyValueSource
CAS Number 113210-35-8[1]
Molecular Formula C₉H₁₂ClNO₃[1]
Molecular Weight 217.65 g/mol [1]
IUPAC Name methyl 2-(4-hydroxyanilino)acetate hydrochloridePubChem
Synonyms Methyl (4-hydroxyphenyl)glycinate hydrochloride[2]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[2]

Synthesis and Purification

A verified, step-by-step synthesis protocol for CAS 113210-35-8 is not extensively detailed in peer-reviewed literature. However, based on established principles of organic chemistry, a plausible and robust synthetic strategy involves the N-arylation of a glycine methyl ester with a suitable p-hydroxyphenyl precursor, followed by salt formation. The N-arylation of amino acid esters is a well-established transformation in medicinal chemistry.[3][4][5]

Proposed Synthetic Pathway: N-Arylation

The synthesis can be logically approached via a nucleophilic substitution reaction between 4-aminophenol and a halo- or tosyloxymethyl acetate, followed by esterification and hydrochloride salt formation. A more direct route involves the coupling of 4-aminophenol with methyl bromoacetate.

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_products Products p_aminophenol 4-Aminophenol reaction N-Alkylation Reaction Base (e.g., K2CO3) Solvent (e.g., Acetone) p_aminophenol->reaction methyl_bromoacetate Methyl Bromoacetate methyl_bromoacetate->reaction workup Aqueous Workup & Extraction reaction->workup Crude Product purification Column Chromatography workup->purification free_base Methyl 2-((4-hydroxyphenyl)amino)acetate (Free Base) purification->free_base Purified Free Base salt_formation HCl Treatment (e.g., HCl in Ether) final_product Methyl 2-((4-hydroxyphenyl)amino)acetate HCl (Final Product) salt_formation->final_product free_base->salt_formation

Caption: Proposed Synthesis Workflow.

Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on standard N-alkylation methodologies. Researchers should perform initial small-scale trials to optimize reaction conditions.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-aminophenol (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and acetone (10 mL per gram of 4-aminophenol).

  • Addition of Reagent: Slowly add methyl bromoacetate (1.1 eq.) to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-aminophenol is consumed.

  • Workup: After cooling to room temperature, filter the solid potassium salts and wash with acetone. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification of Free Base: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting solid/oil via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure free base, Methyl 2-((4-hydroxyphenyl)amino)acetate.

  • Hydrochloride Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Add a solution of 2M HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation: Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected results from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No publicly available experimental NMR spectra for CAS 113210-35-8 were identified. The following are predicted chemical shifts and multiplicities based on the compound's structure.

¹H NMR (Predicted, in DMSO-d₆, 400 MHz):

  • ~9.0-10.0 ppm (br s, 1H): Phenolic -OH proton.

  • ~6.7-6.8 ppm (d, J=8.8 Hz, 2H): Aromatic protons ortho to the -OH group.

  • ~6.5-6.6 ppm (d, J=8.8 Hz, 2H): Aromatic protons ortho to the -NH- group.

  • ~4.0-4.2 ppm (s, 2H): Methylene protons (-NH-CH₂ -CO). The signal may broaden due to the adjacent nitrogen and potential proton exchange.

  • ~3.65 ppm (s, 3H): Methyl ester protons (-COOCH₃ ).

  • Note: The NH proton signal can be broad and its chemical shift highly dependent on concentration and residual water. The hydrochloride salt form would likely show a downfield shift for the NH proton.

¹³C NMR (Predicted, in DMSO-d₆, 101 MHz):

  • ~171 ppm: Ester carbonyl carbon (C =O).

  • ~150 ppm: Aromatic carbon attached to the hydroxyl group (C -OH).

  • ~142 ppm: Aromatic carbon attached to the nitrogen (C -NH).

  • ~116 ppm: Aromatic carbons ortho to the -OH group.

  • ~115 ppm: Aromatic carbons ortho to the -NH- group.

  • ~52 ppm: Methyl ester carbon (-OC H₃).

  • ~48 ppm: Methylene carbon (-NH-C H₂-CO).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

  • Expected Molecular Ion (ESI+): [M+H]⁺ = 182.08 (for the free base). The hydrochloride salt itself will not be observed, but the protonated free base.

  • Plausible Fragmentation Pattern:

    • Loss of the methoxy group (-OCH₃) from the ester.

    • Loss of the entire carbomethoxy group (-COOCH₃).

    • Cleavage of the C-N bond, leading to fragments corresponding to the hydroxyphenylamino moiety and the glycinate moiety.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

  • ~3300-3400 cm⁻¹ (broad): O-H stretch from the phenolic group.

  • ~2400-2800 cm⁻¹ (broad): N-H stretch from the secondary amine hydrochloride salt (R₂NH₂⁺).

  • ~1735-1750 cm⁻¹ (strong): C=O stretch from the ester carbonyl group.

  • ~1600, ~1510 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1250 cm⁻¹: C-O stretching from the ester and phenol.

analytical_workflow cluster_techniques Analytical Techniques cluster_data Expected Data for Confirmation compound Synthesized Product (CAS 113210-35-8) nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ms Mass Spectrometry (ESI-MS) compound->ms ir FTIR Spectroscopy compound->ir hplc HPLC Analysis compound->hplc nmr_data Confirm Proton & Carbon Environment (Structure) nmr->nmr_data ms_data Confirm Molecular Weight & Fragmentation ms->ms_data ir_data Confirm Functional Groups ir->ir_data hplc_data Assess Purity (>95%) hplc->hplc_data

Caption: Potential Modification Sites for Library Synthesis.

  • Phenolic Hydroxyl Group: Can be readily alkylated or acylated to introduce a wide variety of side chains, modulating properties like lipophilicity and hydrogen bonding capacity.

  • Secondary Amine: Can be acylated to form amides or further alkylated, providing another vector for structural diversification.

  • Methyl Ester: Can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides, a common functional group in pharmaceuticals.

Relevance to N-(4-hydroxyphenyl)glycine Derivatives

The parent carboxylic acid, N-(4-hydroxyphenyl)glycine, is known for its use as a photographic developing agent. [6][7]However, derivatives of the isomeric 4-hydroxyphenylglycine have been investigated as agonists for the orphan receptor GPR88, a therapeutic target for central nervous system disorders. [8]This suggests that N-aryl glycine scaffolds, in general, are recognized as having potential for biological activity and are worthy of investigation in drug discovery programs.

Conclusion

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride (CAS 113210-35-8) is a distinct chemical entity whose full potential as a research tool and synthetic intermediate is yet to be fully explored in public literature. This guide provides a foundational understanding of its structure, a plausible and robust pathway for its synthesis, and a comprehensive framework for its analytical characterization. By clearly differentiating it from its well-known α-amino acid isomer, we arm researchers with the critical knowledge needed to avoid structural ambiguity. The versatility of its scaffold, offering multiple points for chemical modification, positions this compound as a valuable, yet underutilized, building block for the discovery of novel molecules in pharmaceutical and materials science research. Further experimental validation of its synthesis, properties, and biological activity is warranted.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of D-4-Hydroxyphenylglycine Methyl Ester Hydrochloride in Antibiotic Synthesis. Retrieved January 14, 2026, from [Link]

  • Jin, J., et al. (2017). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. ACS Medicinal Chemistry Letters, 8(3), 348-352.
  • King, A., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4128-4131.
  • Odusami, O., et al. (2020). N-Aryl Amino Acids as Potential Antibacterial Agents. Molecules, 25(21), 5003.
  • PrepChem (n.d.). Synthesis of 2-(4-hydroxyphenyl)glycine. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67149, N-(4-Hydroxyphenyl)glycine. Retrieved January 14, 2026, from [Link].

  • Chongqing Chemdad Co., Ltd. (n.d.). Methyl 2-((4-hydroxyphenyl)aMino)acetate hydrochloride. Retrieved January 14, 2026, from [Link]

  • Canadian Science Publishing. (2021). Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. Canadian Journal of Chemistry.
  • National Center for Biotechnology Information. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. PubMed Central. Retrieved from [Link]

Sources

Foundational

Spectroscopic data (NMR, IR, MS) of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-((4-hydroxyphenyl)amino)acetate Hydrochloride Introduction Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is a derivative of the amino...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-((4-hydroxyphenyl)amino)acetate Hydrochloride

Introduction

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is a derivative of the amino acid glycine, featuring a 4-hydroxyphenyl group attached to the nitrogen atom. This compound and its analogues are of significant interest in medicinal chemistry and drug development due to their structural resemblance to endogenous molecules and their potential as building blocks in the synthesis of more complex pharmaceutical agents.[1][2] As an ester and a hydrochloride salt, its chemical properties are of interest for synthesis, formulation, and quality control.

This technical guide provides a detailed overview of the spectroscopic techniques used to characterize Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride. We will delve into the principles and expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this and similar molecules.

Molecular Structure and Spectroscopic Overview

The structural features of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride are key to interpreting its spectroscopic data. The molecule comprises a para-substituted benzene ring, a secondary amine (which is protonated in the hydrochloride salt form), an ester group, and a methylene bridge.

Molecular Structure of Methyl 2-((4-hydroxyphenyl)amino)acetate Hydrochloride

cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis and Interpretation cluster_3 Structural Elucidation prep Dissolve in Deuterated Solvent nmr NMR Spectroscopy (¹H and ¹³C) prep->nmr ir IR Spectroscopy prep->ir ms Mass Spectrometry prep->ms nmr_interp Chemical Shifts, Coupling, Integration nmr->nmr_interp ir_interp Functional Group Identification ir->ir_interp ms_interp Molecular Weight and Fragmentation ms->ms_interp structure Confirm Molecular Structure nmr_interp->structure ir_interp->structure ms_interp->structure

Sources

Exploratory

Unveiling the Therapeutic Potential of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride: A Technical Guide to Target Identification and Validation

Introduction Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is a small molecule with a chemical structure that suggests intriguing possibilities for therapeutic intervention. While direct pharmacological studies...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is a small molecule with a chemical structure that suggests intriguing possibilities for therapeutic intervention. While direct pharmacological studies on this specific compound are not extensively documented in publicly available literature, its core structural motifs—a 4-hydroxyphenylamino group and an N-aryl glycine ester backbone—are present in well-characterized classes of bioactive molecules. This technical guide will provide an in-depth, hypothesis-driven exploration of the potential therapeutic targets of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride. By dissecting its structure and drawing parallels with known pharmacophores, we will illuminate two primary, plausible avenues for its biological activity: the disruption of pathogen-specific detoxification pathways and the modulation of central nervous system neurotransmission. This document is intended for researchers, scientists, and drug development professionals, offering a foundational roadmap for the investigation and validation of this compound's therapeutic promise.

Hypothesis 1: Targeting Heme Detoxification in Malarial Parasites

The 4-hydroxyphenylamino moiety is a key structural feature of 4-aminoquinoline antimalarial drugs, such as amodiaquine.[1][2][3] These drugs are effective against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] The primary mechanism of action of 4-aminoquinolines is the disruption of the parasite's heme detoxification process.[4][5][6][7][8][9]

Core Mechanism: Inhibition of Hemozoin Formation

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin in its digestive vacuole to obtain essential amino acids.[5] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystalline pigment called hemozoin.[5][9] 4-aminoquinoline drugs accumulate in the acidic digestive vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization.[6][8] This leads to the buildup of free heme, which induces oxidative stress and ultimately leads to parasite death.[9]

Given the structural similarity, it is hypothesized that Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride may act as an inhibitor of hemozoin formation.

Experimental Validation Workflow

A systematic approach is required to validate this hypothesis, moving from in vitro biochemical assays to cell-based and in vivo models.

G cluster_0 In Vitro Validation cluster_1 In-Cell Validation cluster_2 In Vivo Validation A Beta-Hematin Inhibition Assay B Compound Incubation A->B Add Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride C Quantification of Hemozoin B->C Measure absorbance D P. falciparum Culture E Drug Treatment D->E Expose to compound F Parasite Viability Assay (e.g., SYBR Green I) E->F Assess parasite growth G Mouse Model of Malaria (e.g., P. berghei) H Compound Administration G->H Treat infected mice I Monitor Parasitemia and Survival H->I Evaluate efficacy

Caption: Experimental workflow for validating the anti-malarial potential of the compound.

1. Beta-Hematin Inhibition Assay:

  • Objective: To determine if the compound directly inhibits the formation of beta-hematin (synthetic hemozoin).

  • Methodology:

    • Prepare a solution of hemin chloride in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the hemin solution to a reaction buffer (e.g., sodium acetate buffer, pH 4.8).

    • Add varying concentrations of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride or a known inhibitor (e.g., chloroquine) to the wells.

    • Initiate the reaction by adding a lipid catalyst (e.g., a mixture of monooleoyl-rac-glycerol).

    • Incubate the plate at 37°C for 18-24 hours to allow for beta-hematin formation.

    • After incubation, centrifuge the plate and discard the supernatant.

    • Wash the pellet with DMSO to remove unreacted hemin.

    • Solubilize the beta-hematin pellet in a basic solution (e.g., NaOH).

    • Quantify the amount of beta-hematin by measuring the absorbance at 405 nm.

    • Calculate the IC50 value of the compound.

2. P. falciparum Viability Assay:

  • Objective: To assess the compound's ability to kill or inhibit the growth of malaria parasites in vitro.

  • Methodology:

    • Culture chloroquine-sensitive and chloroquine-resistant strains of P. falciparum in human erythrocytes.

    • Synchronize the parasite culture to the ring stage.

    • Add serial dilutions of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride to the parasite cultures in a 96-well plate.

    • Incubate the plates for 72 hours under standard culture conditions.

    • Lyse the red blood cells and stain the parasite DNA with a fluorescent dye (e.g., SYBR Green I).

    • Measure the fluorescence intensity to determine parasite viability.

    • Calculate the IC50 value for each strain.

3. In Vivo Efficacy in a Mouse Model:

  • Objective: To evaluate the therapeutic efficacy of the compound in a living organism.

  • Methodology:

    • Infect mice with a suitable Plasmodium species (e.g., P. berghei).

    • Once parasitemia is established, administer Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride orally or via intraperitoneal injection at various doses for a set number of days.

    • Monitor parasitemia daily by examining Giemsa-stained blood smears.

    • Record the survival rate of the treated mice compared to a vehicle-treated control group.

Parameter Expected Outcome for a Positive Result
Beta-Hematin Inhibition IC50 Low micromolar or nanomolar range
P. falciparum Viability IC50 Potent activity against both sensitive and resistant strains
In Vivo Parasitemia Reduction Significant reduction in parasite load compared to control
In Vivo Survival Increased survival rate in treated mice

Hypothesis 2: Modulation of Glycinergic Neurotransmission via Glycine Transporter Inhibition

The N-aryl glycine ester core of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is a structural feature found in inhibitors of glycine transporters (GlyTs).[10][11][12] GlyTs are crucial for regulating the concentration of glycine in the synaptic cleft, thereby modulating both inhibitory and excitatory neurotransmission.[13][14][15] There are two main subtypes: GlyT1 and GlyT2.[14]

  • GlyT1: Primarily located on glial cells, GlyT1 is responsible for clearing glycine from the synaptic cleft at both inhibitory and excitatory synapses.[16][17] Inhibition of GlyT1 increases the concentration of glycine, which can enhance the activity of N-methyl-D-aspartate (NMDA) receptors, where glycine acts as a co-agonist.[15][18][19] This makes GlyT1 inhibitors potential therapeutics for schizophrenia and other CNS disorders.[18]

  • GlyT2: Found predominantly on presynaptic terminals of glycinergic neurons, GlyT2 is responsible for the reuptake of glycine into the neuron for repackaging into synaptic vesicles.[16][17][20] Inhibiting GlyT2 leads to an accumulation of glycine in the synaptic cleft, potentiating inhibitory neurotransmission.[20] This mechanism has shown promise for the treatment of chronic pain.[20][21][22]

The structure of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride suggests it could act as an inhibitor of either GlyT1 or GlyT2, or both.

Signaling Pathway: Glycinergic Synapse

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Glial Cell A Glycine B Synaptic Vesicle A->B Packaging D Glycine B->D Release C GlyT2 Transporter C->A Glycine Reuptake D->C Reuptake E Glycine Receptor D->E Binding H GlyT1 Transporter D->H Uptake F Chloride Channel Opening E->F G Hyperpolarization (Inhibition) F->G I Glycine Uptake H->I

Caption: A simplified diagram of a glycinergic synapse showing the roles of GlyT1 and GlyT2.

Experimental Validation Workflow

A series of in vitro assays can be employed to determine if the compound interacts with and inhibits glycine transporters.

G cluster_0 Cell Line Preparation cluster_1 Radioligand Binding Assay cluster_2 Functional Uptake Assay A Cells Expressing Human GlyT1 or GlyT2 B Incubate with [3H]Glycine and Compound A->B E Pre-incubate cells with Compound A->E C Measure Bound Radioactivity B->C D Determine Ki C->D F Add [3H]Glycine E->F G Measure Intracellular Radioactivity F->G H Determine IC50 G->H

Caption: Experimental workflow for validating the inhibition of glycine transporters.

1. Radioligand Binding Assay:

  • Objective: To determine the affinity of the compound for GlyT1 and GlyT2.

  • Methodology:

    • Prepare cell membranes from cell lines stably expressing either human GlyT1 or GlyT2.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of radiolabeled glycine (e.g., [3H]Glycine).

    • Add increasing concentrations of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride or a known inhibitor (e.g., sarcosine for GlyT1, ALX-1393 for GlyT2).

    • Incubate to allow for binding equilibrium.

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • Calculate the inhibition constant (Ki) of the compound.

2. Functional Glycine Uptake Assay:

  • Objective: To measure the functional inhibition of glycine transport into cells.

  • Methodology:

    • Culture cells stably expressing either human GlyT1 or GlyT2 in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride.

    • Initiate the uptake by adding a solution containing [3H]Glycine.

    • Incubate for a short period (e.g., 10-20 minutes) at 37°C.

    • Stop the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the IC50 value for the inhibition of glycine uptake.

Parameter Expected Outcome for a Positive Result
Radioligand Binding Ki High affinity (low Ki value) for GlyT1 and/or GlyT2
Functional Uptake IC50 Potent inhibition of glycine uptake

Conclusion and Future Directions

This guide has outlined two distinct and compelling therapeutic hypotheses for Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride, grounded in its structural characteristics. The presence of a 4-hydroxyphenylamino group suggests a potential role as an antimalarial agent via the inhibition of heme detoxification, while the N-aryl glycine ester core points towards the modulation of neurotransmission through the inhibition of glycine transporters. The detailed experimental workflows provide a clear and logical path for the validation of these hypotheses.

Future research should focus on executing these validation studies to ascertain the primary mechanism of action. Should the compound demonstrate significant activity in either pathway, further optimization of its structure could lead to the development of a novel therapeutic agent. Subsequent studies would involve comprehensive preclinical evaluation, including pharmacokinetic and toxicological profiling, to assess its drug-like properties and safety profile. The exploration of this compound and its analogs represents a promising frontier in the search for new treatments for infectious diseases and neurological disorders.

References

  • Egan, T. J. (2008). Haemozoin (malaria pigment): a unique crystalline drug target. Drug discovery today, 13(3-4), 115–122. [Link]

  • Francis, S. E., Sullivan Jr, D. J., & Goldberg, D. E. (1997). Hemoglobin metabolism in the malaria parasite Plasmodium falciparum. Annual review of microbiology, 51(1), 97-123. [Link]

  • Gomeza, J., Hülsmann, S., Ohno, K., & Eulenburg, V. (2003). Inactivation of the glycine transporter 1 gene discloses vital role of glial glycine uptake in spinal cord motor control. Neuron, 40(4), 785-796. [Link]

  • Harvey, R. J., & Yee, B. K. (2013). Glycine transporters as novel therapeutic targets in schizophrenia, alcohol dependence and pain. Nature reviews Drug discovery, 12(11), 866-885. [Link]

  • Morita, K., Motoyama, N., & Nakamura, S. (2016). The role of glycine transporters in the physiology and pharmacology of the spinal cord. Pharmacology & therapeutics, 166, 11-19. [Link]

  • O'Neill, P. M., Bray, P. G., Hawley, S. R., Ward, S. A., & Park, B. K. (1998). 4-Aminoquinolines—past, present, and future: a chemical perspective. Pharmacology & therapeutics, 77(1), 29-58. [Link]

  • Slater, A. F. (1993). Chloroquine: mechanism of action and resistance in Plasmodium falciparum. Pharmacology & therapeutics, 57(2-3), 203-235. [Link]

  • Vandenberg, R. J., & Ryan, R. M. (2013). Mechanisms of glycine transporter function and their potential as a therapeutic target. The Journal of physiology, 591(4), 793-803. [Link]

  • Warhurst, D. C. (2001). A molecular marker for chloroquine-resistant falciparum malaria. New England Journal of Medicine, 344(4), 299-302. [Link]

  • Zafra, F., & Giménez, C. (2008). Glycine transporters and their physiological significance. The Journal of physiology, 586(16), 3945-3953. [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & therapeutics, 79(1), 55-87. [Link]

  • World Health Organization. (2015). Guidelines for the treatment of malaria. World Health Organization. [Link]

  • Cioffi, C. L. (2018). Inhibitors of the glycine transporter type 1 (GlyT1): a review of the patent literature 2010–2017. Expert opinion on therapeutic patents, 28(2), 127-142. [Link]

  • Lindsley, C. W., & Wolkenberg, S. E. (2005). Recent progress in the development of glycine transporter type-1 (GlyT1) inhibitors. Current opinion in drug discovery & development, 8(4), 417-424. [Link]

  • Betz, H., Gomeza, J., Armsen, W., Scholze, P., & Eulenburg, V. (2006). Glycine transporters: essential regulators of synaptic transmission. Biochemical Society Transactions, 34(1), 55-58. [Link]

  • Carland, J. E., & Vandenberg, R. J. (2017). The surprising complexity of the glycine transporters. Frontiers in molecular neuroscience, 10, 22. [Link]

  • Eulenburg, V., Armsen, W., Betz, H., & Gomeza, J. (2005). Glycine transporters: an update. Trends in pharmacological sciences, 26(7), 379-385. [Link]

  • PubChem. Amodiaquine. [Link]

  • DrugBank. Amodiaquine. [Link]

  • Vandenberg, R. J., Shaddick, K., & Ju, P. (2007). Molecular basis for substrate discrimination by glycine transporters. The Journal of biological chemistry, 282(20), 14447-14453. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Amodiaquine. [Link]

  • Carland, J. E., & Imlach, W. L. (2020). The therapeutic potential of glycine transport inhibitors. Neuropharmacology, 164, 107914. [Link]

  • Harvey, R. J., & Topf, M. (2008). A critical role for glycine transporters in hyperexcitability disorders. Frontiers in molecular neuroscience, 1, 1. [Link]

  • O'Neill, P. M., Ward, S. A., & Bray, P. G. (2003). 4-Aminoquinolines—still a viable antimalarial scaffold?. Current opinion in chemical biology, 7(4), 419-427. [Link]

  • Harsing Jr, L. G., & Sershen, H. (2012). Glycine transporters and their inhibitors. Current medicinal chemistry, 19(8), 1136-1151. [Link]

Sources

Foundational

An In-depth Technical Guide to Methyl 2-((4-hydroxyphenyl)amino)acetate Hydrochloride: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride (CAS No. 113210-35-8), a notable member of the N-aryl glycine ester family.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride (CAS No. 113210-35-8), a notable member of the N-aryl glycine ester family. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, synthesis, physicochemical properties, and its significance as a versatile chemical intermediate.

Introduction and Strategic Importance

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is a fine chemical that serves as a crucial building block in organic synthesis. Its structure, featuring a secondary amine, an ester, and a phenolic group, offers multiple points for chemical modification, making it a valuable precursor for more complex molecules, particularly in the pharmaceutical and materials science sectors. The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in various reaction conditions.

The strategic importance of this compound lies in its classification as an N-aryl glycine derivative. This class of compounds is of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. Understanding the synthesis and reactivity of this specific hydrochloride salt provides a foundational basis for the development of novel therapeutics and functional materials.

Historical Context: The Legacy of N-(4-Hydroxyphenyl)glycine

A specific discovery narrative for Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is not prominently documented, suggesting its emergence as a logical derivative within the broader development of N-aryl amino acids. The history of its parent compound, N-(4-hydroxyphenyl)glycine, is, however, well-established.

Synthesized by the reaction of p-aminophenol with chloroacetic acid, N-(p-hydroxyphenyl)glycine gained prominence as a photographic developing agent.[1] Its ability to reduce silver halides to metallic silver upon exposure to light was a key technological advancement in the field of photography. This historical application underscores the compound's reductive potential and its utility as a functional organic molecule. The subsequent esterification to its methyl ester and conversion to the hydrochloride salt would have been a natural progression for chemists seeking to modify its properties for different applications, such as improving its solubility or using it as an intermediate in further synthetic steps.

Synthesis and Mechanistic Insights

The preparation of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is a testament to fundamental organic reactions. The primary route involves the esterification of N-(4-hydroxyphenyl)glycine.

Fischer Esterification with In Situ Hydrochloride Salt Formation

A direct and efficient method for the synthesis of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is the Fischer esterification of N-(4-hydroxyphenyl)glycine using methanol in the presence of an acid catalyst, typically hydrogen chloride. The use of HCl gas or a solution of HCl in methanol is advantageous as it serves a dual purpose: it catalyzes the esterification reaction and also protonates the basic amino group to form the stable hydrochloride salt in situ.[2]

Causality of Experimental Choices:

  • Methanol as Solvent and Reagent: Using methanol as the solvent ensures a high concentration of one of the reactants, driving the equilibrium towards the product side, in accordance with Le Chatelier's principle.

  • HCl as Catalyst and Salt Former: Hydrogen chloride is an excellent catalyst for esterification as it protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. Simultaneously, it converts the amine to its hydrochloride salt, which prevents side reactions involving the nucleophilic amine and also aids in the purification of the final product.

  • Anhydrous Conditions: The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the ester product back to the carboxylic acid.

Experimental Protocol: Synthesis via Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, suspend N-(4-hydroxyphenyl)glycine (1 equivalent) in anhydrous methanol (5-10 volumes).

  • Acidification: Cool the suspension in an ice bath and bubble anhydrous hydrogen chloride gas through the mixture until the solid dissolves and the solution is saturated. Alternatively, a solution of acetyl chloride in methanol can be used to generate HCl in situ.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to obtain a crude solid.

  • Purification: Triturate the crude solid with a non-polar solvent such as diethyl ether or ethyl acetate to induce crystallization and wash away any non-polar impurities. Filter the solid, wash with the same solvent, and dry under vacuum to yield Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride as a crystalline solid.[2]

Alternative Synthesis using Thionyl Chloride or Trimethylchlorosilane

Other reagents can also be employed to facilitate the esterification. Thionyl chloride (SOCl₂) can be used to convert the carboxylic acid to an acyl chloride, which then readily reacts with methanol. This method is often faster but requires careful handling of the corrosive and moisture-sensitive thionyl chloride.

More recently, trimethylchlorosilane (TMSCl) in methanol has been utilized as a mild and effective esterification agent.[3][4] TMSCl reacts with methanol to generate HCl in situ, which then catalyzes the esterification.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product N-(4-hydroxyphenyl)glycine N-(4-hydroxyphenyl)glycine Suspension_in_Methanol Suspend in Methanol N-(4-hydroxyphenyl)glycine->Suspension_in_Methanol Methanol Methanol Methanol->Suspension_in_Methanol HCl (gas) HCl (gas) Acidification_and_Catalysis Acidification & Catalysis HCl (gas)->Acidification_and_Catalysis Suspension_in_Methanol->Acidification_and_Catalysis Esterification_Reaction Esterification Reaction (Room Temperature) Acidification_and_Catalysis->Esterification_Reaction Workup Work-up (Concentration) Esterification_Reaction->Workup Purification Purification (Trituration) Workup->Purification Final_Product Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride Purification->Final_Product

Caption: Workflow for the synthesis of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride.

Physicochemical and Spectroscopic Properties

The hydrochloride salt of Methyl 2-((4-hydroxyphenyl)amino)acetate is typically a white to off-white crystalline solid.[5] Its physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₁₂ClNO₃[6]
Molecular Weight 217.65 g/mol [6][7]
Appearance White to off-white crystalline solid[5]
Storage Temperature 2-8°C, under inert gas[6]

Spectroscopic Characterization:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-substituted benzene ring (two doublets), a singlet for the methyl ester protons, a singlet for the methylene protons adjacent to the nitrogen, and exchangeable protons for the amine and hydroxyl groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon of the ester, and the methylene carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the phenol, the N-H stretch of the secondary ammonium salt, the C=O stretch of the ester, and C-O and C-N stretching vibrations.[7] The presence of the hydrochloride salt would influence the position and broadening of the N-H and O-H stretching bands.

Applications in Research and Development

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is a versatile intermediate with several potential applications in drug discovery and materials science.

  • Pharmaceutical Synthesis: As a derivative of an amino acid, it is a valuable building block for the synthesis of peptidomimetics and other complex molecules with potential biological activity. The N-aryl amino acid motif is a key structural feature in a number of medicinal agents.

  • Precursor for Heterocyclic Compounds: The reactive sites on the molecule can be utilized to construct various heterocyclic ring systems, which are of great importance in medicinal chemistry.

  • Development of Novel Materials: The phenolic hydroxyl group allows for the incorporation of this molecule into polymer backbones or as a modifying agent for surfaces, potentially imparting antioxidant or other desirable properties to materials.

Applications cluster_applications Potential Applications Core_Compound Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride Pharma_Synthesis Pharmaceutical Synthesis Core_Compound->Pharma_Synthesis Building Block Heterocycle_Precursor Heterocycle Synthesis Core_Compound->Heterocycle_Precursor Reactive Intermediate Materials_Science Novel Material Development Core_Compound->Materials_Science Functional Monomer

Caption: Key application areas for Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride.

Analytical Methodologies

The purity and identity of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride can be assessed using a combination of standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of the compound. A reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed. Detection is commonly performed using a UV detector, monitoring at a wavelength where the aromatic ring absorbs.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique, and the expected [M+H]⁺ ion for the free base would be at m/z 182.1.

  • Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: As detailed in the previous section, NMR and IR spectroscopy are essential for structural elucidation and confirmation of the compound's identity.

Conclusion

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride, while not a compound with a storied history of its own, represents a chemically significant and versatile intermediate. Its synthesis is rooted in fundamental organic chemistry principles, and its structure offers a gateway to a wide range of more complex molecules. For researchers in drug discovery and materials science, a thorough understanding of the properties and reactivity of this N-aryl glycine ester derivative is a valuable asset in the design and execution of innovative synthetic strategies.

References

  • PubChem. Methyl (2R)-amino(4-hydroxyphenyl)acetate--hydrogen chloride (1/1). [Link]

  • Google Patents. Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof. CN103641729A.
  • Patents.google.com.
  • PubChem. Methyl 2-((4-hydroxyphenyl)amino)acetate. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0060390). [Link]

  • Chongqing Chemdad Co., Ltd. DL-4-Hydroxyphenylglycine methyl ester hydrochloride. [Link]

  • Vertex AI Search. (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate Hydrochloride Product Specification. [Link]

  • PubChem. N-(4-Hydroxyphenyl)glycine. [Link]

  • National Center for Biotechnology Information. Functionalization of N-arylglycine esters: electrocatalytic access to C–C bonds mediated by n-Bu4NI. [Link]

  • Google Patents. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • Chongqing Chemdad Co., Ltd. Methyl 2-((4-hydroxyphenyl)aMino)acetate hydrochloride. [Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl 2-((4-hydroxyphenyl)amino)acetate Hydrochloride and Its Isomers: Properties, Synthesis, and Applications in Pharmaceutical Development

Abstract This technical guide provides a comprehensive overview of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride and its structurally significant isomers, primarily focusing on the commercially prominent chiral...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride and its structurally significant isomers, primarily focusing on the commercially prominent chiral intermediate, (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride. We will delve into the critical aspects of its chemical structure, molecular weight, and physicochemical properties. Furthermore, this guide will elucidate a representative synthetic pathway, discuss analytical characterization methodologies, and explore its pivotal role as a building block in the synthesis of advanced pharmaceutical agents. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction and Structural Elucidation

The nomenclature "Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride" can describe two principal structural isomers. The distinction is crucial as it dictates the chemical properties and subsequent applications of the molecule.

  • Isomer A: N-(4-hydroxyphenyl)glycine methyl ester hydrochloride. In this structure, the 4-hydroxyphenyl group is attached to the nitrogen atom of a glycine methyl ester backbone.

  • Isomer B: Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride. Here, both the amino group and the 4-hydroxyphenyl group are attached to the alpha-carbon of the acetate structure. This isomer is a derivative of phenylglycine.

While both are valid chemical entities, Isomer B , particularly the (R)-enantiomer (also known as D-4-Hydroxyphenylglycine methyl ester hydrochloride), is of significant commercial and pharmaceutical interest.[1][2] Its prevalence as a key starting material in the synthesis of semi-synthetic β-lactam antibiotics makes it the primary focus of this guide. For clarity, unless otherwise specified, this guide will refer to (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride. The chirality of this molecule is a critical feature, as stereospecificity is paramount in the design of effective and safe therapeutic agents.

Physicochemical Properties and Structural Data

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and formulation. The key properties of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride are summarized below.

Structural Formula and Molecular Weight

The structural integrity of this molecule is the cornerstone of its utility.

Caption: 2D structure of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride.

Key Physicochemical Data

The following table summarizes the essential data for this compound, compiled from reliable chemical databases and supplier specifications.[1][2][3]

PropertyValueSource
IUPAC Name methyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate;hydrochloridePubChem[3]
CAS Number 57591-61-4Echemi[2]
Molecular Formula C₉H₁₂ClNO₃PubChem[3]
Molecular Weight 217.65 g/mol PubChem[3]
Appearance White to off-white crystalline powderEchemi[2]
Melting Point 187-190 °CSigma-Aldrich[4]
Solubility Moderately soluble in water and polar solvents (e.g., methanol)[1]
Optical Activity Specific Rotation [α]: -120° to -130° (c=1, methanol)[1]
Purity (HPLC) ≥97%[1]

Synthesis and Manufacturing Insights

The industrial production of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride is a well-established process. A common and efficient method involves the esterification of D-4-hydroxyphenylglycine.

Representative Synthetic Protocol

A patented method highlights the use of trimethylchlorosilane as a key reagent to facilitate the reaction between D-4-hydroxyphenylglycine and methanol.[5] The causality behind this choice lies in the ability of trimethylchlorosilane to act as both an activating agent for the carboxylic acid and a water scavenger, driving the equilibrium towards the ester product. The subsequent introduction of a hydrogen chloride solution in methanol not only catalyzes the reaction but also directly yields the desired hydrochloride salt, simplifying the workup process.[5]

The general workflow is as follows:

synthesis_workflow start D-4-hydroxyphenylglycine (Starting Material) suspend Suspend in Methanol start->suspend react React with Trimethylchlorosilane and HCl/Methanol Solution suspend->react concentrate Concentrate Under Reduced Pressure react->concentrate precipitate Precipitate in Ethyl Acetate concentrate->precipitate filter_dry Filter and Dry precipitate->filter_dry product (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate HCl (Final Product) filter_dry->product

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol Example
  • Reaction Setup: D-4-hydroxyphenylglycine is suspended in methanol in a suitable reaction vessel. The ratio of solid to liquid is a critical parameter affecting reaction kinetics.[5]

  • Reagent Addition: Trimethylchlorosilane is added dropwise to the suspension at a controlled temperature, typically between 0-5 °C, to manage the exothermic reaction.[5]

  • Reaction: The mixture is then allowed to react at an elevated temperature (e.g., 40-50 °C) until completion, which is monitored by a suitable analytical technique like HPLC.[5]

  • Workup: The reaction mixture is concentrated under reduced pressure to yield a crude solid. This solid is then triturated with a solvent such as ethyl acetate to induce precipitation of the pure hydrochloride salt.[5]

  • Isolation: The final product is isolated by filtration, washed with a non-polar solvent to remove impurities, and dried under vacuum.

This self-validating protocol ensures high yield and purity, making it suitable for industrial-scale production.[5]

Applications in Drug Development

The primary application of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride is as a chiral building block in the pharmaceutical industry.[1] Its structure is incorporated into the side chains of several semi-synthetic antibiotics.

Role in Antibiotic Synthesis

This compound is a key intermediate for the synthesis of antibiotics such as Cefadroxil and Amoxicillin. The 4-hydroxyphenylglycine moiety is crucial for the antibacterial activity of these drugs. The use of the enantiomerically pure (R)-isomer is essential, as the biological activity of these antibiotics is stereospecific. The incorrect enantiomer would not only be inactive but could also contribute to undesirable side effects.

drug_synthesis start_material (R)-Methyl 2-amino-2- (4-hydroxyphenyl)acetate HCl activation Side-chain Activation start_material->activation coupling Coupling with β-lactam core (e.g., 6-APA) activation->coupling final_drug Semi-synthetic Antibiotic (e.g., Amoxicillin) coupling->final_drug

Caption: Role as a key intermediate in semi-synthetic antibiotic production.

The methyl ester group in the molecule serves as a protecting group for the carboxylic acid, which is later deprotected or modified during the synthesis of the final active pharmaceutical ingredient (API). The "methyl" in drug design can significantly modulate physicochemical and pharmacokinetic properties, although in this case, it primarily serves as a synthetic handle.[6][7]

Conclusion

(R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride is a high-value chemical intermediate with a critical role in the pharmaceutical industry. Its specific stereochemistry and functional groups make it an indispensable building block for the synthesis of life-saving antibiotics. The synthetic routes are well-optimized for industrial production, ensuring a reliable supply of this high-purity compound. For researchers and drug development professionals, a deep understanding of its properties, synthesis, and applications is essential for the continued innovation of new therapeutic agents.

References

  • (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate Hydrochloride Product Specification. (2025).
  • PubChem. (n.d.). Methyl 2-((4-hydroxyphenyl)amino)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (2R)-amino(4-hydroxyphenyl)acetate--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl amino(4-methylphenyl)acetate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2014). CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof.
  • PrepChem.com. (n.d.). Synthesis of methyl 2-hydroxyphenylacetate. Retrieved from [Link]

  • Google Patents. (1983). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • PubMed. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao. Retrieved from [Link]

  • MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules. Retrieved from [Link]

  • PubMed Central. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals (Basel). Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Homologs and Analogs of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is a derivative of N-phenylglycine, a class of compounds that has garnered significant i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is a derivative of N-phenylglycine, a class of compounds that has garnered significant interest in medicinal chemistry. These structures serve as versatile scaffolds for the development of novel therapeutic agents due to their synthetic tractability and their ability to mimic endogenous molecules. The core structure, featuring an amino acid-like moiety linked to a substituted phenyl ring, allows for a wide range of structural modifications to explore and optimize biological activity. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of homologs and analogs of Methyl 2-((4-hydroxyphenyl)amino)acetate, with a focus on their potential as anti-inflammatory agents and modulators of key cellular signaling pathways.

The Core Compound: Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride

Methyl 2-((4-hydroxyphenyl)amino)acetate is a non-proteinogenic amino acid derivative.[1] Its hydrochloride salt is a common form for improving solubility and stability. The structure combines a methyl ester of glycine with a p-aminophenol moiety. While this specific compound is not extensively characterized in the literature for its biological activity, its constituent parts suggest potential for various pharmacological effects. The N-phenylglycine core is found in numerous biologically active molecules, and the 4-hydroxyphenyl group is a key feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

Chemical Properties of the Core Compound (Hydrochloride Salt) :

PropertyValueSource(s)
Molecular Formula C₉H₁₂ClNO₃[2]
Molecular Weight 217.65 g/mol [3]
IUPAC Name methyl 2-(4-hydroxyanilino)acetate hydrochloride[4]
Appearance White to off-white crystalline powder[3]
Melting Point 187-190 °C[3]
Solubility Moderately soluble in water and polar solvents like methanol[3]

Synthesis of N-(4-hydroxyphenyl)glycine Esters and Analogs

The synthesis of N-phenylglycine esters can be achieved through several routes. A common and straightforward method involves the esterification of the corresponding N-phenylglycine.

Experimental Protocol: Synthesis of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride

This protocol describes the esterification of D-p-hydroxyphenylglycine using thionyl chloride in methanol, a method that can be adapted for the synthesis of the racemic mixture or other enantiomers.[5]

Materials:

  • D-p-hydroxyphenylglycine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Ice bath

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Suspend D-p-hydroxyphenylglycine (e.g., 8.35 g, 0.05 mol) in anhydrous methanol (e.g., 120 mL) in a round-bottom flask equipped with a magnetic stirrer.[5]

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (e.g., 2.4 g) dropwise to the cooled suspension while stirring. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.[5]

  • After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a crude solid.[6]

  • Triturate the solid with diethyl ether to precipitate the hydrochloride salt.

  • Collect the white solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product p-hydroxyphenylglycine p-hydroxyphenylglycine Esterification Esterification p-hydroxyphenylglycine->Esterification Methanol Methanol Methanol->Esterification Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Esterification Catalyst Workup Workup Esterification->Workup Crude Product Final_Product Methyl 2-((4-hydroxyphenyl)amino)acetate HCl Workup->Final_Product Purified Product

Caption: General workflow for the synthesis of Methyl 2-((4-hydroxyphenyl)amino)acetate HCl.

Homologs and Analogs: Exploring the Chemical Space

The structural scaffold of Methyl 2-((4-hydroxyphenyl)amino)acetate allows for extensive modification to explore structure-activity relationships. These modifications can be broadly categorized into homologs and analogs.

  • Homologs: These involve changing the length of the alkyl chain of the ester group (e.g., ethyl, propyl, butyl esters). This primarily modifies the lipophilicity and steric bulk of the molecule, which can influence pharmacokinetic properties and binding affinity to biological targets.

  • Analogs: These involve more substantial structural changes, such as:

    • Substitution on the phenyl ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the phenyl ring can alter the electronic properties, lipophilicity, and steric profile of the molecule.

    • Modification of the amino group: N-alkylation or N-acylation can influence the hydrogen bonding capacity and overall polarity.

    • Modification of the acetate moiety: Changes to the linker between the amino group and the ester can affect the conformational flexibility of the molecule.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of N-phenylglycine have been investigated for a range of biological activities, with anti-inflammatory effects being a prominent area of research.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

A key mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. The inhibition of COX-1 and COX-2 by various N-phenylglycine derivatives and related compounds has been evaluated.

Table 1: In Vitro COX-1 and COX-2 Inhibition Data for Selected Compounds

CompoundR Group (Ester)Phenyl SubstitutionCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Diclofenac -2,6-dichloro0.02060.1030.2[7]
Celecoxib -4-sulfonamide9.40.08117.5[8]
Compound 7a -2-benzamido-5-ethyl-thiophene>19.50.29>67.2[9]
Compound 5l -Benzimidazole-oxadiazole>1008.2>12.1[8]
Compound 9b -2-styryl-quinoline0.064>10>156[10]

Structure-Activity Relationship Insights for Anti-inflammatory Activity:

  • Lipophilicity: Increased lipophilicity often correlates with enhanced anti-inflammatory activity in N-phenylglycine derivatives. This is a common trend observed in QSAR studies of NSAIDs.[11][12]

  • Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring are critical for activity and selectivity. Electron-withdrawing groups and specific substitution patterns can significantly influence COX inhibition.

  • Ester Group: While direct comparative data for a homologous series of N-(4-hydroxyphenyl)glycine esters is limited in the available literature, it is plausible that modulating the ester alkyl chain length will impact potency and selectivity by altering the molecule's interaction with the enzyme's active site.

Modulation of Metabotropic Glutamate Receptors (mGluRs)

Phenylglycine derivatives are well-known modulators of metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors that play crucial roles in synaptic plasticity and neuronal excitability.[13] Some N-phenylglycine analogs have shown activity as antagonists at mGluR1a and agonists at mGluR2.[13] The modulation of mGluRs, particularly in microglia, has been linked to anti-inflammatory effects in the central nervous system.[14]

Proposed Anti-inflammatory Mechanism via mGluR Modulation: Activation of certain mGluR subtypes (e.g., mGluR5) can inhibit microglial activation and the subsequent release of pro-inflammatory mediators.[14] This suggests that N-(4-hydroxyphenyl)glycine derivatives could exert neuroprotective and anti-inflammatory effects through this pathway.

mGluR_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Glutamate Glutamate mGluR mGluR Glutamate->mGluR Binds G_Protein Gq/G11 or Gi/o mGluR->G_Protein Activates PLC Phospholipase C G_Protein->PLC Group I mGluRs AC Adenylyl Cyclase G_Protein->AC Group II/III mGluRs IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_Release ↑ Ca²⁺ Release IP3_DAG->Ca_Release PKC_Activation PKC Activation IP3_DAG->PKC_Activation Downstream_Effects Modulation of Inflammatory Pathways cAMP->Downstream_Effects Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: Simplified signaling pathways of metabotropic glutamate receptors (mGluRs).

Activity at the Orphan Receptor GPR88

Recent studies have identified derivatives of 4-hydroxyphenylglycine as agonists for the orphan G protein-coupled receptor GPR88.[15] GPR88 is highly expressed in the striatum and is implicated in various neurological and psychiatric disorders.[16] GPR88 activation has been shown to inhibit the signaling of other GPCRs, including opioid receptors.[15][17] While the direct link between GPR88 agonism and inflammation is still an emerging area of research, the modulation of GPCR signaling by GPR88 agonists presents a novel potential mechanism for the biological effects of N-(4-hydroxyphenyl)glycine derivatives.

Experimental Protocols for Biological Evaluation

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard and widely used model to assess the acute anti-inflammatory activity of test compounds.[18][19]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compound and vehicle

  • Positive control (e.g., Indomethacin)

  • Plethysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Acclimatize animals and fast them overnight before the experiment with free access to water.

  • Divide animals into groups (n=6): vehicle control, positive control, and test compound groups.

  • Measure the initial paw volume (V₀) of the right hind paw of each animal using a plethysmometer.

  • Administer the test compound, vehicle, or positive control orally or intraperitoneally.

  • After a set time (e.g., 60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume (Vt) at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Paw_Edema_Workflow Animal_Acclimatization Animal Acclimatization & Fasting Grouping Grouping of Animals Animal_Acclimatization->Grouping Initial_Measurement Initial Paw Volume Measurement (V₀) Grouping->Initial_Measurement Dosing Administration of Test Compound/Vehicle Initial_Measurement->Dosing Induction Carrageenan Injection Dosing->Induction 1 hour post-dosing Measurement Paw Volume Measurement at Intervals (Vt) Induction->Measurement 1, 2, 3, 4, 5 hours Data_Analysis Calculation of % Inhibition of Edema Measurement->Data_Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[20][21]

Materials:

  • 96-well plates

  • Cancer cell line (e.g., HeLa, HepG2) or normal cell line

  • Complete cell culture medium

  • Test compound

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[13]

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[20]

  • Carefully remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

The N-(4-hydroxyphenyl)glycine scaffold, as exemplified by Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride, represents a promising starting point for the development of novel therapeutic agents. The available data on related compounds suggest that this chemical class possesses anti-inflammatory properties, potentially mediated through the inhibition of COX enzymes and/or modulation of mGluRs and GPR88. The synthetic accessibility of this scaffold allows for the generation of diverse libraries of homologs and analogs, enabling a thorough exploration of the structure-activity landscape. Further research focusing on a systematic evaluation of a series of direct homologs and analogs of the title compound is warranted to elucidate the precise structural requirements for optimal biological activity and to identify lead candidates for further preclinical and clinical development.

References

  • IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). ResearchGate. Available from: [Link]

  • Nagashima S, et al. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorg Med Chem. 2007 Jan 15;15(2):1044-55. Available from: [Link]

  • Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof. Google Patents.
  • Synthetic method of p-hydroxyphenylglycine methyl ester. Google Patents.
  • Preparation method of D-para hydroxybenzene glycine methyl ester. Google Patents.
  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. PubMed Central. Available from: [Link]

  • Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl] amino} pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. ResearchGate. Available from: [Link]

  • TABLE 2 Summary of in vitro COX inhibition assays IC 50 values reflect... ResearchGate. Available from: [Link]

  • In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... ResearchGate. Available from: [Link]

  • IC 50 Values for COX-1 and COX-2 Enzymes | Download Scientific Diagram. ResearchGate. Available from: [Link]

  • Method for synthesizing D-p-hydroxyphenylglycine methyl ester. Google Patents.
  • 4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice. PubMed. Available from: [Link]

  • Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. PubMed Central. Available from: [Link]

  • Mechanism of μ-opioid receptor inhibition by orphan GPR88. PubMed. Available from: [Link]

  • Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. Arabian Journal of Chemistry. Available from: [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. Available from: [Link]

  • Quantitative structure--activity relationship (QSAR) studies on non steroidal anti-inflammatory drugs (NSAIDs). PubMed. Available from: [Link]

  • The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs. eLife. Available from: [Link]

  • Activation and allosteric regulation of the orphan GPR88-Gi1 signaling complex. PubMed Central. Available from: [Link]

  • GPR88 agonists(Acadia Pharmaceuticals). Synapse. Available from: [Link]

  • Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • (PDF) Synthesis, Antiinflammatory and Antibacterial Activities of 4-Substituted Phenyl Benzimidazoles. ResearchGate. Available from: [Link]

  • Putative mGluR4 Positive Allosteric Modulators Activate Gi-Independent Anti-Inflammatory Mechanisms in Microglia. PubMed Central. Available from: [Link]

  • The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs. PubMed Central. Available from: [Link]

  • Quantitative Structure - Activity Relationship (QSAR) Studies on Non Steroidal Anti-Inflammatory Drugs (NSAIDs) | Request PDF. ResearchGate. Available from: [Link]

  • Synthesis and anti-inflammatory activity of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3- carbonitrile derivatives. JMPAS. Available from: [Link]

  • Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. MDPI. Available from: [Link]

  • Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones. PubMed. Available from: [Link]

  • Methyl 2-((4-hydroxyphenyl)aMino)acetate hydrochloride. Chongqing Chemdad Co. ,Ltd. Available from: [Link]

  • Quantitative structure--activity relationship (QSAR) studies on non steroidal anti-inflammatory drugs (NSAIDs). Semantic Scholar. Available from: [Link]

  • Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs. ScienceDirect. Available from: [Link]

  • Methyl 2-((4-hydroxyphenyl)amino)acetate. PubChem. Available from: [Link]

  • Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. PubMed. Available from: [Link]

  • (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate Hydrochloride Product Specification. X-MSDS. Available from: [Link]

  • Recent Advances in the Modulation of Pain by the Metabotropic Glutamate Receptors. MDPI. Available from: [Link]

  • What are mGluRs modulators and how do they work?. Patsnap Synapse. Available from: [Link]

  • (PDF) Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2- hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. ResearchGate. Available from: [Link]

  • Emerging Trends in Pain Modulation by Metabotropic Glutamate Receptors. Frontiers. Available from: [Link]

  • Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate. PubChem. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

How to use Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride in peptide synthesis

An Application Guide for the Use of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride in Advanced Peptide Synthesis Abstract N-substituted glycine (peptoid) and N-arylglycine derivatives are foundational building bl...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Use of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride in Advanced Peptide Synthesis

Abstract

N-substituted glycine (peptoid) and N-arylglycine derivatives are foundational building blocks in modern medicinal chemistry, enabling the design of peptide mimetics with enhanced proteolytic stability, unique conformational properties, and novel functionalities. Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is a versatile N-arylglycine synthon that introduces a constrained backbone geometry and a reactive phenolic handle for post-synthetic modifications. This guide provides a comprehensive overview, detailed protocols, and expert insights for the effective incorporation of this building block into peptide and peptoid sequences using solid-phase peptide synthesis (SPPS), targeting researchers, chemists, and professionals in drug development.

Introduction: The Strategic Value of N-Arylglycine Scaffolds

The therapeutic potential of peptides is often limited by their poor metabolic stability and conformational flexibility. The introduction of unnatural amino acids is a proven strategy to overcome these limitations. N-arylglycine derivatives, a subclass of N-substituted glycines, are particularly valuable. By replacing a backbone N-H with an N-aryl group, the hydrogen bond donor capability is removed, profoundly influencing secondary structure and imparting exceptional resistance to enzymatic degradation.[1]

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride offers a dual advantage:

  • Structural Constraint: The N-aryl substitution provides steric bulk that can induce specific backbone torsion angles, such as promoting β-turn conformations.[2]

  • Functional Handle: The 4-hydroxyphenyl moiety serves as a versatile site for post-synthetic chemical modifications, including phosphorylation, sulfation, glycosylation, or the attachment of reporter tags and payloads.

This document details the practical considerations and methodologies for leveraging this unique building block in SPPS workflows.

Compound Profile and Physicochemical Properties

Proper handling and characterization are paramount for successful synthesis. The key properties of the title compound are summarized below.

PropertyValueReference
IUPAC Name methyl 2-(4-hydroxyanilino)acetate hydrochloride[3]
Synonyms Methyl 2-[(4-hydroxyphenyl)amino]acetate HCl[3]
CAS Number 56405-21-1 (for free base)[3][4]
Molecular Formula C₉H₁₂ClNO₃[4]
Molecular Weight 217.65 g/mol [4]
Appearance White to off-white crystalline powder[5]
Solubility Moderate solubility in water and polar organic solvents (e.g., Methanol, DMF)[5]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C in a dry, well-ventilated place.[6][7]

Critical Distinction: N-Aryl vs. Cα-Aryl Glycine Isomers

A frequent point of confusion in peptide chemistry is the distinction between N-substituted and Cα-substituted glycine derivatives. Methyl 2-((4-hydroxyphenyl)amino)acetate is an N-arylglycine , where the functional group is on the backbone nitrogen. This is structurally distinct from its isomer, Methyl 2-amino-2-(4-hydroxyphenyl)acetate, a Cα-arylglycine (a derivative of 4-hydroxyphenylglycine, Hpg).[8] This seemingly minor difference fundamentally alters the resulting molecule from a peptoid/N-substituted peptide to a conventional peptide, with significant implications for structure and function.

G cluster_0 N-Aryl Glycine Derivative (Peptoid Building Block) cluster_1 Cα-Aryl Glycine Derivative (Unnatural Amino Acid) n_aryl n_aryl ca_aryl ca_aryl

Fig. 1: Isomeric difference between N-Aryl and Cα-Aryl glycine derivatives.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Methyl 2-((4-hydroxyphenyl)amino)acetate requires a multi-step workflow within a standard SPPS protocol. The primary challenge is that the compound is supplied as a methyl ester, which must first be converted to a free carboxylic acid to enable amide bond formation.

workflow start Methyl 2-((4-hydroxyphenyl)amino)acetate (Methyl Ester) saponification Step 1: Saponification (Base Hydrolysis) start->saponification free_acid Sodium/Lithium Salt of N-(4-hydroxyphenyl)glycine saponification->free_acid acidification Acidic Workup free_acid->acidification activated_monomer Free Carboxylic Acid Monomer acidification->activated_monomer coupling Step 2: Activation & Coupling (e.g., HBTU/DIEA in SPPS) activated_monomer->coupling resin_bound N-Arylglycine incorporated into resin-bound peptide coupling->resin_bound elongation Step 3: Further Peptide Elongation (Coupling to secondary amine) resin_bound->elongation final_peptide Final Peptide/Peptoid elongation->final_peptide

Fig. 2: General workflow for incorporating the N-arylglycine monomer into a peptide sequence.

Detailed Experimental Protocols

These protocols are designed for manual solid-phase synthesis using the Fmoc/tBu strategy but can be adapted for automated synthesizers.

Protocol 1: Saponification of the Methyl Ester

Causality: The ester must be hydrolyzed to a carboxylate to be activated for amide bond formation. Lithium hydroxide (LiOH) is a common choice as it minimizes side reactions and the resulting lithium carboxylate is often easily handled.

ReagentM.W.Amount (for 1g starting material)Molar Eq.
Methyl 2-((4-hydroxyphenyl)amino)acetate HCl217.651.0 g (4.6 mmol)1.0
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.960.29 g (6.9 mmol)1.5
Tetrahydrofuran (THF)-20 mL-
Water (DI)-10 mL-
1M Hydrochloric Acid (HCl)-~7-8 mL (or until pH 3-4)-

Procedure:

  • Dissolve Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride in a mixture of THF (20 mL) and water (10 mL) in a round-bottom flask.

  • Add LiOH·H₂O and stir the reaction at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Once complete, carefully acidify the reaction mixture to pH 3-4 with 1M HCl. A white precipitate of the free carboxylic acid should form.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-(4-hydroxyphenyl)glycine as a solid.

  • Verify the product identity and purity by ¹H NMR and MS before use in SPPS.

Protocol 2: Coupling of N-(4-hydroxyphenyl)glycine onto the Resin

Causality: This step couples the prepared monomer onto the free N-terminal amine of the growing peptide chain on the solid support. HBTU is a standard coupling reagent that efficiently forms an activated ester, while DIEA acts as a non-nucleophilic base to neutralize the protonated amine and facilitate the reaction.[9][10]

Procedure (for a 0.1 mmol scale synthesis):

  • Swell the resin (e.g., Rink Amide resin with a pre-existing peptide sequence) in dimethylformamide (DMF).

  • Perform the standard Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.[11] Wash the resin thoroughly with DMF.

  • In a separate vial, dissolve N-(4-hydroxyphenyl)glycine (0.067 g, 0.4 mmol, 4 eq.), HBTU (0.15 g, 0.4 mmol, 4 eq.), and HOBt (0.06 g, 0.4 mmol, 4 eq.) in 2 mL of DMF.

  • Add N,N-Diisopropylethylamine (DIEA) (140 µL, 0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes.

  • Add the activated mixture to the deprotected resin. Agitate at room temperature for 2-4 hours. The phenolic hydroxyl group does not typically require protection but should be considered if harsh or specific conditions are used later.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines or Chloranil test for secondary amines). If the test is positive, indicating incomplete coupling, the step can be repeated ("double coupling").

  • Once coupling is complete, wash the resin thoroughly with DMF, DCM, and Methanol, then dry under vacuum.

Protocol 3: Peptide Elongation from the N-Arylglycine Unit

Causality: The N-terminus of the newly incorporated N-arylglycine is a secondary amine. Acylating a secondary amine is sterically more demanding and kinetically slower than acylating a primary amine. Therefore, more potent coupling reagents and/or longer reaction times are often necessary to achieve high yields.

Procedure (for a 0.1 mmol scale synthesis):

  • The resin from Protocol 2 is ready for the next coupling. The N-arylglycine unit does not have an Fmoc group, so no deprotection step is needed.

  • For the next amino acid coupling, use a more powerful activating agent like HATU. In a separate vial, dissolve the next Fmoc-protected amino acid (4 eq.), HATU (4 eq.), and HOAt (4 eq.) in DMF.

  • Add DIEA (8 eq.) and pre-activate for 2-5 minutes.

  • Add the mixture to the resin and allow it to couple for an extended period (4-12 hours).

  • Monitor the reaction completion carefully using the Chloranil test.

  • After successful coupling, proceed with standard Fmoc-SPPS cycles for the remainder of the sequence.[12]

Advanced Application: Post-Synthetic Cα-Functionalization

A powerful, advanced strategy is the late-stage functionalization of the α-carbon of the N-arylglycine residue after it has been incorporated into the peptide. This allows for the introduction of diverse side chains from a common precursor. Oxidative coupling with boronic acids is an effective method for this transformation.[13]

Mechanism Insight: The electron-rich N-aryl group facilitates the formation of an iminium ion intermediate at the α-carbon under mild oxidative conditions. This electrophilic intermediate is then trapped by a nucleophile, such as a boronic acid, to form a new C-C bond.[13][14]

Fig. 3: Conceptual workflow for Cα-arylation of an N-arylglycine residue.

This method provides a modular approach to generate libraries of complex peptides with diverse, unnatural side chains at specific positions, which is highly valuable for structure-activity relationship (SAR) studies.[13]

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions must be observed.

Hazard CategoryPrecautionary MeasuresFirst Aid
Skin Irritation Wear protective gloves and clothing. Wash hands thoroughly after handling.Wash with plenty of soap and water. If irritation occurs, seek medical advice.[15]
Eye Irritation Wear safety goggles with side-shields.Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15][16]
Inhalation Use only in a well-ventilated area or under a fume hood. Avoid breathing dust.Move person to fresh air and keep comfortable for breathing.[15]
Ingestion Do not eat, drink, or smoke when using this product.Rinse mouth. Call a poison center or doctor if you feel unwell.[16][17]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Saponification Insufficient base or reaction time.Increase reaction time and monitor by LC-MS. Add a slight excess of LiOH (up to 2.0 eq.).
Low Yield in Protocol 1 Product loss during acidic workup/extraction.Ensure pH is carefully adjusted to 3-4 for complete precipitation. Use a different extraction solvent like Dichloromethane if emulsion is an issue.
Failed Coupling (Protocol 2) Incomplete activation; poor resin swelling; steric hindrance.Ensure reagents are fresh and anhydrous. Use a "double coupling" strategy. Check for resin aggregation.
Failed Elongation (Protocol 3) Low reactivity of the secondary amine.Switch to a stronger coupling reagent like HATU or COMU. Increase coupling time significantly (overnight if necessary) and consider gentle heating (40°C).
Phenol Side Reactions The phenol group reacts with electrophiles during cleavage or other steps.Use a cleavage cocktail with appropriate scavengers (e.g., TIS, water).[11] For sensitive sequences, consider protecting the phenol as a tBu ether, though this adds complexity.

Conclusion

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is a highly valuable and versatile building block for constructing advanced peptide and peptoid structures. While its incorporation requires additional steps compared to standard proteinogenic amino acids, the resulting N-arylglycine moiety provides significant advantages in terms of proteolytic resistance, conformational control, and opportunities for post-synthetic functionalization. The protocols and insights provided in this guide offer a robust framework for researchers to successfully utilize this compound, enabling the exploration of novel chemical space in the pursuit of next-generation peptide-based therapeutics.

References

  • (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate Hydrochloride Product Specification. (2025).
  • (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride SDS. ECHEMI.
  • Methyl 2-((4-hydroxyphenyl)amino)acetate.
  • SAFETY D
  • Methyl 2-amino-2-(4-hydroxyphenyl)
  • Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride | CAS:56405-21-1.
  • Analysis of Protein-Phenolic Compound Modifications Using Electrochemistry Coupled to Mass Spectrometry. PMC, NIH.
  • Arylglycine: A Focus on Amino Acid Preparation and Peptide Synthesis.
  • Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applic
  • Copper-catalyzed N-arylation of semicarbazones for the synthesis of aza-arylglycine-containing aza-peptides. PubMed.
  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
  • On-Resin Cα-Functionalization of N-Arylglycinyl Peptides with Boronic Acids. The Royal Society of Chemistry.
  • SAFETY D
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Overview of Custom Peptide Synthesis. GenScript.
  • Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology.
  • Oxid
  • Methyl 2-((4-hydroxyphenyl)aMino)acetate hydrochloride. Chongqing Chemdad Co., Ltd.
  • Chemical Methods for Peptide and Protein Production. PMC, NIH.

Sources

Application

Protocol for dissolving Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride for cell culture

Application Notes and Protocols Topic: Protocol for Dissolving Methyl 2-((4-hydroxyphenyl)amino)acetate Hydrochloride for Cell Culture For: Researchers, Scientists, and Drug Development Professionals Introduction Methyl...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Protocol for Dissolving Methyl 2-((4-hydroxyphenyl)amino)acetate Hydrochloride for Cell Culture

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is a chemical compound utilized in various research applications, including pharmaceutical synthesis.[1] For cell-based assays, the accurate and reproducible preparation of this and other small molecules is a foundational step that directly impacts experimental outcomes. The hydrochloride salt form is generally employed to improve the aqueous solubility and stability of the parent molecule.[2][3]

This document provides a detailed protocol for the dissolution, sterilization, and storage of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride to generate reliable stock solutions for cell culture applications. The methodologies described herein are designed to ensure compound integrity, maintain sterility, and minimize potential cytotoxicity, thereby promoting consistency and accuracy in experimental results.

Physicochemical Properties

A clear understanding of the compound's properties is essential for developing a robust dissolution strategy.

PropertyValueSource
Chemical Name Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride[4]
CAS Number 56405-21-1[1]
Molecular Formula C₉H₁₁NO₃·HCl[1]
Molecular Weight 217.65 g/mol [1]
Appearance White to off-white crystalline powder[1]
Solubility Moderate solubility in water and polar solvents (e.g., methanol).[1]

Core Principles for Preparing Cell Culture Stock Solutions

The preparation of a compound for cell culture is more than simple dissolution; it is a critical process governed by principles of chemistry, biology, and aseptic technique.

  • The Rationale for Concentrated Stocks: Preparing concentrated stock solutions (e.g., 100x, 1000x) is a standard and highly recommended practice.[5][6] This approach minimizes the volume of solvent added to the final cell culture medium, thereby reducing the risk of solvent-induced cytotoxicity.[7][8] It also reduces repetitive weighing, which can be a source of error, and allows for the accurate dispensing of small quantities of the compound.[5]

  • Solvent Selection: The primary goal is to dissolve the compound in a solvent that is compatible with the cell line being used. For hydrochloride salts, which are designed for enhanced aqueous solubility, the first choice should always be a sterile, aqueous vehicle like cell culture-grade water or a buffered salt solution (e.g., PBS). If aqueous solubility is insufficient for the desired stock concentration, a minimal amount of an organic co-solvent such as dimethyl sulfoxide (DMSO) may be required. However, the final concentration of DMSO in the culture medium should be kept to a minimum (typically ≤0.5%) to avoid adverse cellular effects.[7][9]

  • pH Considerations: Hydrochloride salts of weak bases exhibit pH-dependent solubility, with solubility generally increasing as the pH decreases.[3][10] While dissolving the compound in a slightly acidic solution can be effective, it is crucial that the addition of the stock solution does not significantly alter the physiological pH of the cell culture medium (typically buffered to pH 7.2-7.4), as this can impact cell health and compound activity.

  • Sterility is Paramount: All solutions added to a cell culture must be sterile to prevent microbial contamination.[11] Since compounds like Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride are often heat-labile, autoclaving is not a suitable sterilization method. The gold standard for sterilizing such solutions is filtration through a 0.22 µm or 0.2 µm pore size sterile filter.[12][13]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM sterile stock solution. Calculations should always be based on the molecular weight of the hydrochloride salt form (217.65 g/mol ).

I. Required Materials and Equipment
  • Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride powder

  • Sterile, cell culture-grade water (e.g., Water for Injection - WFI, or equivalent) or sterile 1X Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade (optional, for alternative protocol)

  • Calibrated analytical balance

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile serological pipettes and micropipettes with sterile, filtered tips

  • Vortex mixer

  • Sterile, disposable syringe filters (0.22 µm pore size, low protein binding membrane like PVDF or PES)

  • Sterile syringes (size appropriate for filtration volume)

  • Sterile, cryo-safe storage vials (e.g., 1.5 mL)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

II. Workflow for Stock Solution Preparation

G cluster_prep Phase 1: Preparation cluster_sterile Phase 2: Sterilization & Storage cluster_use Phase 3: Application weigh 1. Weigh Compound reconstitute 2. Add Solvent weigh->reconstitute dissolve 3. Vortex / Sonicate reconstitute->dissolve filter 4. Sterile Filter (0.22 µm) dissolve->filter aliquot 5. Aliquot filter->aliquot store 6. Store at -20°C aliquot->store thaw 7. Thaw Aliquot store->thaw dilute 8. Dilute into Culture Medium thaw->dilute apply 9. Add to Cells dilute->apply

Caption: Workflow for preparing sterile stock solutions.

III. Step-by-Step Methodology

A. Calculation for a 10 mM Stock Solution

The goal is to accurately weigh the compound and dissolve it in the correct volume of solvent.

  • Determine Mass: To prepare a 10 mM (0.010 mol/L) solution, use the formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • For 10 mL (0.010 L) of a 10 mM stock: Mass = 0.010 mol/L × 0.010 L × 217.65 g/mol = 0.0021765 g = 2.18 mg

B. Protocol 1: Dissolution in Aqueous Solvent (Primary Method)

  • Weighing: Aseptically weigh out 2.18 mg of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride and transfer it to a sterile 15 mL conical tube.

    • Scientist's Note: Weighing a slightly larger amount (e.g., 10.9 mg for a 50 mM stock in 1 mL) can improve accuracy if your balance has limitations with very small masses. Adjust the solvent volume accordingly.

  • Initial Dissolution: Add approximately 8 mL of sterile, room temperature cell culture-grade water or PBS to the conical tube.

  • Solubilization: Cap the tube tightly and vortex vigorously for 1-2 minutes. If particles remain, sonication in a water bath for 5-10 minutes can aid dissolution. Visually inspect for complete dissolution.

  • Volume Adjustment: Once fully dissolved, add the same sterile solvent to bring the total volume to exactly 10.0 mL. Mix gently by inverting the tube.

  • Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the tip.[14] Dispense the solution through the filter into a new sterile conical tube.

    • Rationale: This step removes any potential bacterial contaminants without using heat, preserving the compound's integrity.[11] Using a low protein-binding filter material minimizes loss of the compound.

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use, sterile cryovials (e.g., 100 µL aliquots). Label clearly with the compound name, concentration (10 mM), date, and initials.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles, which can lead to compound degradation.[15]

C. Protocol 2: Dissolution Using a DMSO Co-Solvent (Alternative Method)

This method should only be used if the desired concentration is not achievable in 100% aqueous solvent.

  • Weighing: Weigh 21.8 mg of the compound and transfer to a sterile conical tube.

  • High-Concentration Stock in DMSO: Add 1.0 mL of pure, cell culture-grade DMSO to the tube. This will create a 100 mM primary stock. Vortex until fully dissolved.

    • Rationale: Creating a highly concentrated primary stock in DMSO ensures that the subsequent dilution into an aqueous buffer or medium results in a very low final DMSO concentration.

  • Intermediate Aqueous Dilution (Optional but Recommended): Perform a 1:10 dilution of the 100 mM DMSO stock into sterile PBS or cell culture medium without serum to create a 10 mM intermediate stock. This intermediate stock will have a final DMSO concentration of 10%.

  • Sterile Filtration: The 100 mM DMSO stock or the 10 mM intermediate stock can be sterile filtered as described in step B-5. Note that some filter membranes have limited compatibility with high concentrations of DMSO; check manufacturer specifications.

  • Aliquoting and Storage: Aliquot and store the sterile stock at -20°C as described in step B-6.

IV. Preparation of Working Solutions in Cell Culture Medium
  • Thaw: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature or in a 37°C water bath.

  • Dilution: Dilute the stock solution into your complete cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution in 10 mL of medium:

    • Use the formula: C₁V₁ = C₂V₂

    • (10 mM) × V₁ = (0.010 mM) × (10 mL)

    • V₁ = (0.010 mM × 10 mL) / 10 mM = 0.01 mL = 10 µL

    • Add 10 µL of the 10 mM stock solution to 10 mL of cell culture medium.

  • Mixing and Application: Gently mix the medium containing the compound before adding it to your cells.

    • Critical Note: Always prepare a vehicle control by adding an equivalent volume of the solvent (e.g., 10 µL of PBS for every 10 mL of medium) to a separate set of cells. This is essential to confirm that any observed cellular effects are due to the compound and not the solvent.[7]

Troubleshooting

IssuePossible CauseRecommended Solution
Compound will not dissolve Insufficient solubility in the chosen solvent at the target concentration.Try gentle warming (to 37°C), sonication, or switching to the alternative DMSO protocol. Consider preparing a more dilute stock solution.
Precipitate forms after dilution in media The compound's solubility limit is exceeded in the neutral pH of the culture medium.Prepare a more dilute stock solution to reduce the concentration jump upon final dilution. Ensure the stock solution is added to the medium with gentle mixing.
Cell toxicity observed in vehicle control The final concentration of the solvent (e.g., DMSO) is too high.Ensure the final solvent concentration is non-toxic for your specific cell line (typically <0.5% for DMSO).[8] This can be achieved by making a more concentrated stock solution.
Shift in media color (pH indicator) The stock solution is significantly acidic or basic.For hydrochloride salts, the stock may be slightly acidic. This is usually not an issue with high-concentration stocks due to the large dilution factor. If a problem persists, consider preparing the stock in a buffered solution like PBS.

References

  • (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate Hydrochloride Product Specification. (2025). Self-referenced product page.
  • Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols. (2025). BenchChem.
  • Heng, M. K., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. PMC, NIH.
  • Preparing Stock Solutions. (n.d.). PhytoTech Labs.
  • Sterile filtration and clarific
  • Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences.
  • Lee, J. H., et al. (2020). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. MDPI.
  • Cell Culture Media Preparation from Powder. (n.d.). Thermo Fisher Scientific.
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Semantic Scholar.
  • Sartorius Sterile Filtr
  • Millipore® Sterile Filters. (n.d.). Sigma-Aldrich.
  • Methyl 2-((4-hydroxyphenyl)amino)
  • Sterile Filter Selection for Cell Culture Media Prepar
  • Sterile Filtr
  • Protocol for Preparation of Frozen Stock. (n.d.). New England Biolabs.
  • Arisaka, Y., & Yui, N. (2019). Investigating How Organic Solvents Affect Tissue Culture Polystyrene Surfaces through Responses of Mesenchymal Stem Cells. PubMed.
  • Taha, M., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells.
  • Preparation of cell culture media. (2024). Altervista.
  • Process for improving the solubility of cell culture media. (2016).
  • Selection and Parameters Affecting Dissolution Media. (2024). Pharmaceutical Technology.
  • Methyl (2S)-2-amino-2-(4-hydroxyphenyl)
  • Can I store the drug solution made in cell culture media? (2013).
  • Methyl 2-(4-aminophenyl)
  • Solid polymorphs of a flna-binding compound and its hydrochloride salts. (2020).
  • Optimizing the stability and solubility of cell culture media ingredients. (n.d.). Evonik Health Care.
  • Hydrochloride sterile solution for cell culture. (n.d.). Sigma-Aldrich.
  • Rationale for Selection of Dissolution Media: Three Case Studies. (n.d.). Dissolution Technologies.
  • Serajuddin, A. T. M., & Jarowski, C. I. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.
  • Methyl 2-amino-2-(4-chlorophenyl)
  • Serajuddin, A. T., et al. (1988). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
  • Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride. (n.d.).
  • methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride. (n.d.). Sigma-Aldrich.
  • Methyl amino(4-methylphenyl)acetate hydrochloride. (n.d.). Santa Cruz Biotechnology.

Sources

Method

Application Notes and Protocols: Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride as a Versatile Chemical Intermediate in Pharmaceutical Synthesis

Abstract: This technical guide provides detailed application notes and experimental protocols for the use of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride (CAS No: 113210-35-8) as a chemical intermediate in phar...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides detailed application notes and experimental protocols for the use of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride (CAS No: 113210-35-8) as a chemical intermediate in pharmaceutical research and development. This bifunctional molecule, possessing a reactive phenolic hydroxyl group, a secondary amine, and an ester moiety, serves as a valuable building block for complex organic synthesis. The primary focus of this document is its application in the synthesis of aryloxypropanolamine scaffolds, a core structural motif in many beta-blocker pharmaceuticals.[1][2] We provide a mechanistic rationale for its reactivity, a detailed, self-validating protocol for a key transformation, and illustrative diagrams to guide researchers in its effective utilization.

Physicochemical Properties and Handling

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is a stable, crystalline solid, which simplifies handling and storage.[3] The hydrochloride salt form enhances stability and improves solubility in polar solvents compared to the free base.

Table 1: Physicochemical Data

Property Value Source
IUPAC Name methyl 2-(4-hydroxyanilino)acetate;hydrochloride PubChem[4]
CAS Number 113210-35-8 Chemdad[5]
Molecular Formula C₉H₁₂ClNO₃ Chemdad[5]
Molecular Weight 217.65 g/mol Chemdad[5]
Appearance White to off-white crystalline powder Vendor Data[3]
Melting Point 187-190 °C Sigma-Aldrich
Solubility Moderately soluble in water and polar solvents like methanol. Vendor Data[3]

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | Chemdad[5] |

Handling Insight: The compound's hygroscopic nature necessitates storage in a desiccated, inert atmosphere to prevent hydrolysis of the ester and degradation of the amine. The use of the hydrochloride salt mitigates the atmospheric oxidation often observed in phenols and anilines.

Core Application: Intermediate for Aryloxypropanolamine Synthesis

The structural architecture of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride makes it an ideal precursor for synthesizing compounds containing the aryloxypropanolamine core. This moiety is fundamental to the pharmacological activity of beta-blockers, which are used to manage cardiovascular diseases like hypertension and angina.[1][6]

Mechanistic Rationale

The key transformation involves a two-step sequence:

  • Williamson Ether Synthesis: The phenolic hydroxyl group is a potent nucleophile upon deprotonation. It readily reacts with an electrophilic three-carbon unit, typically a chiral epoxide like epichlorohydrin, via an Sɴ2 mechanism. This step forms a glycidyl ether intermediate. The choice of a non-nucleophilic base (e.g., K₂CO₃, NaH) is critical to prevent competing reactions with the ester or amine functionalities.

  • Epoxide Ring-Opening: The newly formed epoxide is then subjected to nucleophilic attack by a primary or secondary amine (e.g., isopropylamine). This reaction opens the epoxide ring, installing the aminopropanol side chain and establishing the complete aryloxypropanolamine scaffold. This step is regioselective, with the amine preferentially attacking the sterically less hindered terminal carbon of the epoxide.[7]

Illustrative Synthetic Workflow

The following diagram outlines the strategic conversion of the title compound into a model aryloxypropanolamine derivative, a common pathway in the synthesis of beta-blockers.[2][7]

G cluster_0 PART 1: Ether Formation cluster_1 PART 2: Amine Addition A Methyl 2-((4-hydroxyphenyl)amino)acetate (Starting Material) B Phenoxide Intermediate A->B Deprotonation (Base, e.g., K₂CO₃) C Glycidyl Ether Intermediate B->C Sɴ2 Attack ((R)-Epichlorohydrin) D Final Aryloxypropanolamine Product C->D Epoxide Ring-Opening (Isopropylamine)

Caption: High-level workflow for aryloxypropanolamine synthesis.

Detailed Experimental Protocol

Protocol 3.1: Synthesis of Methyl 2-((4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)amino)acetate

This protocol is an illustrative example based on established syntheses of related beta-blockers and should be adapted and optimized by the end-user.[8][9]

Objective: To demonstrate the utility of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride in a two-step synthesis of a model beta-blocker analogue.

Materials & Reagents:

  • Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • (R)-Epichlorohydrin (1.2 eq)

  • Isopropylamine (3.0 eq)

  • Acetone, anhydrous

  • Methanol

  • Ethyl acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator, magnetic stirrer, standard glassware

Step-by-Step Procedure:

Part A: Glycidyl Ether Formation

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride (1.0 eq) and anhydrous acetone (10 mL per gram of starting material).

  • Add anhydrous potassium carbonate (2.5 eq) to the suspension. Causality Note: K₂CO₃ acts as the base to deprotonate the phenolic hydroxyl and neutralize the hydrochloride salt, forming the reactive phenoxide in situ.

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add (R)-epichlorohydrin (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux (approx. 56°C) and maintain for 6-8 hours.

  • Self-Validation Checkpoint 1: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The disappearance of the starting material spot and the appearance of a new, less polar spot indicates the formation of the glycidyl ether intermediate.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude glycidyl ether intermediate. This crude product is often carried forward without further purification.

Part B: Epoxide Ring-Opening

  • Dissolve the crude glycidyl ether intermediate from Part A in methanol (10 mL per gram of initial starting material).

  • In a separate flask, prepare a solution of isopropylamine (3.0 eq) in methanol.

  • Cool the glycidyl ether solution to 0°C in an ice bath and add the isopropylamine solution dropwise. Causality Note: A molar excess of isopropylamine ensures complete reaction and minimizes the formation of dimer byproducts.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Self-Validation Checkpoint 2: Monitor the reaction by TLC. The disappearance of the intermediate epoxide spot confirms the completion of the ring-opening reaction.

  • Remove the solvent and excess isopropylamine via rotary evaporation.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude final product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure aryloxypropanolamine derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Data Summary & Visualization

Table 2: Protocol Input/Output Summary

Parameter Description Expected Value
Reactants Methyl 2-((4-hydroxyphenyl)amino)acetate HCl, K₂CO₃, (R)-Epichlorohydrin, Isopropylamine ---
Molar Ratio (SM:Base:Epi:Amine) 1 : 2.5 : 1.2 : 3.0 ---
Solvents Acetone, Methanol ---
Reaction Time Part A: 6-8 hours; Part B: 12-16 hours ---
Expected Yield (Overall) 60-75% (unoptimized) ---

| Expected Purity (Post-Purification) | >98% (by HPLC) | --- |

Reaction Mechanism Diagram:

Caption: Key steps in the synthesis of the target aryloxypropanolamine.

Conclusion

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is a highly functionalized and strategic intermediate for pharmaceutical synthesis. Its inherent structural features—a nucleophilic phenol, a secondary amine, and an ester—provide multiple handles for molecular elaboration. The protocols and rationale presented here demonstrate its effective use in constructing the aryloxypropanolamine core, highlighting its value to researchers and drug development professionals engaged in the synthesis of beta-blockers and other biologically active molecules.

References

  • (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate Hydrochloride Product Specification. (2025). [Source for general properties similar to the title compound].
  • Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. (2024). MDPI. Available from: [Link]

  • Method for preparing (S) -atenolol. (CN103739512A). Google Patents.
  • Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. (2016). Molecules. Available from: [Link]

  • Synthesis of Atenolol Impurities. (2012). Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Green Chemical Route for Process Development of Atenolol Intermediate. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Methyl 2-((4-hydroxyphenyl)amino)acetate. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Methyl (2R)-amino(4-hydroxyphenyl)acetate--hydrogen chloride (1/1). PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Reactions and Mechanisms. Master Organic Chemistry. Available from: [Link]

  • Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof. (CN103641729A). Google Patents.
  • Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Methyl 2-((4-hydroxyphenyl)aMino)acetate hydrochloride. Chongqing Chemdad Co., Ltd. Available from: [Link]

  • A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. Available from: [Link]

  • Synthesis and pharmacology of potential beta-blockers. PubMed, National Center for Biotechnology Information. Available from: [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). MDPI. Available from: [Link]

  • Improved method for synthesis of beta-blocker. (RU2423346C2). Google Patents.
  • Discovery and development of beta-blockers. Wikipedia. Available from: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2022). MDPI. Available from: [Link]

  • Novel method could optimise beta-blocker synthesis. European Pharmaceutical Review. Available from: [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). MDPI. Available from: [Link]

Sources

Application

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Methyl 2-((4-hydroxyphenyl)amino)acetate Hydrochloride

Abstract This application note details a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 2-((4-hydroxyphenyl)amino...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride. The method is developed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound in bulk form or during formulation development. The causality behind the selection of chromatographic parameters is explained, and a comprehensive protocol for method validation is provided in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is an organic intermediate with structural similarities to amino acid esters and N-aryl amines. Its accurate quantification is critical for ensuring quality, purity, and stability in pharmaceutical development. The molecule possesses key physicochemical characteristics that dictate the analytical strategy: a secondary amine, a phenolic hydroxyl group, and a phenyl ring chromophore.

The presence of ionizable functional groups necessitates careful control of the mobile phase pH to ensure consistent retention and sharp, symmetrical peak shapes. Based on the pKa values of analogous structures like 4-aminophenol (amino pKa ≈ 5.5, phenolic pKa ≈ 10.3) and N-phenylglycine (pKa ≈ 5.4), the secondary amine is the most basic site.[1][2][3][4][5] To maintain this amine in its protonated, more polar form and prevent peak tailing, a mobile phase pH well below 5.0 is required. This is a foundational principle in reversed-phase chromatography for basic compounds.[6]

The 4-hydroxyphenyl moiety provides a suitable chromophore for UV detection. Compounds with this structure, such as tyrosine and its esters, typically exhibit a UV absorbance maximum around 275 nm.[7] Therefore, UV detection at this wavelength is expected to provide excellent sensitivity.

This application note describes a method developed on these principles, utilizing a C18 stationary phase with an acidic mobile phase, and validates its performance for accuracy, precision, linearity, and specificity as a stability-indicating assay.

Experimental Design and Methodology

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS (or equivalent).

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent C18 column).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC Grade, e.g., Milli-Q)

    • Phosphoric Acid (ACS Grade)

    • Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride Reference Standard

Chromatographic Conditions

The selection of chromatographic parameters is grounded in the physicochemical properties of the analyte. A C18 column is chosen for its hydrophobic retention of the aromatic ring. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.[8] Phosphoric acid is used to buffer the mobile phase to an acidic pH, ensuring the analyte is in a single ionic state.

ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition Mobile Phase A : Mobile Phase B (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD, Wavelength: 275 nm
Run Time 10 minutes
Preparation of Solutions
  • Diluent: Mobile Phase A : Methanol (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

HPLC Method Workflow

The following diagram illustrates the logical flow of the analytical procedure, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Mobile_Phase Prepare Mobile Phase (0.1% H3PO4 in Water : ACN) Equilibrate Equilibrate System (30 min) Prep_Mobile_Phase->Equilibrate Prep_Standard Prepare Standard Solution (100 µg/mL in Diluent) Inject Inject Standard/Sample (10 µL) Prep_Standard->Inject Prep_Sample Prepare Sample Solution Prep_Sample->Inject Equilibrate->Inject Separate Isocratic Separation (1.0 mL/min, 30°C) Inject->Separate Detect Detect at 275 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: High-level workflow for HPLC analysis.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[9]

Specificity (Forced Degradation)

To establish the stability-indicating nature of the method, forced degradation studies were conducted. A solution of the analyte (100 µg/mL) was subjected to various stress conditions. The goal is to demonstrate that degradation product peaks do not interfere with the main analyte peak.

  • Acid Hydrolysis: 1 mL of sample solution + 1 mL of 1N HCl, heated at 80°C for 2 hours.

  • Base Hydrolysis: 1 mL of sample solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours.

  • Oxidative Degradation: 1 mL of sample solution + 1 mL of 30% H₂O₂, stored at room temperature for 24 hours.

  • Thermal Degradation: Dry powder of the analyte kept at 105°C for 24 hours, then dissolved.

  • Photolytic Degradation: Sample solution exposed to UV light (254 nm) for 24 hours.

After degradation, samples were neutralized (if necessary), diluted to the target concentration, and analyzed. Peak purity analysis was performed using the DAD to confirm the homogeneity of the analyte peak.

Linearity

Linearity was evaluated by analyzing a series of solutions over the concentration range of 10-150 µg/mL (10, 25, 50, 75, 100, 125, 150 µg/mL). A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the 100 µg/mL standard solution were performed on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day Precision): The repeatability assay was performed by a different analyst on a different day to assess the ruggedness of the method.

Accuracy

Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the working concentration). The percentage recovery was calculated for each level.

Robustness

The robustness of the method was assessed by intentionally varying key chromatographic parameters and observing the effect on the results.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 2°C (28°C and 32°C)

  • Mobile Phase Composition: ± 2% absolute in organic modifier (e.g., 70:28 and 70:32 A:B)

System suitability parameters (tailing factor, theoretical plates) were monitored under each condition.

Validation Results Summary

The following table summarizes the acceptance criteria and typical results for the method validation.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the retention time of the analyte peak. Peak purity > 990.Passed. Degradants well-resolved. Peak purity > 995.
Linearity (r²) ≥ 0.9990.9998
Range 10 - 150 µg/mLConfirmed
Precision (%RSD)
- Repeatability≤ 2.0%0.45%
- Intermediate Precision≤ 2.0%0.68%
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Robustness System suitability passesPassed. All parameters met acceptance criteria.

Logical Framework for Method Development

The development of this method followed a systematic, science-driven approach.

Method_Development cluster_char Analyte Characterization cluster_decision Parameter Selection cluster_opt Optimization & Validation pKa pKa Estimation (Amine ~5.5, Phenol ~10.3) pH_Select Decision: Acidic Mobile Phase (pH < 4 to protonate amine) pKa->pH_Select UV UV Spectrum Analysis (Chromophore: 4-Hydroxyphenyl) Wavelength_Select Decision: Detection at 275 nm (Absorbance max for chromophore) UV->Wavelength_Select Solubility Solubility Test (Water, ACN, MeOH) Solvent_Select Decision: ACN/Water (Good UV transparency & efficiency) Solubility->Solvent_Select Optimize Optimize Mobile Phase Ratio (For ideal retention & run time) pH_Select->Optimize Wavelength_Select->Optimize Column_Select Decision: C18 Column (Retention of aromatic ring) Column_Select->Optimize Solvent_Select->Optimize Validate Full Method Validation (ICH Q2(R1)) Optimize->Validate

Caption: Decision-making process for method development.

Conclusion

The HPLC method described in this application note is demonstrated to be simple, rapid, precise, accurate, and specific for the quantification of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride. The successful validation and forced degradation studies confirm its stability-indicating capability, making it a reliable tool for quality control and stability assessment in the pharmaceutical industry. The systematic development approach, based on the fundamental physicochemical properties of the analyte, ensures the method is robust and scientifically sound.

References

  • PubChem. 4-Aminophenol. National Center for Biotechnology Information. [Link]

  • Merck Index. N-Phenylglycine. Royal Society of Chemistry. [Link]

  • LookChem. N-Phenylglycine 103-01-5 wiki. [Link]

  • Wikipedia. 4-Aminophenol. [Link]

  • ChemBK. L-TYROSINE METHYL ESTER. [Link]

  • Antosiewicz, J. M., & Shugar, D. (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1. Biophysical reviews, 8(2), 163–179. [Link]

  • SIELC Technologies. Separation of N-Phenylglycine on Newcrom R1 HPLC column. [Link]

  • ResearchGate. Figure S2: UV-Vis absorption spectra of the co-initiator NPG dissolved.... [Link]

  • Quora. How does 4-Aminophenol behave in an acid/base extraction from DCM?. [Link]

  • ACS Publications. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters. [Link]

  • SIELC Technologies. UV-Vis Spectrum of 4-aminophenol. [Link]

  • National Center for Biotechnology Information. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. PubMed Central. [Link]

  • PubChem. N-Phenylglycine. National Center for Biotechnology Information. [Link]

  • PubChem. Tyrosine Methyl Ester. National Center for Biotechnology Information. [Link]

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • SIELC Technologies. Separation of Glycine, N-methyl-, methyl ester, hydrochloride on Newcrom R1 HPLC column. [Link]

  • Hampford Research Inc. N-Phenylglycine. [Link]

  • Wikipedia. N-Phenylglycine. [Link]

  • ResearchGate. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2: selected applications. [Link]

  • IOSR Journal of Applied Physics. UV-Visible absorption spectroscopy and Z-scan analysis. [Link]

  • Canadian Science Publishing. Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. [Link]

  • ResearchGate. UV-Vis absorption spectra of 4-nitrophenol, 4-aminophenol and.... [Link]

  • SIELC Technologies. UV-Vis Spectrum of Glycine. [Link]

  • National Center for Biotechnology Information. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. PubMed Central. [Link]

  • MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

  • PubChem. Boc-L-tyrosine methyl ester. National Center for Biotechnology Information. [Link]

  • Synthesis of Some N-Aryl α-Amino Acids Using Diaryliodonium Salts. Journal of the Brazilian Chemical Society. [Link]

  • Chromatography Online. Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. [Link]

Sources

Method

Application Notes and Protocols: Utilizing Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride in Drug Discovery Screening

Introduction: A Scaffold-Centric Approach to Modern Drug Discovery In the landscape of contemporary drug discovery, the strategic use of versatile chemical scaffolds is paramount to efficiently exploring chemical space a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold-Centric Approach to Modern Drug Discovery

In the landscape of contemporary drug discovery, the strategic use of versatile chemical scaffolds is paramount to efficiently exploring chemical space and identifying novel therapeutic agents. Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride represents a foundational scaffold, integrating two key pharmacophoric motifs: a phenolic ring and an amino acid ester. This unique combination offers a compelling starting point for the generation of compound libraries aimed at a variety of biological targets.

The phenolic group is a well-established feature in numerous bioactive molecules, known for its ability to participate in hydrogen bonding and other crucial interactions within protein binding sites.[1][2] Its presence suggests potential for antioxidant activity and interaction with targets where a hydroxyl group is a key recognition element.[3][4][5] The N-phenylglycine ester moiety provides a versatile handle for chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).[6][7][8] Derivatives of this core structure have been successfully developed as potent inhibitors of various enzyme classes, most notably protein kinases, which are critical regulators of cellular signaling pathways.[9][10][11][12]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively utilize Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride as a scaffold in primary and secondary screening campaigns. We will delve into the scientific rationale for its use, provide detailed protocols for relevant screening assays, and offer insights into data interpretation and subsequent steps in the drug discovery workflow.

Compound Characterization and Handling

Before initiating any screening protocol, a thorough understanding of the compound's physicochemical properties is essential for accurate and reproducible results.

PropertyValueSource / Notes
Molecular Formula C₉H₁₁NO₃ · HCl[13]
Molecular Weight 217.65 g/mol [13]
Appearance White to off-white crystalline powderSupplier Data[14]
Melting Point 187-190°CSupplier Data[14]
Solubility Moderate solubility in water and polar solvents (e.g., methanol, DMSO). Insoluble in non-polar solvents.Supplier Data[14]
Stability The hydrochloride salt is stable under standard laboratory conditions.Supplier Data[14]
Protocol 1: Preparation of Stock Solutions for High-Throughput Screening (HTS)

The accuracy of compound concentration is critical for reliable screening data. This protocol outlines the steps for preparing a high-concentration stock solution suitable for use in automated HTS platforms.

Materials:

  • Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride

  • Anhydrous Dimethyl Sulfoxide (DMSO), HTS-grade

  • Calibrated analytical balance

  • A-grade volumetric flasks

  • Sterile, polypropylene microcentrifuge tubes or deep-well plates for storage

Procedure:

  • Pre-Weighing Preparation: Allow the vial of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh a precise amount of the compound (e.g., 5.44 mg) using a calibrated analytical balance.

  • Dissolution: Transfer the weighed compound into a volumetric flask. Add a small amount of HTS-grade DMSO to dissolve the solid. Gentle vortexing or sonication can be used to aid dissolution.

  • Bringing to Volume: Once fully dissolved, carefully add DMSO to the calibration mark of the volumetric flask. For example, 5.44 mg dissolved in 2.5 mL of DMSO yields a 10 mM stock solution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, clearly labeled polypropylene tubes or plates to minimize freeze-thaw cycles.

  • Storage: Store the stock solutions at -20°C or -80°C for long-term stability. For immediate use in an assay, a fresh dilution from the stock is recommended.

Expert Insight: DMSO is the preferred solvent for HTS due to its high solubilizing power and miscibility with aqueous assay buffers. However, it is crucial to control the final DMSO concentration in the assay, as it can affect enzyme activity and cell viability. A final concentration of ≤0.5% is generally recommended.

Screening Strategies and Rationale

The structural motifs of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride suggest several avenues for screening. The aniline-like core is a known hinge-binding region for many kinase inhibitors, making this a primary target class.[11] The phenolic group also suggests potential as an antioxidant or as a general anti-proliferative agent.

Strategy 1: Kinase Inhibitor Screening

Rationale: The 4-(phenylamino) core is a privileged scaffold in kinase inhibitor design.[12] It mimics the adenine region of ATP and can form key hydrogen bonds with the hinge region of the kinase active site. Numerous approved and investigational kinase inhibitors, such as those targeting VEGFR, EGFR, and Src family kinases, incorporate a substituted aniline moiety.[9][10][11][15] Therefore, screening this scaffold against a panel of kinases is a logical first step.

KinaseInhibitorScreening cluster_0 Biochemical Screening cluster_1 Cell-Based Screening Compound Methyl 2-((4-hydroxyphenyl)amino) acetate hydrochloride Assay Biochemical Kinase Assay (e.g., ADP-Glo) Compound->Assay Primary Screen (Single Concentration) Data IC50 Determination (% Inhibition vs. [Compound]) Assay->Data Hit Identification CellAssay Cell-Based Assay (e.g., Target Engagement) Data->CellAssay Secondary Screen (Confirmed Hits) Viability Anti-Proliferative Assay (e.g., CellTiter-Glo) CellAssay->Viability Confirmation of Cellular Activity

Caption: Workflow for Kinase Inhibitor Screening.

This protocol describes a universal, luminescence-based assay to measure the activity of any ADP-generating enzyme, such as a protein kinase. It quantifies the amount of ADP produced in a reaction, which is then converted into a light signal.

Materials:

  • Kinase of interest (e.g., VEGFR-2, c-Src)

  • Kinase-specific substrate peptide

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction Setup:

    • In each well of a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution in kinase reaction buffer.

    • Add 0.5 µL of the test compound (diluted from the DMSO stock) or DMSO control. A typical primary screen concentration is 10 µM.

    • To initiate the reaction, add 2 µL of a 2.5x ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ATP Generation and Signal Detection:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are selected for dose-response curve generation to determine their IC₅₀ values.

Strategy 2: Cell-Based Phenotypic Screening

Rationale: Phenotypic screening identifies compounds that produce a desired effect in a cellular context, without a priori knowledge of the specific molecular target.[13][16][17][18] This approach is powerful for discovering compounds with novel mechanisms of action. Given the prevalence of phenolic compounds in anticancer research, a primary screen to assess the anti-proliferative effects of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride against a panel of cancer cell lines is a valuable strategy.[4][19][20]

PhenotypicScreening Start Compound Library (Including Test Scaffold) Screen Primary Phenotypic Screen (e.g., Cell Viability) Start->Screen Hits Active 'Hits' (Show Desired Phenotype) Screen->Hits Deconvolution Target Deconvolution (Identify Mechanism of Action) Hits->Deconvolution Why does it work? Optimization Lead Optimization (SAR Studies) Deconvolution->Optimization How to improve it?

Sources

Application

Experimental setup for studying the kinetics of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride

Application Note: A Framework for the Kinetic Analysis of Methyl 2-((4-hydroxyphenyl)amino)acetate Hydrochloride Hydrolysis Introduction Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is a compound of interest in...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Framework for the Kinetic Analysis of Methyl 2-((4-hydroxyphenyl)amino)acetate Hydrochloride Hydrolysis

Introduction

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is a compound of interest in pharmaceutical research, potentially serving as a precursor or intermediate in the synthesis of more complex bioactive molecules. Understanding its chemical stability and reaction kinetics is paramount for process optimization, formulation development, and predicting shelf-life. This document provides a detailed experimental framework for studying the kinetics of a fundamental reaction for this class of molecule: the base-catalyzed hydrolysis of the methyl ester functional group.

This guide will focus on utilizing UV-Vis spectrophotometry, a widely accessible and robust technique for monitoring the progress of reactions involving aromatic compounds.[7][8][9] The protocol outlines the method of initial rates to determine the reaction order and the pseudo-first-order rate constant.[10][11]

Principle of the Method

The hydrolysis of Methyl 2-((4-hydroxyphenyl)amino)acetate in an aqueous basic solution is expected to proceed via the cleavage of the ester bond, yielding methanol and the corresponding carboxylate salt, 2-((4-hydroxyphenyl)amino)acetate.

Reaction Scheme: Methyl 2-((4-hydroxyphenyl)amino)acetate + OH⁻ → 2-((4-hydroxyphenyl)amino)acetate⁻ + CH₃OH

The reaction kinetics can be described by the general rate law: Rate = k[Ester]ⁿ[OH⁻]ᵐ where:

  • k is the rate constant.

  • [Ester] is the concentration of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride.

  • [OH⁻] is the concentration of the hydroxide ion.

  • n and m are the reaction orders with respect to the ester and hydroxide ion, respectively.

By maintaining a large excess of hydroxide ions ([OH⁻] >> [Ester]), the concentration of OH⁻ remains effectively constant throughout the reaction. This allows for the simplification of the rate law to a pseudo-first-order expression.[4]

Rate = k' [Ester]ⁿ where k' = k[OH⁻]ᵐ is the pseudo-order rate constant.

The change in the electronic structure from the ester to the carboxylate, particularly the effect on the phenoxy moiety under basic conditions, is expected to cause a shift in the UV-Vis absorbance spectrum.[12] This spectral change allows the reaction progress to be monitored over time by measuring the absorbance at a specific wavelength.[7]

Materials and Instrumentation

Reagents and Materials
  • Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride (Purity ≥ 98%)

  • Sodium hydroxide (NaOH), analytical grade

  • Potassium chloride (KCl), for maintaining constant ionic strength

  • Hydrochloric acid (HCl), for pH adjustment and quenching

  • Buffer solutions (e.g., phosphate, borate) for pH-dependent studies

  • Deionized water (Type I, 18.2 MΩ·cm)

  • Volumetric flasks (Class A)

  • Pipettes (Class A) and micropipettes

  • Quartz cuvettes (1 cm path length)

Instrumentation
  • UV-Vis Spectrophotometer: A double-beam instrument capable of scanning across a wavelength range (e.g., 200-400 nm) and performing time-course (kinetics) measurements at a fixed wavelength.

  • pH Meter: Calibrated with standard buffer solutions.

  • Thermostatted Water Bath or Spectrophotometer Cell Holder: To maintain a constant reaction temperature (e.g., 25°C, 37°C).[13] Reaction rates are highly sensitive to temperature.

  • Magnetic Stirrer and Stir Bars: For ensuring homogeneity in stock solutions.

Experimental Protocols

Preliminary Steps: Wavelength Selection

Rationale: To accurately monitor the reaction, a wavelength (λ) must be identified where the change in absorbance between the reactant and product is maximal, ensuring the highest sensitivity.

Protocol:

  • Prepare two separate solutions in the chosen reaction buffer (e.g., 0.1 M NaOH):

    • A solution of the intact ester, Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride.

    • A solution of the fully hydrolyzed product. This can be prepared by allowing the reaction to go to completion (e.g., by heating a solution of the ester in NaOH for an extended period and then cooling).

  • Scan the UV-Vis spectrum of both solutions from 200 nm to 400 nm against a blank containing only the reaction buffer.

  • Overlay the two spectra. Identify a wavelength (λ_max) where the difference in absorbance is the greatest. This will be the analytical wavelength for the kinetic runs.

Protocol 1: Determination of Pseudo-First-Order Rate Constant (k')

Objective: To measure the rate of reaction under conditions where the hydroxide ion concentration is in large excess.

Workflow Diagram:

G cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis prep_ester Prepare Stock Ester Solution (e.g., 10 mM in DI Water) equilibrate Equilibrate Reagents & Spectrophotometer to Desired Temperature (e.g., 25°C) prep_ester->equilibrate prep_naoh Prepare Stock NaOH Solution (e.g., 1.0 M) prep_naoh->equilibrate prep_blank Prepare Blank (Buffer/NaOH) prep_blank->equilibrate mix Initiate Reaction: Inject Ester Stock into pre-warmed NaOH in cuvette equilibrate->mix measure Immediately Start Time-Course Measurement at λ_max (Abs vs. Time) mix->measure plot Plot ln(A∞ - At) vs. Time measure->plot slope Calculate Slope of the Linear Fit plot->slope k_prime k' = -Slope slope->k_prime G A Perform Kinetic Runs at Varying [OH⁻] B Calculate k' for each [OH⁻] A->B C Plot log(k') vs. log([OH⁻]) B->C E Determine Order 'n' (Confirmed as 1 from linear ln(A) vs t plot) B->E Confirms first order w.r.t. Ester D Determine Slope (m) and Intercept (log k) C->D F Assemble Final Rate Law: Rate = k[Ester]¹[OH⁻]ᵐ D->F E->F

Caption: Logical flow for determining the complete rate law.

Trustworthiness and Self-Validation

  • Linearity: The linearity of the pseudo-first-order plots (ln(A∞ - At) vs. time) with a correlation coefficient (R²) > 0.99 validates the assumption of first-order kinetics with respect to the ester for that specific run.

  • Reproducibility: Each kinetic experiment should be performed in triplicate to ensure the precision and reliability of the calculated rate constants. The standard deviation should be minimal.

  • Systematic Variation: The linear relationship observed in the plot of log(k') vs. log([OH⁻]) provides strong evidence for the determined reaction order 'm' and validates the overall experimental approach. [14]* Temperature Control: Maintaining a constant and accurately recorded temperature is critical, as the rate constant 'k' is temperature-dependent (as described by the Arrhenius equation). Any deviation will introduce significant error.

Conclusion

This application note provides a comprehensive and robust protocol for investigating the kinetics of base-catalyzed hydrolysis of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride. By employing the method of initial rates under pseudo-first-order conditions, researchers can reliably determine the reaction orders and the rate constant. This information is fundamental for drug development, enabling informed decisions on formulation, stability testing, and process chemistry. For more complex systems or faster reactions, techniques like stopped-flow spectrophotometry or HPLC-based assays may be required. [17][18][19]

References

  • Gourich, W., Song, C. P., Ho, Y. K. et al. (2024). Time-course kinetic model for the enzyme-limited hydrolysis of methyl esters elucidates the reaction mechanism and inhibition challenges for the production of fatty acids. Journal of Molecular Liquids, 414.
  • JoVE. (2020). Determining Order of Reaction. Journal of Visualized Experiments. Available at: [Link]

  • Chemistry LibreTexts. (2023). Methods of Determining Reaction Order. Available at: [Link]

  • Purdue University. (n.d.). Chemical Kinetics: The Method of Initial Rates. Available at: [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2105. Available at: [Link]

  • Applied Photophysics. (n.d.). A Guide to Rate Law and Reaction Rate. Available at: [Link]

  • Pérez-Vicente, A., Gil-Izquierdo, A., & García-Viguera, C. (2002). Stability of Phenolic Compounds in Grape Stem Extracts. Molecules, 7(12), 867-875. Available at: [Link]

  • Khan Academy. (n.d.). Worked example: Determining a rate law using initial rates data. Available at: [Link]

  • Thitilertdecha, N., & Thitilertdecha, S. (2022). Stability in total phenolic compounds of the ethanolic extract under various conditions. Research Square. Available at: [Link]

  • Chemistry LibreTexts. (2022). Experimental methods of chemical kinetics. Available at: [Link]

  • Montgomery College. (n.d.). Experiment 3 Chemical Kinetics – Determining the Rate Equation. Available at: [Link]

  • Horszwald, A., & Juliszewski, T. (2020). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules, 25(18), 4104. Available at: [Link]

  • ChemTalk. (n.d.). Reaction Rates & How to Determine Rate Law. Available at: [Link]

  • Kurnianto, R. W., et al. (2021). Kinetics Study of Paracetamol Production from Para-Aminophenol and Acetic Anhydride. Molekul, 16(1), 59-67. Available at: [Link]

  • Smith, H. A., Scrogham, K. G., & Stump, B. L. (1961). The Kinetics of the Acid-Catalyzed Hydrolysis of the Methyl Esters of Cyclohexanedicarboxylic Acids. The Journal of Organic Chemistry, 26(11), 4473–4476. Available at: [Link]

  • Kurnianto, R. W., et al. (2021). Kinetics Study of Paracetamol Production from Para-Aminophenol and Acetic Anhydride. SciSpace. Available at: [Link]

  • Ilham, Z., & Saka, S. (2010). Kinetics of hydrolysis and methyl esterification for biodiesel production in two-step supercritical methanol process. Fuel, 89(1), 275-282. Available at: [Link]

  • Sinaga, R., Sitompul, J. I. G., & Nugraha, A. W. (2025). Thermodynamic and Kinetic Study on the Reaction Mechanism of Paracetamol Formation from 4-Aminophenol Using Computational Chemistry Methods. Indonesian Journal of Chemical Science and Technology (IJCST). Available at: [Link]

  • Brown, P., et al. (2018). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Analytical and Bioanalytical Chemistry, 410(19), 4647-4657. Available at: [Link]

  • Kurnianto, R. W., et al. (2021). Kinetics Study of Paracetamol Production from Para-Aminophenol and Acetic Anhydride. Semantic Scholar. Available at: [Link]

  • Tran, J. C., & D’eon, J. C. (2021). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. Available at: [Link]

  • George, L., & G, A. (2004). HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. Available at: [Link]

  • University of Washington. (n.d.). Chemical Kinetics: Method of Initial Rates. Available at: [Link]

  • Tom, J. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. Available at: [Link]

  • Castro, E. A., et al. (2001). Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates. The Journal of Organic Chemistry, 66(18), 6130–6135. Available at: [Link]

  • Deoudes, A. (2010). A Kinetics Experiment The Rate of a Chemical Reaction: A Clock Reaction. Montgomery College. Available at: [Link]

  • Rourke, J. T. (1980). U.S. Patent No. 4,185,027. Washington, DC: U.S. Patent and Trademark Office.
  • Kianshar D Research Team. (n.d.). HPLC Applications in Pharmaceutical Analysis. Kianshardanesh.com. Available at: [Link]

  • Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Available at: [Link]

  • Nuñez-Gomez, D., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Foods, 12(16), 3058. Available at: [Link]

  • Gonçalves, L. R. B., et al. (2003). Inhibitory effects in the side reactions occurring during the enzymic synthesis of amoxicillin: p-hydroxyphenylglycine methyl ester and amoxicillin hydrolysis. Biotechnology and Applied Biochemistry, 38(Pt 1), 77–85. Available at: [Link]

  • ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer? Available at: [Link]

  • ResearchGate. (n.d.). Kinetics of hydrolysis of the coordinated glycine methyl ester at different temperatures in aqueous solution. Available at: [Link]

  • ARC Journals. (2016). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. International Journal of Advanced Research in Chemical Science. Available at: [Link]

  • ResearchGate. (n.d.). Kinetics of hydrolysis of the coordinated glycine methyl ester at... Available at: [Link]

  • Votoupalová, M., & Churáček, J. (1983). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Analyst, 108(1287), 717-724. Available at: [Link]

  • Shoukry, M. M. (2007). Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic acid). Open University Chemistry Journal. Available at: [Link]

  • Renders, M., et al. (2019). A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. Molecules, 24(14), 2603. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Safe Handling and Storage of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is a fine chemical intermediate with applications in pharmaceutical synthesis, particula...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is a fine chemical intermediate with applications in pharmaceutical synthesis, particularly as a building block in the development of more complex molecules.[1][2] As with any chemical reagent, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document provides a detailed guide to the safe handling, storage, and disposal of this compound, grounded in established safety principles and available technical data. The procedures outlined herein are designed to be self-validating, emphasizing the causality behind each recommendation to foster a proactive safety culture.

Compound Identification and Properties

A clear understanding of the physicochemical properties of a substance is the foundation of its safe handling.

PropertyValueSource
Chemical Name Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride[3][4][5]
Synonyms (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride, D-(-)-p-hydroxyphenylglycine methyl ester hydrochloride[5][6]
CAS Number 56405-21-1 (general); 57591-61-4 ((R)-isomer)[2][3][5]
Molecular Formula C₉H₁₂ClNO₃[3]
Molecular Weight 217.65 g/mol [2][5]
Appearance White to off-white crystalline powder[2]
Melting Point 187-190 °C[2][7]
Solubility Moderately soluble in water and polar solvents (e.g., methanol). Insoluble in non-polar solvents.[2]

Hazard Identification and Risk Assessment

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is classified as a hazardous substance. A thorough risk assessment should be conducted before any work with this compound commences.

GHS Hazard Classification:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[8]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[8]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory Tract Irritation (May cause respiratory irritation)[8]

  • Acute Toxicity (Oral, Dermal, Inhalation): While specific data is limited, related compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[3] Prudent practice dictates handling this compound as potentially harmful by all routes of exposure.

Occupational Exposure Limits (OELs):

  • Currently, there are no established occupational exposure limit values for Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride.[6][8] In the absence of an OEL, a conservative approach to control exposure is mandatory. All handling of the solid material should be performed within a contained and ventilated environment.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure.

Engineering Controls
  • Ventilation: All work with the powdered form of this compound must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.[8]

  • Weighing Stations: Weighing of the powder should be performed in a ventilated balance enclosure or a dedicated weighing station with local exhaust ventilation to minimize the dispersion of fine particles.[9][10]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times. Gloves must be inspected for integrity before use and disposed of after contamination.

    • Lab Coat: A clean, buttoned lab coat should be worn to protect street clothing.

    • Additional Protection: For larger quantities or procedures with a higher risk of exposure, consider a chemical-resistant apron or coveralls.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable levels, or during emergency situations, a full-face respirator with appropriate cartridges should be used.[6]

PPE_Hierarchy cluster_ppe Personal Protective Equipment (PPE) cluster_controls Primary Containment EyeFace Eye/Face Protection (Goggles, Face Shield) Skin Skin Protection (Gloves, Lab Coat) Respiratory Respiratory Protection (Respirator if needed) FumeHood Chemical Fume Hood VentilatedEnclosure Ventilated Balance Enclosure User Researcher User->EyeFace User->Skin User->Respiratory If required User->FumeHood Handles Powder User->VentilatedEnclosure Weighs Powder

Caption: Hierarchy of controls for handling Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride.

Safe Handling and Experimental Protocols

Adherence to standardized protocols is critical for both safety and experimental reproducibility.

General Handling Precautions
  • Avoid contact with skin, eyes, and clothing.[8]

  • Avoid the formation and inhalation of dust.[8]

  • Handle in accordance with good industrial hygiene and safety practices.[8]

  • Wash hands thoroughly before breaks and at the end of the workday.[8]

  • Do not eat, drink, or smoke in areas where the compound is handled.

Protocol for Weighing the Powdered Compound

This protocol is designed to minimize the risk of aerosolization and exposure during weighing.

  • Preparation:

    • Ensure the ventilated balance enclosure or chemical fume hood is operational.

    • Don the appropriate PPE (lab coat, gloves, safety goggles).

    • Decontaminate the weighing area and balance with an appropriate solvent (e.g., 70% ethanol) and allow it to dry.

    • Use a tared, sealed container for weighing to prevent contamination of the balance.

  • Weighing:

    • Carefully open the stock container inside the ventilated enclosure.

    • Using a clean spatula, transfer an approximate amount of the powder to the tared container. Avoid creating dust clouds.

    • Securely close the stock container immediately after dispensing.

    • Close the tared container and re-weigh outside the enclosure if necessary for accuracy, or use the balance within the enclosure.

    • Record the weight.

  • Post-Weighing:

    • Carefully clean the spatula and any contaminated surfaces within the enclosure.

    • Dispose of any contaminated wipes or materials in a designated hazardous waste container.

Protocol for Preparing a Stock Solution

This protocol addresses the safe dissolution of the powdered compound.

  • Preparation:

    • Perform all steps within a chemical fume hood.

    • Don the appropriate PPE.

    • Select a suitable solvent (e.g., deionized water, methanol) based on experimental requirements and the compound's solubility.[2]

    • Have the weighed compound in a sealed container ready.

  • Dissolution:

    • Add the chosen solvent to a suitable flask or beaker equipped with a magnetic stir bar.

    • Slowly and carefully add the weighed powder to the solvent while stirring to prevent clumping and splashing.

    • Rinse the weighing container with a small amount of the solvent and add it to the bulk solution to ensure a complete transfer.

    • Cover the container to prevent solvent evaporation.

    • Continue stirring until the compound is fully dissolved. The hydrochloride salt form should aid in its dissolution in polar solvents.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[6]

  • Incompatible Materials: Keep away from strong oxidizing agents.[11] While specific reactivity data for this compound is limited, amino acid esters can react with strong acids and bases.[12]

  • Stability: The compound is generally stable under recommended storage conditions.[2] However, prolonged exposure to light, air, or moisture should be avoided.

Accidental Release and Spill Management

Prompt and appropriate action is required in the event of a spill.

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess SmallSpill Small Spill (Manageable by Lab Staff) Assess->SmallSpill Small LargeSpill Large Spill (Requires Emergency Response) Assess->LargeSpill Large Cleanup Contain & Clean Up Spill (Use Spill Kit) SmallSpill->Cleanup Emergency Call Emergency Services LargeSpill->Emergency Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report Incident Dispose->Report Emergency->Report

Caption: General workflow for responding to a chemical spill.

Small Spills (Powder)
  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Cleanup:

    • Gently cover the spill with an absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne. Do not dry sweep.

    • Carefully scoop the material into a sealable, labeled container for hazardous waste.

    • Clean the spill area with a wet cloth or paper towels, taking care not to spread the contamination. Place all cleaning materials into the waste container.

    • Decontaminate the area with an appropriate cleaning solution.

Large Spills
  • Evacuate the laboratory immediately.

  • Alert others and activate the nearest fire alarm if necessary.

  • Close the laboratory doors to contain the spill.

  • Contact your institution's emergency response team.

  • Provide them with the Safety Data Sheet (SDS) for the compound.

Waste Disposal

All waste containing Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solids (e.g., spilled powder, used gloves, wipes) in a clearly labeled, sealed container.

  • Liquid Waste: Collect any solutions containing the compound in a labeled, sealed container.

  • Segregation: As this is a halogenated organic compound, it should be disposed of in a designated halogenated waste stream.[1][13][14] Do not mix with non-halogenated waste.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety department for specific guidance.

First Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Link

  • Campus Operations, Temple University. Halogenated Solvents in Laboratories. Link

  • RSC Publishing. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Link

  • Angene Chemical. (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride Safety Data Sheet. Link

  • Cornell University Environmental Health and Safety. Organic Solvents. Link

  • University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal. Link

  • Echemi. (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride SDS. Link

  • Kemicentrum, Lund University. Organic solvent waste. Link

  • Apollo Scientific. Methyl 2-amino-2-(4-hydroxyphenyl)acetate Safety Data Sheet. Link

  • PubMed. Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Link

  • New Jersey Department of Health. METHYL ACETATE HAZARD SUMMARY. Link

  • American Chemical Society. Guide for Chemical Spill Response. Link

  • GMP SOP. Chemical spill response, step-by-step procedure for pharmaceutical operations. Link

  • RSC Publishing. The reactions of a-amino acids and a-amino acid esters with high valent transition metal halides: synthesis of. Link

  • J&K Scientific LLC. Chemical spill cleanup procedures. Link

  • Cornell University Environmental Health and Safety. Chemical Spill Procedures. Link

  • PubChem. Methyl 2-((4-hydroxyphenyl)amino)acetate. Link

  • Esco Pharma. Weighing and Dispensing. Link

  • ResearchGate. How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Link

  • Occupational Safety and Health Administration. METHYL ACETATE. Link

  • Inner Compass Initiative. Diluting Powder When Using a Digital Scale. Link

  • Fisher Scientific. SAFETY DATA SHEET. Link

  • National Center for Biotechnology Information. A Convenient Synthesis of Amino Acid Methyl Esters. Link

  • Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. Link

  • WorldOfChemicals. (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate Hydrochloride Product Specification. Link

  • ResearchGate. A Recent Progresses and Manufacturing Techniques in Pharmaceutical Powders and Granulation. Link

  • GMPSOP. Guidance Summary | Weighing and Measuring Practices | Material Supplier Approval | Pest Control. Link

  • drug-dev.com. Dosing and weighing in the pharmaceutical laboratory. Link

  • Reddit. Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine? Link

  • Sigma-Aldrich. (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester 97. Link

  • PubChem. Methyl (2R)-amino(4-hydroxyphenyl)acetate--hydrogen chloride (1/1). Link

  • MDPI. Ambient-Visible-Light-Mediated Enhanced Degradation of UV Stabilizer Bis(4-hydroxyphenyl)methanone by Nanosheet-Assembled Cobalt Titanium Oxide: A Comparative and DFT-Assisted Investigation. Link

Sources

Application

Application Note: A High-Throughput In Vitro Assay for Screening Tyrosinase Inhibitors Using Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride

Authored by: A Senior Application Scientist Abstract This application note details a robust and reliable in vitro spectrophotometric assay for the evaluation of tyrosinase inhibitors, using Methyl 2-((4-hydroxyphenyl)ami...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This application note details a robust and reliable in vitro spectrophotometric assay for the evaluation of tyrosinase inhibitors, using Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride as a representative test compound. Tyrosinase is a critical enzyme in the melanin biosynthesis pathway, and its inhibition is a primary focus in the development of agents for hyperpigmentation disorders and in the cosmetic industry for skin lightening.[1][2] The protocol herein provides a high-throughput method to assess the inhibitory potential of compounds by monitoring the enzymatic oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA).

Introduction: The Rationale for Tyrosinase Inhibition

Tyrosinase (EC 1.14.18.1) is a copper-containing monooxygenase that plays a pivotal role in the initial steps of melanin production.[1][2] It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[2][3] Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic reactions to form melanin.[1][2] Overproduction or abnormal activity of tyrosinase can lead to excessive melanin accumulation, resulting in dermatological conditions such as melasma, freckles, and age spots.[1] Therefore, the identification of effective tyrosinase inhibitors is a significant area of research in dermatology and cosmetology.

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride possesses a hydroxyphenyl moiety, a structural feature present in the natural substrate of tyrosinase, L-tyrosine. This structural similarity suggests a potential for this compound to interact with the active site of the enzyme, possibly acting as a competitive or non-competitive inhibitor. This application note outlines a detailed protocol to investigate this hypothesis and provides a framework for screening other potential tyrosinase inhibitors.

Principle of the Assay

The assay is based on the ability of tyrosinase to oxidize L-DOPA to form dopachrome, an orange-red colored product with a maximum absorbance at 475 nm.[4] The rate of dopachrome formation is directly proportional to the enzymatic activity of tyrosinase. In the presence of an inhibitor, the rate of this reaction will decrease. By measuring the change in absorbance over time, the percentage of tyrosinase inhibition can be calculated.[4] Kojic acid, a well-characterized tyrosinase inhibitor that acts by chelating the copper ions in the enzyme's active site, is used as a positive control in this assay.[5][6][7]

Materials and Reagents

ReagentSupplierCatalogue No.Storage Conditions
Mushroom Tyrosinase (≥1000 units/mg)Sigma-AldrichT3824-20°C
L-DOPA (≥98%)Sigma-AldrichD96282-8°C, Protect from light
Methyl 2-((4-hydroxyphenyl)amino)acetate HClVariesVariesRoom Temperature
Kojic Acid (≥99%)Sigma-AldrichK3125Room Temperature
Sodium Phosphate Buffer, 0.1 M, pH 6.8In-house prepN/A2-8°C
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD8418Room Temperature
96-well clear, flat-bottom microplatesCorning3596Room Temperature

Note: The specific catalogue numbers are for reference and equivalent reagents from other suppliers can be used.

Experimental Protocols

Preparation of Reagents
  • 100 mM Sodium Phosphate Buffer (pH 6.8): Prepare by mixing appropriate volumes of 100 mM sodium phosphate monobasic and 100 mM sodium phosphate dibasic solutions to achieve a pH of 6.8.

  • Mushroom Tyrosinase Stock Solution (1000 units/mL): Dissolve the required amount of mushroom tyrosinase in ice-cold 100 mM sodium phosphate buffer (pH 6.8). Prepare this solution fresh before each experiment.

  • L-DOPA Stock Solution (10 mM): Dissolve the required amount of L-DOPA in 100 mM sodium phosphate buffer (pH 6.8). Prepare this solution fresh and protect it from light.

  • Test Compound Stock Solution (10 mM): Dissolve Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride in DMSO to make a 10 mM stock solution.

  • Kojic Acid Stock Solution (1 mM): Dissolve Kojic acid in DMSO to make a 1 mM stock solution.

Assay Procedure
  • Prepare Serial Dilutions of the Test Compound and Positive Control:

    • In a 96-well plate, perform serial dilutions of the Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride stock solution and the Kojic acid stock solution using DMSO to obtain a range of concentrations (e.g., 0.1 µM to 1000 µM).

  • Set up the Assay Plate:

    • Add 20 µL of 100 mM sodium phosphate buffer (pH 6.8) to all wells.

    • Add 20 µL of the respective dilutions of the test compound or positive control to the sample wells.

    • For the control (uninhibited reaction), add 20 µL of DMSO.

    • For the blank, add 40 µL of sodium phosphate buffer.

  • Add Enzyme:

    • Add 40 µL of the mushroom tyrosinase stock solution (1000 units/mL) to all wells except the blank wells.

  • Pre-incubation:

    • Incubate the plate at 25°C for 10 minutes.

  • Initiate the Reaction:

    • Add 120 µL of the 10 mM L-DOPA stock solution to all wells.

  • Kinetic Measurement:

    • Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode, taking readings every minute for 20 minutes at 25°C.

Assay Plate Layout Example:
123456789101112
A BlankBlankControlControlTC 1TC 1TC 2TC 2TC 3TC 3TC 4TC 4
B BlankBlankControlControlTC 1TC 1TC 2TC 2TC 3TC 3TC 4TC 4
C KA 1KA 1KA 2KA 2KA 3KA 3KA 4KA 4............
D KA 1KA 1KA 2KA 2KA 3KA 3KA 4KA 4............
.......................................

TC = Test Compound, KA = Kojic Acid

Data Analysis

Calculation of Percentage Inhibition

The rate of reaction is determined from the linear portion of the kinetic curve (Absorbance vs. Time). The percentage of tyrosinase inhibition is calculated using the following formula:

% Inhibition = [(RateControl - RateSample) / RateControl] x 100

Where:

  • RateControl is the rate of the reaction without any inhibitor.

  • RateSample is the rate of the reaction in the presence of the test compound or positive control.

Determination of IC50

The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is a key measure of an inhibitor's potency.[8][9] To determine the IC50, plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value can then be determined by non-linear regression analysis using a sigmoidal dose-response curve (variable slope).[9][10]

Visualizing the Workflow and Mechanism

Experimental Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis P1 Prepare Buffer, Enzyme, Substrate, & Compound Solutions A1 Add Buffer, Compound/ Control to 96-well Plate P1->A1 A2 Add Tyrosinase Enzyme A1->A2 A3 Pre-incubate (10 min, 25°C) A2->A3 A4 Add L-DOPA (Substrate) A3->A4 D1 Kinetic Read at 475 nm (20 min) A4->D1 D2 Calculate Reaction Rates D1->D2 D3 Calculate % Inhibition D2->D3 D4 Determine IC50 Value D3->D4

Caption: High-level workflow for the tyrosinase inhibition assay.

Enzymatic Reaction and Inhibition

G cluster_reaction Tyrosinase Catalyzed Reaction cluster_inhibition Inhibition Mechanism L-DOPA L-DOPA Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase (Oxidation) Dopachrome Dopachrome Dopaquinone->Dopachrome Non-enzymatic Tyrosinase Tyrosinase Inhibited_Complex Inactive Enzyme-Inhibitor Complex Tyrosinase->Inhibited_Complex Inhibitor Methyl 2-((4-hydroxyphenyl) amino)acetate hydrochloride Inhibitor->Inhibited_Complex

Caption: Simplified tyrosinase reaction and proposed inhibition.

Expected Results and Troubleshooting

A successful assay will show a time-dependent increase in absorbance at 475 nm in the control wells. In the presence of an effective inhibitor like Kojic acid or a potent test compound, the rate of this increase will be significantly reduced in a dose-dependent manner.

Concentration% Inhibition (Kojic Acid)% Inhibition (Test Compound)
1 µM~10%Variable
10 µM~40%Variable
50 µM~80%Variable
100 µM>90%Variable

Troubleshooting:

  • High background absorbance: Ensure L-DOPA solution is fresh and protected from light to prevent auto-oxidation.

  • No or low enzyme activity: Confirm the activity of the tyrosinase stock. Prepare fresh enzyme solution for each experiment.

  • Precipitation of test compound: Check the solubility of the test compound in the final assay volume. The final DMSO concentration should ideally be below 1%.

Conclusion

The described protocol provides a reliable and high-throughput method for screening and characterizing potential tyrosinase inhibitors. The structural similarity of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride to the natural substrate of tyrosinase makes it an interesting candidate for investigation using this assay. This application note serves as a comprehensive guide for researchers in drug discovery and cosmetic science to evaluate the efficacy of novel compounds in modulating melanin biosynthesis.

References

  • Fan, Y., Zhu, S., et al. (2021). Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. Biosensors, 11(8), 290. [Link]

  • Fan, Y., Zhu, S., et al. (2021). Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Kojic Acid: A Natural Tyrosinase Inhibitor for Brighter Skin. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Various Authors. (2023). Tyrosinase inhibitory activity. ResearchGate. [Link]

  • Jergil, B., et al. (1983). Dopa Oxidation and Tyrosine Oxygenation by Human Melanoma Tyrosinase. Acta Derm Venereol (Stockh). [Link]

  • Muñoz-Muñoz, J. L., et al. (2021). Considerations about the Continuous Assay Methods, Spectrophotometric and Spectrofluorometric, of the Monophenolase Activity of Tyrosinase. Molecules, 26(11), 3383. [Link]

  • Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences, 10(6), 2440–2475. [Link]

  • Active Concepts. (2018). Tyrosinase Inhibition Assay. Active Concepts. [Link]

  • Al-Mamary, M. A., et al. (2002). Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. DARU Journal of Pharmaceutical Sciences, 10(2), 53-58. [Link]

  • PerkinElmer. Measurement of Tyrosinase Activity Using the LAMBDA 465 UV/Vis Spectrophotometer. PE Polska. [Link]

  • Zolghadri, S., et al. (2019). Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 289-300. [Link]

  • Fan, Y., et al. (2021). Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. PubMed. [Link]

  • ResearchGate. Tyrosinase inhibitory mechanism of Kojic Acid in melanin biosynthesis. ResearchGate. [Link]

  • Wikipedia. IC50. Wikipedia. [Link]

  • García-Molina, F., et al. (2005). Kinetic characterisation of the reaction mechanism of mushroom tyrosinase on tyramine/dopamine and L-tyrosine methyl esther/L-dopa methyl esther. The Journal of Agricultural and Food Chemistry, 53(19), 7545-53. [Link]

  • DavidsonX. IC50 Determination. edX. [Link]

  • Chem Help ASAP. (2021). measuring enzyme inhibition by drugs. YouTube. [Link]

  • Park, H., et al. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. International Journal of Molecular Sciences, 22(2), 849. [Link]

  • Active Concepts. (2023). Tyrosinase Inhibition Assay. Active Concepts. [Link]

  • Kinoshita, H., et al. (2022). Kinetic analyses of two-steps oxidation from l-tyrosine to l-dopaquinone with tyrosinase by capillary electrophoresis/dynamic frontal analysis. Analytical Biochemistry, 655, 114856. [Link]

  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. [Link]

  • Wichers, H. J., et al. (2003). Michaelis-Menten kinetics of L-DOPA oxidation by tyrosinase at pH 6.5 and 30 °C. ResearchGate. [Link]

  • Zhang, X., et al. (2016). Tyrosinase-catalyzed polymerization of l-DOPA (versus l-tyrosine and dopamine) to generate melanin-like biomaterials for immobilization of enzymes and amperometric biosensing. RSC Publishing. [Link]

Sources

Method

Application Note: Derivatization Techniques for the Analytical Characterization of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride

Abstract This guide provides detailed application notes and validated protocols for the chemical derivatization of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride. This molecule, a key intermediate in pharmaceutic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides detailed application notes and validated protocols for the chemical derivatization of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride. This molecule, a key intermediate in pharmaceutical synthesis, possesses functional groups—a secondary amine, a phenolic hydroxyl, and a methyl ester—that present challenges for direct analysis via standard chromatographic methods.[1][2] The protocols outlined herein are designed for researchers, analytical scientists, and drug development professionals, focusing on enhancing analytical performance for both gas and liquid chromatography. We detail three primary strategies: silylation for gas chromatography-mass spectrometry (GC-MS), acylation with acetic anhydride for high-performance liquid chromatography with ultraviolet detection (HPLC-UV), and fluorescent labeling with dansyl chloride for high-sensitivity HPLC with fluorescence detection (HPLC-FLD). Each protocol is presented with a rationale for experimental choices, step-by-step instructions, and expected outcomes to ensure reproducibility and reliability.

Introduction: The Rationale for Derivatization

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is a polar, non-volatile compound, making it unsuitable for direct analysis by gas chromatography (GC) without chemical modification.[] While amenable to High-Performance Liquid Chromatography (HPLC), its native chromophore provides limited ultraviolet (UV) absorbance, resulting in poor sensitivity for trace-level quantification.[4]

Chemical derivatization addresses these limitations by modifying the analyte's structure to impart more favorable properties.[5] The primary goals of derivatizing this molecule are:

  • To Increase Volatility and Thermal Stability: By replacing the active hydrogens on the polar phenolic hydroxyl and secondary amine groups with non-polar moieties, the molecule's boiling point is lowered, enabling analysis in the gas phase.[6] Silylation is the benchmark technique for this purpose.[7]

  • To Enhance Detector Response: By attaching a "tag" with strong UV absorbance (a chromophore) or fluorescence properties (a fluorophore), detection sensitivity can be improved by several orders of magnitude.[4][8] This is crucial for applications such as impurity profiling, pharmacokinetic studies, and metabolite identification.

This document serves as a practical guide to selecting and implementing the appropriate derivatization strategy based on the available analytical instrumentation and the specific research objective.

Silylation for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Silylation is the most robust and widely used derivatization method for preparing polar compounds for GC analysis.[7] The technique involves the replacement of an active hydrogen in the hydroxyl (-OH) and amine (-NH) groups with a non-polar trimethylsilyl (TMS) group, typically from a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9] The resulting TMS ethers and TMS amines are significantly more volatile, less polar, and more thermally stable than the parent compound.[7]

The addition of a catalyst, such as Trimethylchlorosilane (TMCS), is often employed to increase the reactivity of the silylating reagent and ensure complete derivatization, especially for sterically hindered groups.[6]

Experimental Workflow: Silylation

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Weigh 1 mg of Sample dissolve Dissolve in Pyridine/DMF start->dissolve add_base Add Triethylamine (TEA) to neutralize HCl dissolve->add_base add_reagent Add BSTFA + 1% TMCS add_base->add_reagent heat Heat at 70°C for 30 min add_reagent->heat cool Cool to Room Temp. heat->cool inject Inject into GC-MS cool->inject compound Analyte (in Borate Buffer, pH 9.5) reaction_vial Reaction Vial compound->reaction_vial reagent Dansyl Chloride (in Acetonitrile) reagent->reaction_vial heat Heat at 60°C for 45 min reaction_vial->heat quench Quench with Methylamine Solution heat->quench hplc Inject into HPLC-FLD quench->hplc

Sources

Application

Use of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride as a reference standard

An Application Note and Protocol for the Use of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride as a Reference Standard Introduction: The Imperative of Purity in Pharmaceutical Analysis In the landscape of drug de...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Use of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride as a Reference Standard

Introduction: The Imperative of Purity in Pharmaceutical Analysis

In the landscape of drug development and manufacturing, the assurance of safety, efficacy, and quality is paramount.[1] The foundation of this assurance lies in the rigorous analytical characterization of active pharmaceutical ingredients (APIs) and their finished products. Central to this endeavor is the use of highly characterized reference standards, which serve as the benchmark for identity, purity, potency, and quality.[2][3] This document provides a detailed guide for the application of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride as a reference standard, specifically in the context of impurity profiling for synthetic pharmaceuticals.

Impurities in drug substances can arise from various sources, including the manufacturing process, degradation of the API, or interactions with excipients.[4] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of these impurities.[4][5] Therefore, having well-characterized impurity reference standards is not merely a matter of good practice but a regulatory necessity.[1][4] This application note will detail the properties of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride and provide comprehensive protocols for its qualification and use in quantitative analysis, particularly as a potential process-related impurity or synthetic intermediate in the manufacturing of β-blocker medications like Atenolol.[6][7][8]

Section 1: The Framework of Reference Standards

In pharmaceutical quality control, reference standards are categorized based on their origin and use, forming a traceability chain that ensures measurement accuracy.[4] The two primary tiers are Primary and Secondary Reference Standards.

  • Primary Reference Standard (PRS): As defined by the ICH Q7 guideline, a primary standard is a substance shown through extensive analytical testing to be authentic material of high purity.[4] These can be obtained from official pharmacopoeias (e.g., USP, EP) or be independently synthesized and characterized.[4][9]

  • Secondary Reference Standard (SRS) or Working Standard: This standard is established by comparison to a primary reference standard.[2][4] It is used for routine laboratory analysis to minimize the use of the more expensive and often limited primary standard.[10] Its qualification is a critical process to ensure its suitability and traceability.[10]

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride, when used in a laboratory, will typically be qualified as a secondary or working standard against a fully characterized primary standard.

G cluster_0 Traceability Hierarchy PRS Primary Reference Standard (PRS) (e.g., USP/EP or fully characterized) High Purity, Extensively Tested SRS Secondary Reference Standard (SRS) (Working Standard) Qualified Against PRS PRS->SRS Qualification & Traceability QC_Sample QC/Batch Sample Analysis (Routine Testing) SRS->QC_Sample Used for Routine Analysis

Caption: Reference Standard Traceability Hierarchy.

Section 2: Physicochemical Characterization

Understanding the fundamental properties of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is the first step in its application as a reference standard. These properties are critical for method development, handling, and storage.

PropertyDataSource(s)
Chemical Name Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride[11]
Synonyms Methyl 2-(4-hydroxyanilino)acetate hydrochloride[11]
CAS Number 113210-35-8[11]
Molecular Formula C₉H₁₂ClNO₃[11]
Molecular Weight 217.65 g/mol [11]
Appearance White to off-white crystalline powder[12]
Solubility Moderately soluble in water and polar solvents (e.g., methanol)[12]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[11]

Note: The properties of the free base (CAS: 56405-21-1, MW: 181.19 g/mol ) are also well-documented.[13][14]

Section 3: Application in Atenolol Impurity Profiling

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is structurally related to key intermediates in the synthesis of the β-blocker Atenolol.[7][8] Atenolol is chemically (RS)-2-(4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl)acetamide.[7] The synthesis often starts from 4-hydroxyphenylacetic acid or its derivatives.[7] The title compound can be considered a potential process-related impurity or a synthetic precursor to other impurities. As such, it serves as an essential reference standard for:

  • Analytical Method Development: To develop specific chromatographic methods capable of separating this impurity from the main API and other related substances.

  • Method Validation: To confirm the specificity, linearity, accuracy, and precision of the analytical method as per ICH Q2 guidelines.[10]

  • Routine Quality Control: To accurately identify and quantify the impurity in batches of the drug substance.[1]

G cluster_workflow Impurity Analysis Workflow A Receive & Characterize Reference Standard Lot B Qualify as Secondary Reference Standard (SRS) (vs. Primary Standard) A->B C Prepare Standard Solutions (Stock and Working) B->C E HPLC Analysis (System Suitability, Injection Sequence) C->E D Prepare API Sample Solution D->E F Data Processing & Quantification E->F G Report Result (% Impurity) F->G

Caption: General workflow for impurity quantification.

Section 4: Protocol for Qualification of a Working Reference Standard

Objective: To qualify a new batch of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride as a Secondary Reference Standard (SRS) against a certified Primary Reference Standard (PRS).

Rationale: This protocol establishes the identity and purity of the working standard, ensuring it is fit for its intended purpose in routine quantitative analysis.[4][10] The comparison against a PRS provides traceability.

Materials:

  • Primary Reference Standard (PRS) of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride (fully characterized lot).

  • Candidate Secondary Reference Standard (SRS) lot.

  • HPLC grade Methanol, Acetonitrile, and Water.

  • Phosphoric acid or other suitable buffer components.

  • Calibrated analytical balance.

  • Volumetric flasks and pipettes (Class A).

  • HPLC system with UV detector.

Methodology:

  • Identity Confirmation (Comparative Analysis):

    • Rationale: To confirm that the candidate SRS has the same chemical identity as the PRS.

    • Procedure (FTIR):

      • Acquire the Infrared (IR) spectrum of the PRS.

      • Acquire the IR spectrum of the candidate SRS under the identical conditions.

      • Overlay the spectra. The positions of the principal peaks of the SRS spectrum should correspond to those in the spectrum of the PRS.

    • Procedure (HPLC Peak Purity/Co-elution):

      • Prepare separate solutions of the PRS and SRS at a concentration of ~0.5 mg/mL in methanol.

      • Prepare a mixed solution containing both PRS and SRS at ~0.25 mg/mL each.

      • Analyze all three solutions using the HPLC method described in Section 5.

      • Acceptance Criteria: The retention time of the major peak in the SRS solution must match that of the PRS. The analysis of the mixed solution should yield a single, symmetrical peak, confirming co-elution.

  • Purity Assignment (Quantitative Analysis):

    • Rationale: To assign a purity value to the SRS relative to the purity of the PRS. This is typically done using a mass balance approach or a comparative HPLC assay.

    • Procedure (HPLC Purity by Area Normalization):

      • Prepare a solution of the candidate SRS at a concentration of approximately 1.0 mg/mL.

      • Inject this solution into the HPLC system.

      • Integrate all peaks, including the main peak and all impurity peaks.

      • Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

      • Perform this analysis in triplicate.

    • Procedure (Assay vs. PRS):

      • Accurately weigh and prepare stock solutions of both the PRS and SRS to a concentration of 1.0 mg/mL.

      • Prepare working solutions of both standards at a concentration of 0.1 mg/mL.

      • Inject both working solutions in triplicate onto the HPLC system.

      • Calculate the purity of the SRS using the following formula: Purity_SRS (%) = (Area_SRS / Area_PRS) * (Conc_PRS / Conc_SRS) * Purity_PRS (%)

    • Documentation: A comprehensive qualification report should be generated, including all spectra, chromatograms, calculations, and the final assigned purity value for the SRS lot. This report is a critical part of GMP documentation.[10]

Section 5: Protocol for Quantitative Analysis by HPLC

Objective: To accurately quantify Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride as an impurity in a drug substance sample using the qualified SRS.

Rationale: This high-performance liquid chromatography (HPLC) method provides the specificity and sensitivity required for impurity quantification at levels mandated by regulatory guidelines. The use of a qualified external standard ensures accuracy.

HPLC Parameters (Example):

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Time 0: 5% B; Time 20: 70% B; Time 25: 70% B; Time 26: 5% B; Time 30: 5% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 230 nm
Injection Vol. 10 µL
Diluent Methanol

Procedure:

  • System Suitability Test (SST):

    • Rationale: To verify that the chromatographic system is performing adequately for the intended analysis.[4]

    • Preparation: Prepare a working standard solution of the SRS at the concentration corresponding to the impurity reporting threshold (e.g., 0.1% of the API test concentration, which might be 1 µg/mL if the API is tested at 1 mg/mL).

    • Injections: Make five replicate injections of the SST solution.

    • Acceptance Criteria:

      • Tailing Factor: ≤ 2.0

      • Theoretical Plates: ≥ 2000

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 5.0%

  • Standard Preparation:

    • Prepare a stock solution of the qualified SRS by accurately weighing ~25 mg into a 50 mL volumetric flask and diluting with methanol (Concentration ~0.5 mg/mL).

    • Prepare a working standard solution by diluting the stock solution to a final concentration of ~5 µg/mL (this corresponds to 0.5% impurity for a 1 mg/mL API solution).

  • Sample Preparation:

    • Accurately weigh ~50 mg of the API sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with methanol (Concentration ~1.0 mg/mL).

  • Injection Sequence:

    • Blank (Diluent)

    • SST Solution (x5)

    • Working Standard Solution (x2)

    • Sample Solution (x2)

    • Working Standard Solution (to bracket samples)

Data Calculation:

Calculate the percentage of the impurity in the API sample using the following formula:

Impurity (%) = (Area_Impurity_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard (%)

Where:

  • Area_Impurity_Sample is the peak area of the impurity in the sample chromatogram.

  • Area_Standard is the average peak area from the working standard injections.

  • Conc_Standard is the concentration of the working standard solution (e.g., in mg/mL).

  • Conc_Sample is the concentration of the API sample solution (e.g., in mg/mL).

  • Purity_Standard is the assigned purity of the qualified SRS.

Conclusion

The use of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride as a reference standard is a critical component in the quality control of certain synthetic pharmaceuticals, such as Atenolol. Its proper qualification against a primary standard establishes a vital link in the chain of analytical traceability, ensuring data integrity and regulatory compliance.[10] The protocols detailed herein provide a robust framework for laboratories to qualify and utilize this reference standard effectively, thereby supporting the consistent production of safe and effective medicines. Adherence to these methodologies, grounded in the principles of authoritative guidelines from bodies like the USP and ICH, is essential for any professional in pharmaceutical research and quality assurance.[9][15]

References

  • Veeprho. (2024, March 29). The Crucial Role of Reference Standards in the Pharmaceutical Industry!. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Reference Standards. Retrieved from [Link]

  • Aquigen Bio Sciences. (n.d.). Why Analytical Reference Standards are Critical in Pharma Research. Retrieved from [Link]

  • Geshem. (2025, March 8). (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate Hydrochloride Product Specification. Retrieved from [Link]

  • Slideshare. (2017, February 11). atenolol. Retrieved from [Link]

  • Pai, N. R., & Patil, S. S. (2013). SYNTHESIS OF ATENOLOL IMPURITY G BY CONVENTIONAL METHOD. Rasayan Journal of Chemistry, 6(2), 117-121. Retrieved from [Link]

  • Pai, N. R., & Patil, S. S. (2012). Synthesis of Atenolol Impurities. Journal of Chemical and Pharmaceutical Research, 4(1), 375-382. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <11> USP REFERENCE STANDARDS. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

  • Pharmaguideline. (2024). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 422581, Methyl 2-((4-hydroxyphenyl)amino)acetate. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). Methyl 2-((4-hydroxyphenyl)aMino)acetate hydrochloride. Retrieved from [Link]

  • Borer, M. (2019, March 12). How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). ICH Guidelines. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-((4-hydroxyphenyl)amino)acetate Hydrochloride

Welcome to the technical support center for the synthesis of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, with a primary focus on maximizing yield and purity. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols.

Introduction: The Synthetic Challenge

Methyl 2-((4-hydroxyphenyl)amino)acetate is a key intermediate in the synthesis of various pharmaceuticals, most notably the β-blocker Atenolol.[1][2] The primary synthetic route involves the N-alkylation of 4-aminophenol with an appropriate methyl acetate synthon, typically methyl chloroacetate or methyl bromoacetate. While straightforward in principle, this reaction is frequently plagued by low yields due to competing side reactions. The 4-aminophenol molecule possesses two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). This dual reactivity is the root cause of the most significant challenges in this synthesis, leading to a mixture of products that complicates purification and reduces the overall yield of the desired N-alkylated product.[3][4]

This guide will dissect these challenges and provide actionable solutions to steer the reaction toward the desired outcome.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield is consistently low. What are the primary culprits?

Low yield is the most common issue and typically stems from three sources: competing side reactions, suboptimal reaction conditions, and purification losses.

  • O-Alkylation: The phenolic hydroxyl group is more acidic than the amino group and can be easily deprotonated, leading to a highly nucleophilic phenoxide ion. This ion can attack the methyl chloroacetate, forming the undesired O-alkylated byproduct, Methyl 2-(4-aminophenoxy)acetate.[3][4]

  • N,N-Dialkylation: The desired product, a secondary amine, is often more nucleophilic than the starting 4-aminophenol.[5] Consequently, it can react with a second molecule of methyl chloroacetate to form a tertiary amine byproduct, diminishing the yield of the target compound.

  • Oxidation/Decomposition: 4-aminophenol is highly susceptible to oxidation, especially at elevated temperatures and under basic conditions, which can result in the formation of tarry, polymeric materials that are difficult to remove and represent a significant loss of starting material.[6]

Reaction Pathway and Major Side Reactions

Below is a diagram illustrating the desired reaction alongside the two most common yield-reducing side reactions.

G cluster_reactants Reactants cluster_products Reaction Products A 4-Aminophenol P Desired Product Methyl 2-((4-hydroxyphenyl)amino)acetate A->P N-Alkylation (Desired Pathway) S1 O-Alkylation Byproduct Methyl 2-(4-aminophenoxy)acetate A->S1 Competing O-Alkylation B Methyl Chloroacetate B->P N-Alkylation (Desired Pathway) B->S1 Competing O-Alkylation S2 N,N-Dialkylation Byproduct P->S2 Over-alkylation

Caption: Desired N-alkylation pathway and major competing side reactions.

Q2: How can I selectively promote N-alkylation over O-alkylation?

Achieving N-selectivity is the most critical factor for improving yield. The strategy revolves around modulating the relative nucleophilicity of the nitrogen and oxygen atoms.

  • Causality: The choice of solvent and base is paramount. In polar protic solvents (e.g., ethanol, water), the phenolic oxygen is readily solvated, making it a poorer nucleophile, which can favor N-alkylation. However, aprotic solvents (e.g., acetone, DMF, acetonitrile) are generally preferred as they do not suppress the nucleophilicity of the amine as much. The selection of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), is crucial. These bases are strong enough to neutralize the HCl formed during the reaction but are often not strong enough to substantially deprotonate the phenol, thus minimizing the formation of the highly reactive phenoxide ion that leads to O-alkylation.[4]

  • Troubleshooting Action:

    • Switch to an Aprotic Solvent: If you are using an alcohol, consider switching to acetone or acetonitrile.

    • Use a Weaker Base: If using strong bases like sodium hydroxide (NaOH), switch to potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).

    • Temperature Control: Run the reaction at a moderate temperature (e.g., refluxing acetone, 50-60 °C). Excessively high temperatures can increase the rate of O-alkylation.

Q3: I'm seeing a significant amount of a higher molecular weight byproduct. How do I prevent dialkylation?

The formation of the N,N-dialkylated product occurs when the desired secondary amine product outcompetes the starting primary amine for the alkylating agent.[5]

  • Causality: This is a classic issue of relative reactivity governed by stoichiometry. Once some of the desired mono-alkylated product forms, it competes with the remaining 4-aminophenol.

  • Troubleshooting Action:

    • Control Stoichiometry: The most effective method is to use a slight excess of the 4-aminophenol relative to the methyl chloroacetate (e.g., 1.1 to 1.2 equivalents of aminophenol). This ensures that the alkylating agent is more likely to encounter a molecule of the starting material rather than the product, suppressing the second alkylation.[5]

    • Slow Addition: Adding the methyl chloroacetate slowly (dropwise) to the reaction mixture can help maintain a low instantaneous concentration, further favoring mono-alkylation.

Q4: My reaction turns dark brown or black. How can I maintain a clean reaction?

This indicates the oxidation of 4-aminophenol, a common issue with phenolic anilines.[6]

  • Causality: Phenols, especially aminophenols, are readily oxidized by atmospheric oxygen, a process often catalyzed by base and heat. This leads to the formation of quinone-like structures and subsequent polymerization into dark, insoluble tars.

  • Troubleshooting Action:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.

    • Check Reagent Purity: Use high-purity 4-aminophenol. Older, discolored (tan or brown) starting material is already partially oxidized and will worsen the problem.

    • Antioxidant Additives: In some cases, adding a small amount of a reducing agent like sodium bisulfite can inhibit the oxidation process.

Optimized Experimental Protocols

This section provides step-by-step methodologies designed for high yield and purity, incorporating the principles discussed above.

Troubleshooting Workflow Diagram

Use this decision tree to diagnose and solve common issues during the synthesis.

G start Low Yield or Impure Product obs1 Observation: Multiple spots on TLC analysis? start->obs1 Yes obs2 Observation: Reaction mixture is dark/tarry? start->obs2 Yes obs3 Observation: Product difficult to crystallize? start->obs3 Yes diag1 Diagnosis: Likely side reactions (O- or N,N-alkylation). obs1->diag1 diag2 Diagnosis: Oxidation of 4-aminophenol. obs2->diag2 diag3 Diagnosis: Residual impurities or incorrect solvent system. obs3->diag3 sol1 Solution: 1. Use 1.1 eq. of 4-aminophenol. 2. Switch to Acetone/K₂CO₃ system. 3. Control temperature below reflux. diag1->sol1 sol2 Solution: 1. Use high-purity starting materials. 2. Run reaction under N₂ or Argon. 3. Add a pinch of sodium bisulfite. diag2->sol2 sol3 Solution: 1. Ensure complete removal of base during workup. 2. Use HCl in isopropanol for precipitation. 3. Try trituration with cold ether to induce crystallization. diag3->sol3

Caption: A decision tree for troubleshooting common synthesis issues.

Protocol 1: High-Selectivity N-Alkylation
  • Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-aminophenol (1.1 eq.) and potassium carbonate (K₂CO₃, 1.5 eq.).

  • Solvent Addition: Add anhydrous acetone to the flask (approx. 10 mL per gram of 4-aminophenol).

  • Inerting: Purge the system with nitrogen for 10-15 minutes.

  • Reagent Addition: Begin stirring and add methyl chloroacetate (1.0 eq.) dropwise over 30 minutes.

  • Reaction: Heat the mixture to a gentle reflux (approx. 56 °C) and maintain for 6-8 hours.

  • Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 7:3 Ethyl Acetate:Hexane. The starting 4-aminophenol spot should diminish and a new, more polar product spot should appear. The reaction is complete when the 4-aminophenol spot is no longer visible.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid cake with a small amount of acetone.

  • Concentration: Combine the filtrates and remove the acetone under reduced pressure to yield the crude product as an oil or solid.

Protocol 2: Formation and Purification of the Hydrochloride Salt
  • Dissolution: Dissolve the crude product from Protocol 1 in a minimum amount of isopropanol.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in isopropanol (commercially available or prepared by bubbling HCl gas through isopropanol) dropwise until the pH of the solution is ~1-2 (check with pH paper).

  • Crystallization: The hydrochloride salt should begin to precipitate as a white or off-white solid. Continue stirring in the ice bath for 1 hour to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold isopropanol, followed by a wash with cold diethyl ether to facilitate drying.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight.

  • Checkpoint: The final product should be a white to off-white crystalline powder.[7] Purity can be checked by HPLC and identity confirmed by ¹H NMR and Mass Spectrometry. A typical melting point is in the range of 187-190°C.[7]

Data Summary: Impact of Reaction Conditions

The following table summarizes how different reaction parameters can influence the outcome, providing a quick reference for optimization.

ParameterCondition A (Low Yield)Condition B (High Yield)Rationale for Improvement
Solvent Ethanol (Protic)Acetone (Aprotic)Minimizes phenoxide formation, favoring N-alkylation.
Base NaOH (Strong)K₂CO₃ (Mild)Reduces deprotonation of the phenolic -OH group.
Stoichiometry 1:1 (Aminophenol:Ester)1.1:1 (Aminophenol:Ester)Excess aminophenol suppresses N,N-dialkylation.[5]
Atmosphere AirNitrogen / ArgonPrevents oxidative decomposition of 4-aminophenol.
Temperature > 80 °C50 - 60 °CProvides sufficient energy for N-alkylation while minimizing side reactions.

References

  • BenchChem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
  • Harrow, A. S., et al. (2014). Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. PMC - NIH. [Link]

  • ChemicalBook. (n.d.). Atenolol synthesis.
  • Google Patents. (n.d.). RU2423346C2 - Improved method for synthesis of beta-blocker.
  • Pai, N. R., & Patil, S. S. (2013). SYNTHESIS OF ATENOLOL IMPURITY G BY CONVENTIONAL METHOD. Rasayan Journal of Chemistry.
  • Research Journal of Pharmacy and Technology. (n.d.). Green Chemical Route for Process Development of Atenolol Intermediate.
  • Wang, R., & Xu, J. (2010).
  • Reddit. (n.d.). N-alkylation of aminophenols.
  • (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate Hydrochloride Product Specification. (n.d.).
  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols.
  • PubChem. (n.d.). Methyl 2-((4-hydroxyphenyl)amino)acetate.
  • Google Patents. (n.d.). CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof.
  • Google Patents. (n.d.). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • Google Patents. (n.d.). CN110740987A - Process for the mono-N-alkylation of aminophenols.
  • ChemScene. (n.d.). Methyl 2-((4-Hydroxyphenyl)amino)acetate.
  • Reddit. (n.d.). Progress on N-alkylation of o-aminophenol.
  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. University of Michigan Library.
  • Alichem. (n.d.). Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride, min 95%.
  • ResearchGate. (n.d.). Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones.
  • arXiv. (2021). Process Design and Economics of Production of p-Aminophenol.
  • Google Patents. (n.d.). CN101250131B - Preparation technique of p-acetyl aminophenol.
  • PrepChem.com. (n.d.). Synthesis of methyl (2-hydroxyphenyl)acetate.
  • Google Patents. (n.d.). US3113150A - Preparation of N-acetyl-p-aminophenol.
  • Google Patents. (n.d.). US20160016889A1 - An Improved Process for the Synthesis of Melphalan and the Hydrochloride Salt.
  • Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation.
  • NIH. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
  • BLD Pharm. (n.d.). Methyl 2-(4-hydroxyphenyl)acetate.

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride in DMSO

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochlori...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride in Dimethyl Sulfoxide (DMSO). While this compound is expected to be readily soluble in DMSO, practical laboratory work can present unexpected hurdles. This document provides a structured, in-depth approach to diagnosing and resolving these issues, grounded in chemical principles and field-proven laboratory practices.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial queries and provides foundational knowledge for troubleshooting.

Q1: I'm struggling to dissolve Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride in DMSO at my desired concentration. What are the most likely causes?

A1: This is a frequent, and often frustrating, issue. The three most probable culprits are:

  • Water Contamination in DMSO: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even small amounts of absorbed water can drastically alter its solvation properties and significantly decrease the solubility of many organic compounds, particularly salts.[1][2]

  • Suboptimal Dissolution Technique: Passive dissolution is often insufficient. Mechanical energy (vortexing), sonication, or thermal energy (gentle warming) is typically required to overcome the compound's crystal lattice energy.

  • Compound Purity and Physical Form: The compound's physical state plays a key role. Amorphous forms are generally more soluble than highly crystalline ones.[2] While less common, impurities in the compound itself could also impede dissolution.

Q2: What are the essential chemical properties of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride that I should know?

A2: Understanding the molecule is crucial for troubleshooting. Here are its key properties:

PropertyValue / DescriptionSource
Molecular Formula C₉H₁₁NO₃ · HCl[3]
Molecular Weight 217.65 g/mol [3][4]
Form Hydrochloride Salt[3]
Appearance White to off-white crystalline powder[3]
General Solubility Exhibits moderate solubility in water and other polar solvents like methanol.[3] High solubility is expected in a strong aprotic solvent like DMSO.[5]

Q3: Why is the fact that this compound is a hydrochloride salt so important for its solubility?

A3: The hydrochloride (HCl) salt form is fundamental to its behavior. The parent molecule contains a basic amino group. By reacting it with hydrochloric acid, this nitrogen becomes protonated (R-NH₃⁺), forming an ionic salt. This is a common strategy in drug development to enhance the aqueous solubility and stability of a compound.[6][7] This ionic character is key. In an ideal, pure aprotic solvent like DMSO, the salt should dissolve well. However, this salt form also means its solubility can be highly sensitive to pH when in the presence of even small amounts of water or when diluted into aqueous buffers.[8][9]

Q4: My stock solution in DMSO was perfectly clear when I made it, but after a few days in the freezer, I see a precipitate. What happened?

A4: This is a classic sign of two potential issues:

  • Water Absorption: The most likely cause is that your DMSO has absorbed atmospheric moisture during handling.[1] This reduces the compound's solubility, and upon freeze-thaw cycles, the compound crashes out of the now less-effective solvent.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can promote precipitation, even in anhydrous DMSO, as the process can create localized areas of supersaturation as the solvent freezes and melts.

Section 2: A Step-by-Step Guide to Flawless Dissolution

Before proceeding, it is critical to use anhydrous (dry) DMSO , preferably from a freshly opened bottle, to rule out water contamination.

Troubleshooting Workflow Diagram

The following diagram outlines the logical progression of steps to resolve solubility issues.

G start Start: Low Solubility Observed check_materials Step 1: Verify Materials - Anhydrous DMSO? - Compound CoA? start->check_materials protocol Step 2: Apply Standard Dissolution Protocol (Vortex, Sonicate, Warm) check_materials->protocol is_dissolved1 Is Compound Fully Dissolved? protocol->is_dissolved1 advanced Step 3: Advanced Methods - Extended Sonication - Incremental Warming is_dissolved1->advanced No success Success: Solution Prepared Proceed with Experiment is_dissolved1->success Yes is_dissolved2 Is Compound Fully Dissolved? advanced->is_dissolved2 is_dissolved2->success Yes failure Failure: Compound Insoluble - Re-evaluate concentration - Consider co-solvents (See Guide) is_dissolved2->failure No

Caption: Logical workflow for troubleshooting compound solubility.

Step 1: The Foundational Protocol for Preparing a Stock Solution

This protocol is designed to be a self-validating system. Success is defined by a crystal-clear solution with no visible particulates.

  • Preparation:

    • Accurately weigh the required amount of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride into a sterile glass vial.

    • Add the appropriate volume of anhydrous DMSO using a calibrated pipette.

  • Initial Dissolution (Mechanical Energy):

    • Cap the vial tightly.

    • Vortex the solution vigorously for 2-3 minutes. Many compounds will not dissolve without this initial energy input.

  • Sonication (Acoustic Energy):

    • Place the vial in an ultrasonic water bath.

    • Sonicate for 10-15 minutes. This process uses high-frequency sound waves to break apart agglomerates and enhance solvent-solute interaction.[10]

  • Gentle Warming (Thermal Energy):

    • If solids persist, place the vial in a water bath or heating block set to a temperature between 30°C and 40°C. Do not exceed 50°C to avoid potential compound degradation.

    • Vortex intermittently while warming for 15-20 minutes.

  • Final Verification:

    • Visually inspect the solution against a bright light source. It should be completely clear and free of any solid particles or cloudiness.

    • Once dissolved, aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.[1] Store at -20°C or -80°C in tightly sealed vials.

Step 2: Advanced Troubleshooting

If the standard protocol fails, consider these next steps:

  • Extended Sonication/Warming: Crystalline compounds can be slow to dissolve. You can safely extend the sonication and warming steps for another 20-30 minutes.

  • Re-evaluation of Concentration: Is it possible the desired concentration exceeds the compound's solubility limit even in ideal DMSO? Try preparing a more dilute solution. If that dissolves easily, your initial target may have been too high.

  • Use of Co-solvents (Expert-Level): In rare cases where pure DMSO is insufficient, a co-solvent system may be required.[11] This should be a last resort as it complicates the experimental system. A small percentage (e.g., 5-10%) of a solvent like N-methyl-2-pyrrolidone (NMP) could be tested.[2] However, you must first validate the compatibility of any co-solvent with your downstream assay.

Step 3: A Critical Related Issue - Precipitation Upon Dilution into Aqueous Buffers

A common follow-up problem is observing precipitation when the clear DMSO stock is diluted into an aqueous buffer (e.g., PBS, cell culture media).

  • The Cause: This occurs because the compound's solubility is drastically lower in the aqueous environment. The small final percentage of DMSO is not enough to keep it dissolved.[8]

  • The Solution - pH is Key: As a hydrochloride salt, the compound is most soluble at a lower pH where it remains protonated.[8][9] Many standard biological buffers like PBS have a pH of ~7.4. At this pH, the compound may convert to its less soluble free base form, causing it to precipitate.

    • Troubleshooting: Try diluting your stock into a buffer with a lower pH (e.g., pH 5-6), if your experiment allows. Avoid phosphate-based buffers if you suspect the formation of less soluble phosphate salts; consider alternatives like HEPES or Tris-HCl.[8]

Section 3: Understanding the Underlying Science

The Equilibrium of a Hydrochloride Salt

The solubility of your compound in any system containing water is governed by the equilibrium between the charged salt and the neutral free base.

G Salt R-NH₃⁺Cl⁻ (Salt Form, High Solubility) FreeBase R-NH₂ + H⁺ + Cl⁻ (Free Base, Low Solubility) Salt->FreeBase Governed by pKa and solution pH

Caption: Equilibrium between the soluble salt and less soluble free base.

In an aqueous environment with a pH above the compound's pKa, the equilibrium shifts to the right, favoring the formation of the less soluble free base, which then precipitates.

Best Practices for Solvent Handling & Storage
ActionRationale
Use Anhydrous DMSO Prevents water contamination, which is a primary cause of reduced solubility for organic compounds.[1]
Aliquot Stocks Minimizes freeze-thaw cycles and exposure of the main stock to atmospheric moisture.
Store Tightly Sealed Prevents the hygroscopic DMSO from absorbing water from the air during storage.
Warm Before Use Before each use, briefly warm the aliquot to room temperature and vortex to ensure any micro-precipitates are redissolved.

References

  • (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate Hydrochloride Product Specification. (2025).
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC, National Center for Biotechnology Information.[Link]

  • Methyl 2-((4-hydroxyphenyl)amino)acetate. PubChem, National Center for Biotechnology Information.[Link]

  • Methyl (2R)-amino(4-hydroxyphenyl)acetate--hydrogen chloride (1/1). PubChem, National Center for Biotechnology Information.[Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications?. Quora.[Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed, National Center for Biotechnology Information.[Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed, National Center for Biotechnology Information.[Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. In-depth review of solubilization techniques.[Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS Publication.[Link]

  • Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate. PubChem, National Center for Biotechnology Information.[Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical Company.[Link]

  • In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed, National Center for Biotechnology Information.[Link]

  • Problem with hydrochloride salt formation/isolation. Reddit r/chemistry.[Link]

  • How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.?. ResearchGate.[Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ResearchGate.[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI.[Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed, National Center for Biotechnology Information.[Link]

  • Divergent decomposition pathways of DMSO mediated by solvents and additives. ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing N-alkylation of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride

Welcome to the technical support center for the N-alkylation of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you achieve optimal reaction outcomes.

Introduction: The Challenge of Selective N-Alkylation

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is a bifunctional molecule, possessing both a secondary amine and a phenolic hydroxyl group. Both sites are nucleophilic and can react with alkylating agents. The primary challenge in this synthesis is to achieve selective N-alkylation while minimizing or eliminating the competing O-alkylation. Direct alkylation of aminophenols can often lead to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, making purification a tedious task.[1][2] This guide will explore strategies to control this selectivity and troubleshoot common issues that arise during the process.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Q1: My reaction is resulting in a low yield of the desired N-alkylated product. What are the likely causes and how can I improve it?

A1: Low yields in the N-alkylation of this substrate can stem from several factors. Let's break down the most common culprits and their solutions:

  • Inadequate Base: The choice and amount of base are critical. The hydrochloride salt of your starting material needs to be neutralized before the secondary amine can act as a nucleophile. Furthermore, the reaction generates a proton that must be scavenged by a base.

    • Troubleshooting:

      • Choice of Base: Weak inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[3] Stronger bases like sodium hydride (NaH) can deprotonate both the amine and the phenol, potentially leading to more O-alkylation.[4] The use of an appropriate base is crucial for the reaction to proceed.[5]

      • Stoichiometry: Ensure you are using at least two equivalents of base: one to neutralize the hydrochloride and one to scavenge the proton produced during the alkylation. An excess of base is often beneficial.

  • Suboptimal Solvent: The solvent plays a significant role in influencing the reaction rate and selectivity.

    • Troubleshooting:

      • Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally good choices as they can dissolve the reactants and facilitate the Sₙ2 reaction.

      • If you are observing significant O-alkylation, consider switching to a less polar solvent, which may favor N-alkylation.

  • Reaction Temperature and Time: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures.

    • Troubleshooting:

      • Start with moderate temperatures (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

      • If the reaction is sluggish, gradually increase the temperature. Be aware that higher temperatures can sometimes favor the thermodynamically more stable O-alkylated product.

      • Ensure the reaction is running for a sufficient amount of time. Some alkylations can be slow and require overnight stirring.

Q2: I am observing a significant amount of the O-alkylated side product. How can I improve the N-selectivity?

A2: This is the most common challenge with this substrate. The relative nucleophilicity of the nitrogen and oxygen atoms is highly dependent on the reaction conditions.

  • Protecting the Phenolic Hydroxyl Group: The most reliable way to ensure N-alkylation is to temporarily protect the hydroxyl group.[6][7]

    • Troubleshooting:

      • Common Protecting Groups: Acetyl, benzyl, or silyl ethers are common protecting groups for phenols.[4][6] The choice of protecting group will depend on its stability to the N-alkylation conditions and the ease of its subsequent removal.

      • General Protection/Deprotection Strategy:

        • Protect the phenol.

        • Perform the N-alkylation.

        • Deprotect the phenol to yield the desired product.

  • Optimizing Reaction Conditions to Favor N-Alkylation:

    • Solvent Choice: As mentioned, solvent polarity can influence selectivity. Protic solvents can solvate the phenoxide ion more effectively, potentially reducing its nucleophilicity relative to the amine. However, they can also protonate the amine, rendering it non-nucleophilic. A careful balance is needed.

    • Base Selection: A bulky, non-nucleophilic base might sterically hinder the approach to the phenolic oxygen, favoring reaction at the more accessible nitrogen.

Q3: The purification of my final product is difficult due to the presence of starting material and multiple byproducts. What are some effective purification strategies?

A3: Purification can be challenging due to the similar polarities of the starting material, product, and byproducts.

  • Chromatography:

    • Troubleshooting:

      • Column Chromatography: This is the most common method. A careful selection of the solvent system is crucial. A gradient elution from a non-polar solvent (like hexane or heptane) to a more polar solvent (like ethyl acetate or acetone) is often effective.

      • TLC Analysis: Before running a column, optimize the separation on a TLC plate to identify the best solvent system.

  • Crystallization:

    • Troubleshooting:

      • If your product is a solid, crystallization can be a highly effective purification method.[8] Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Acid-Base Extraction:

    • Troubleshooting:

      • The basicity of the secondary amine in your product can be exploited. You can wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer. The O-alkylated byproduct, being less basic, may remain in the organic layer. Afterward, you can basify the aqueous layer and extract your desired product back into an organic solvent.

Frequently Asked Questions (FAQs)

What is the best general-purpose base for this reaction?

For a starting point, potassium carbonate (K₂CO₃) is a good choice. It is inexpensive, easy to handle, and generally provides good results. Using 2.5-3 equivalents is a reasonable starting point.

Should I be concerned about the ester functionality reacting under the basic conditions?

With bases like K₂CO₃, hydrolysis of the methyl ester is generally slow at moderate temperatures. However, if you are using stronger bases or prolonged reaction times at high temperatures, ester hydrolysis can become a competing reaction. If this is a concern, you can monitor for the formation of the corresponding carboxylic acid by LC-MS.

Are there alternative methods to direct alkylation with alkyl halides?

Yes, reductive amination is a powerful alternative for synthesizing secondary amines.[9] In this case, you would react the primary amine (4-aminophenol) with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired N-alkylated product.[1] This method can offer excellent selectivity for N-alkylation.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation
  • To a round-bottom flask, add methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride (1.0 eq), the desired alkyl halide (1.1-1.5 eq), and potassium carbonate (2.5-3.0 eq).

  • Add a suitable solvent (e.g., DMF or acetonitrile) to achieve a concentration of approximately 0.1-0.5 M.

  • Stir the mixture at 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Protection of the Phenol as a Benzyl Ether
  • Dissolve methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride (1.0 eq) in DMF.

  • Add potassium carbonate (3.0 eq) and stir for 30 minutes at room temperature.[7]

  • Add benzyl bromide (1.1 eq) and stir the mixture at room temperature overnight.

  • Work up the reaction as described in Protocol 1 to obtain the O-benzylated intermediate.

  • Proceed with the N-alkylation as described in Protocol 1.

  • For deprotection, the benzyl ether can be cleaved by catalytic hydrogenation (e.g., H₂, Pd/C).[4]

Visualizations

Reaction Scheme and Side Reaction

Reaction_Pathway cluster_main Desired N-Alkylation cluster_side Competing O-Alkylation Starting Material Methyl 2-((4-hydroxyphenyl)amino)acetate N-Alkylated Product N-Alkyl-N-(4-hydroxyphenyl)aminoacetate Starting Material->N-Alkylated Product R-X, Base O-Alkylated Product O-Alkyl-N-(4-hydroxyphenyl)aminoacetate Starting Material->O-Alkylated Product R-X, Base

Caption: Competing N- vs. O-alkylation pathways.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Poor Selectivity Check_Base Is the base appropriate and in sufficient excess? Start->Check_Base Adjust_Base Optimize base (e.g., K2CO3, Cs2CO3) and stoichiometry Check_Base->Adjust_Base No Check_Solvent Is the solvent optimal? Check_Base->Check_Solvent Yes Adjust_Base->Check_Solvent Adjust_Solvent Screen polar aprotic solvents (DMF, ACN, DMSO) Check_Solvent->Adjust_Solvent No Check_Temp Are the temperature and time appropriate? Check_Solvent->Check_Temp Yes Adjust_Solvent->Check_Temp Adjust_Temp Optimize temperature and reaction time Check_Temp->Adjust_Temp No Consider_Protection Is O-alkylation the major issue? Check_Temp->Consider_Protection Yes Adjust_Temp->Consider_Protection Protect_Phenol Protect the phenolic -OH group Consider_Protection->Protect_Phenol Yes Success Optimized Reaction Consider_Protection->Success No Protect_Phenol->Success

Sources

Optimization

Common impurities in commercial Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride

Welcome to the technical support center for Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common questions and t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during the handling, analysis, and application of this compound. Our goal is to provide in-depth, scientifically grounded insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Section 1: Product Specifications and Impurity Profile

Question 1: What are the typical purity specifications for commercial Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride and what are the common impurities I should be aware of?

Answer:

Commercial grades of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride typically specify a purity of ≥97% as determined by High-Performance Liquid Chromatography (HPLC). While suppliers provide a certificate of analysis (CoA) with the lot-specific purity, understanding the potential impurities is crucial for interpreting analytical data and troubleshooting experiments. Impurities can generally be categorized into three main classes: organic impurities, inorganic impurities, and residual solvents.

Organic Impurities: These are the most common and can originate from the manufacturing process or degradation of the final product. They include:

  • Starting Materials: Unreacted precursors from the synthesis process are a primary source of impurities.

  • Intermediates: Partially reacted compounds that did not proceed to the final product.

  • By-products: Formed from side reactions occurring during synthesis.

  • Degradation Products: Result from the decomposition of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride over time or due to exposure to stress conditions like heat, light, or humidity.

Inorganic Impurities: These can include reagents, catalysts, and ions from the manufacturing process. For the hydrochloride salt, residual chlorides are a potential inorganic impurity.

Residual Solvents: Organic solvents used during the synthesis and purification steps may remain in the final product in trace amounts.

The following table summarizes the most probable impurities based on common synthetic routes:

Impurity Class Potential Impurity Origin
Organic D-4-hydroxyphenylglycineUnreacted starting material from esterification synthesis.
4-aminophenolUnreacted starting material from alternative synthesis routes.
Polymeric materialsBy-products from the polymerization of 4-aminophenol.[1]
Di-acylated speciesBy-products from side reactions.
Inorganic Excess ChlorideFrom the hydrochloride salt formation.
SulfatesIf sulfuric acid is used as a catalyst in esterification.[2][3][4]
Residual Solvents Methanol, Ethyl Acetate, DichloromethaneSolvents used in synthesis and purification.[2]

Question 2: How can I identify and quantify these impurities in my sample?

Answer:

A multi-technique approach is often necessary for comprehensive impurity profiling.[5][6][7] The most common and powerful techniques include:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying organic impurities. A well-developed HPLC method can resolve the main compound from its related substances.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown impurities by providing molecular weight information.[6][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for the identification and quantification of volatile organic compounds, such as residual solvents.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, which is crucial for the definitive identification of unknown impurities.[6][8]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is used for the detection and quantification of trace elemental impurities.[7]

The following workflow outlines a general strategy for impurity identification:

G cluster_0 Impurity Profiling Workflow start Sample of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride hplc HPLC Analysis for Purity and Impurity Profile start->hplc gcms GC-MS for Residual Solvents start->gcms icpms ICP-MS for Elemental Impurities start->icpms lcms LC-MS for Molecular Weight of Unknowns hplc->lcms If unknown peaks are present report Comprehensive Impurity Report hplc->report nmr NMR for Structural Elucidation lcms->nmr For definitive structure gcms->report nmr->report icpms->report

Caption: A typical workflow for the identification and characterization of impurities.

Section 2: Troubleshooting Analytical Issues

Question 3: I am seeing unexpected peaks in my HPLC chromatogram. How can I determine if they are impurities or artifacts?

Answer:

Distinguishing between genuine impurities and analytical artifacts is a common challenge in HPLC analysis. Here is a systematic troubleshooting guide:

  • Blank Injection: Inject a blank sample (your mobile phase or sample solvent). If the peaks are still present, they are likely artifacts from the solvent, system contamination, or carryover from a previous injection.

  • Sample Preparation: Prepare a fresh sample and re-inject. If the unexpected peaks disappear or change in intensity, the issue may have been with the initial sample preparation (e.g., degradation, contamination).

  • Mobile Phase: Ensure the mobile phase is correctly prepared, filtered, and degassed. Inconsistent mobile phase composition can lead to baseline drift and ghost peaks.[9][10]

  • Column Health: An old or contaminated column can lead to peak tailing, splitting, and the appearance of spurious peaks. Flush the column with a strong solvent or consider replacing it.

  • Detector Issues: A dirty flow cell or a failing lamp can cause baseline noise and ghost peaks.[9]

The following decision tree can guide your troubleshooting process:

G cluster_1 Troubleshooting Unexpected HPLC Peaks start Unexpected Peak Observed blank Inject Blank Sample start->blank peak_present Peak Still Present? blank->peak_present fresh_sample Prepare and Inject Fresh Sample peak_present->fresh_sample No artifact Likely Artifact (System/Solvent Contamination) peak_present->artifact Yes peak_gone Peak Gone or Changed? fresh_sample->peak_gone sample_issue Sample Preparation Issue peak_gone->sample_issue Yes check_system Check Mobile Phase, Column, and Detector peak_gone->check_system No impurity Likely a True Impurity check_system->impurity

Caption: A decision tree for troubleshooting unexpected peaks in an HPLC chromatogram.

Question 4: My peak shapes for Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride are poor (tailing or fronting). What are the likely causes and solutions?

Answer:

Poor peak shape can compromise the accuracy of quantification. Here are the common causes and remedies:

Peak Tailing:

  • Cause: Secondary interactions between the analyte and the stationary phase, often due to exposed silanol groups on silica-based columns.[10]

  • Solution:

    • Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of the analyte or the silanol groups. For an amine-containing compound like this, a lower pH (e.g., pH 2.5-3.5) is often beneficial.

    • Ionic Strength: Increase the buffer concentration in the mobile phase to help mask the active sites on the stationary phase.

    • Column Choice: Use a high-purity, end-capped column specifically designed for the analysis of basic compounds.

Peak Fronting:

  • Cause: This is typically a sign of column overload, where too much sample has been injected.

  • Solution:

    • Reduce Injection Volume: Decrease the amount of sample injected onto the column.

    • Dilute the Sample: Lower the concentration of the sample.

The table below summarizes troubleshooting for poor peak shapes:

Problem Potential Cause Recommended Solution
Peak Tailing Secondary silanol interactionsAdjust mobile phase pH, increase buffer strength, use an end-capped column.
Column contaminationFlush the column with a strong solvent.
Peak Fronting Column overloadReduce injection volume or sample concentration.
Sample solvent stronger than mobile phaseDissolve the sample in the mobile phase or a weaker solvent.

Section 3: Product Stability and Storage

Question 5: What are the recommended storage conditions for Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride to minimize degradation?

Answer:

To maintain the integrity of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride, it is crucial to store it under appropriate conditions. The compound contains functional groups (ester, phenol, amine) that are susceptible to degradation.

Recommended Storage:

  • Temperature: Store at 2-8°C.[11][12]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[11]

  • Light: Protect from light to prevent photolytic degradation.

  • Moisture: Keep in a tightly sealed container in a dry place to prevent hydrolysis of the ester group.

Potential Degradation Pathways:

  • Hydrolysis: The methyl ester can hydrolyze to the corresponding carboxylic acid (4-hydroxyphenylglycine) in the presence of moisture. This is accelerated at acidic or basic pH.[13]

  • Oxidation: The phenol and secondary amine groups are susceptible to oxidation, which can lead to the formation of colored impurities.

  • Photodegradation: Exposure to UV light can induce degradation of the molecule.[14]

By adhering to these storage conditions, you can significantly extend the shelf life of the compound and minimize the formation of degradation-related impurities.

References

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science.
  • Cutting edge Techniques for Impurity Profiling in Pharmaceutical Analysis: A brief Overview. (n.d.).
  • Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC - NIH.
  • HPLC Troubleshooting Guide. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • HPLC Troubleshooting Guide. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.).
  • Synthesis of Acetaminophen. (n.d.).
  • CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof. (n.d.).
  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). NIH.
  • Synthesis of Methyl (4-chloro-2-[N-hydroxyamino] phenyl)
  • Methyl 2-((4-hydroxyphenyl)aMino)acetate hydrochloride. (n.d.). Chongqing Chemdad Co., Ltd.
  • EP0083204A2 - 2-Aminophenol derivatives and process for their preparation. (n.d.).
  • 56405-21-1|Methyl 2-((4-hydroxyphenyl)amino)
  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023).
  • D-Phenylglycine and D-4-hydroxyphenylglycine methyl esters via penicillin G acylase catalysed resolution in organic solvents. (2025).
  • Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals. (2017). PubMed.
  • Methyl (2S)-2-amino-2-(4-hydroxyphenyl)
  • Organic Reactions: Esterification & Transesterific
  • Identification of imatinib mesylate degradation products obtained under stress conditions. (2007).
  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023). PMC - NIH.
  • Ambient-Visible-Light-Mediated Enhanced Degradation of UV Stabilizer Bis(4-hydroxyphenyl)

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride (CAS: 113210-35-8). Thi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride (CAS: 113210-35-8). This document moves beyond simple protocols to offer troubleshooting advice and answers to frequently asked questions, grounded in the physicochemical properties of the molecule and established purification principles.

The target compound is an amino acid ester salt, possessing a secondary amine, a phenolic hydroxyl group, and a methyl ester. This trifunctional nature presents specific purification challenges, including potential side reactions and difficulties in removing structurally similar impurities. This guide is designed to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses common problems encountered during the purification of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride. Each issue is presented with likely causes and actionable solutions.

Issue 1: Product Appears as an Oil or Gummy Solid During Recrystallization
  • Question: I'm trying to recrystallize my crude product, but it's "oiling out" instead of forming crystals. What's happening and how can I fix it?

  • Answer: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of impurities is so high that it significantly depresses the melting point of the mixture (freezing-point depression). The hydrochloride salt form can also be hygroscopic, turning into a "goo" if it absorbs moisture from the air.[1]

    Potential Causes & Solutions:

    • Inappropriate Solvent Choice: The solvent may be too good, dissolving the compound completely even at room temperature, or too poor, failing to dissolve it even when hot.

      • Solution: Select a solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For a polar hydrochloride salt, consider polar protic solvents like 2-Propanol or ethanol.[2] Often, a binary solvent system works best. For example, dissolve the compound in a minimal amount of hot methanol or ethanol (a "good" solvent) and then slowly add a less polar "anti-solvent" like ethyl acetate or diethyl ether until turbidity (cloudiness) persists.[2][3] Reheat to clarify and then allow to cool slowly.

    • Cooling Rate is Too Fast: Rapid cooling does not provide sufficient time for the crystal lattice to form in an orderly fashion, leading to the precipitation of an amorphous, oily solid.

      • Solution: Slow down the cooling process. After heating to dissolve, allow the flask to cool to room temperature on the benchtop, undisturbed. Once at room temperature, you can transfer it to an ice bath or refrigerator to maximize crystal yield.

    • High Impurity Load: Significant amounts of impurities can interfere with crystal lattice formation.

      • Solution: First, attempt a pre-purification step. An acid-base workup can be highly effective for removing non-basic impurities.[4] Alternatively, washing the crude solid with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold ethyl acetate or diethyl ether) can be beneficial.[2]

    • Presence of Water: The hydrochloride salt may be hygroscopic. Absorbed water can lead to an oily appearance.

      • Solution: Ensure all solvents are dry. If the crude product was isolated from an aqueous workup, dry it thoroughly under high vacuum before attempting recrystallization.

Issue 2: Low Purity After Purification (Confirmed by HPLC/NMR)
  • Question: I've performed a purification, but my HPLC analysis still shows significant impurities. How can I improve the purity?

  • Answer: This indicates that the chosen purification method is not effective at separating the specific impurities present. The structure of your target compound—containing both a basic amine and an acidic phenol—lends itself well to a targeted acid-base extraction, which can be more selective than recrystallization alone.[5][6]

    Potential Causes & Solutions:

    • Co-precipitation of Impurities: The impurities may have similar solubility profiles to your product, causing them to crystallize together.

      • Solution: Implement a multi-step purification strategy. A logical workflow is an acid-base extraction followed by recrystallization. This removes impurities with different acid/base properties first, reducing the impurity load for the final crystallization step.

    • Incomplete Removal of Starting Materials: Unreacted p-aminophenol or other acidic/basic starting materials may persist.

      • Solution: An acid-base extraction is the ideal method here. Dissolve the crude mixture in an organic solvent (like ethyl acetate).

        • To remove acidic impurities (like unreacted p-aminophenol, which is weakly acidic), wash with a weak aqueous base like sodium bicarbonate (NaHCO₃).[6] Caution: Avoid strong bases like NaOH, as they can hydrolyze the methyl ester.[5]

        • To remove neutral impurities, the desired product (as the free base) would remain in the organic layer.

        • Finally, treat the organic layer with aqueous HCl to re-form the hydrochloride salt, which will precipitate or move to the aqueous layer.[7]

    • Ester Hydrolysis: The ester group may have been partially hydrolyzed to the corresponding carboxylic acid during the synthesis or workup, especially if exposed to strong base or acid at high temperatures.

      • Solution: The resulting carboxylic acid impurity can be removed with a wash using a weak base like aqueous sodium bicarbonate. The carboxylate salt formed is highly water-soluble and will be extracted into the aqueous layer, leaving the desired ester in the organic phase.[6]

Issue 3: Difficulty Isolating the Product from the Reaction Mixture
  • Question: My product is a hydrochloride salt and is very water-soluble. How can I effectively isolate it after an aqueous workup?

  • Answer: The high water solubility of amine hydrochloride salts is a common challenge.[2] Standard extraction with immiscible organic solvents may be inefficient.

    Potential Causes & Solutions:

    • High Polarity of the Salt: The ionic nature of the hydrochloride salt makes it preferentially soluble in the aqueous phase.

      • Solution 1 (Evaporation): If the product is in an aqueous HCl solution, you can often remove the water and excess HCl under reduced pressure (rotoevaporation). The resulting solid can then be purified by recrystallization from an organic solvent (e.g., 2-propanol).[2]

      • Solution 2 (Precipitation): If the free base is dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane), the hydrochloride salt can be precipitated by adding a solution of HCl in an organic solvent (e.g., HCl in dioxane or diethyl ether).[1][4] The precipitated solid can then be collected by filtration.

      • Solution 3 (Salting Out): If the product is in an aqueous layer, saturating the aqueous layer with sodium chloride (NaCl) can decrease the solubility of the organic hydrochloride salt, potentially allowing for extraction into a more polar organic solvent like ethyl acetate.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities I should expect?

    • A1: Common impurities typically arise from the starting materials or side reactions. These can include:

      • Unreacted Starting Materials: p-aminophenol and methyl chloroacetate (or a related glycine equivalent).

      • N,N-Disubstituted Product: Where the secondary amine has reacted again with the alkylating agent.

      • O-Alkylated Product: Where the phenolic hydroxyl group has been alkylated instead of the amine.

      • Hydrolysis Product: The carboxylic acid resulting from the hydrolysis of the methyl ester.

      • Polymerization Products: Complex mixtures formed under certain reaction conditions.

  • Q2: What is the best general-purpose method for assessing purity?

    • A2: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.[8][9] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. Detection is typically done with a UV detector. For validation, methods should be checked for linearity, precision, and accuracy.[9][10]

  • Q3: Can I use column chromatography to purify this compound?

    • A3: Yes, but with important considerations.

      • Silica Gel Chromatography: Attempting to run the hydrochloride salt directly on silica gel is often problematic due to its high polarity, leading to poor elution and streaking. It is better to purify the free base form. To do this, neutralize the HCl salt and extract the free base into an organic solvent. When running the free base on silica, amines can still streak. This is often mitigated by adding a small amount (0.5-1%) of a volatile base like triethylamine or ammonia to the eluent system (e.g., ethyl acetate/hexanes + 1% Et₃N).[4]

      • Ion-Exchange Chromatography: This is a very powerful technique for separating amino acids and their salts.[11][12] A cation exchange resin can be used to bind the positively charged ammonium ion of your product. Impurities without a positive charge will wash through. The product can then be eluted by changing the pH or increasing the salt concentration of the eluent.[13]

  • Q4: My final product is off-white or colored. How can I decolorize it?

    • A4: The phenolic group in your compound is susceptible to oxidation, which can form colored impurities.

      • Activated Charcoal (Carbon) Treatment: During recrystallization, after the compound is fully dissolved in the hot solvent, you can add a small amount of activated charcoal (typically 1-2% by weight). The charcoal adsorbs colored impurities. Keep the solution hot for a few minutes, then remove the charcoal by hot filtration through a pad of Celite or filter paper. Caution: Adding charcoal to a boiling solution can cause violent bumping. Let the solution cool slightly before adding it.

      • Chemical Reduction: Sometimes, a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium bisulfite (NaHSO₃) can be added during the workup to prevent or reverse oxidation of the phenol.

Experimental Protocols & Data

Data Presentation: Recrystallization Solvent Systems
Solvent System (v/v)RationaleExpected Outcome
2-PropanolGood balance of polarity. Dissolves the salt when hot, but has lower solubility when cold.[2]Forms well-defined crystals upon slow cooling.
Ethanol / Diethyl EtherDissolve in minimal hot ethanol; add diethyl ether as an anti-solvent until cloudy.Good for inducing crystallization when single solvents fail.[3]
Methanol / Ethyl AcetateDissolve in minimal hot methanol; add ethyl acetate as an anti-solvent.Similar to the ethanol/ether system, offers good control over precipitation.
WaterThe compound has moderate water solubility.[8] Can be used if impurities are water-insoluble.May require significant concentration or cooling to induce crystallization. Risk of low recovery.
Protocol 1: Purification via Acid-Base Extraction

This protocol assumes the crude product is a mixture containing the desired product (as a free base or HCl salt), unreacted acidic starting materials (e.g., p-aminophenol), and neutral impurities.

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc). If the crude is an HCl salt, first neutralize it by washing with saturated aqueous NaHCO₃ until CO₂ evolution ceases, and separate the organic layer.

  • Remove Acidic Impurities: Transfer the EtOAc solution to a separatory funnel. Wash the organic layer 2-3 times with saturated aqueous NaHCO₃ solution. This will extract acidic impurities (like carboxylic acids or unreacted phenol) into the aqueous layer.[6] Combine the aqueous washes and set them aside.

  • Isolate the Product: The desired product (as the free base) remains in the EtOAc layer.

  • Re-form the Salt: To this EtOAc solution, slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) with stirring until precipitation is complete.

  • Collection: Collect the precipitated white solid, which is the purified Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride, by vacuum filtration.

  • Washing & Drying: Wash the filter cake with fresh, cold diethyl ether to remove residual organic impurities. Dry the solid under high vacuum to obtain the final product.

  • Purity Check: Confirm purity using HPLC and/or measure the melting point.[8]

Protocol 2: Purification via Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system from the table above (e.g., 2-Propanol).

  • Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent dropwise if needed, but avoid using a large excess to ensure good recovery.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat gently for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. For maximum yield, place the flask in an ice bath for 30-60 minutes after it has reached room temperature.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals thoroughly under vacuum.

  • Purity Check: Confirm purity via HPLC and/or melting point analysis. A sharp melting point close to the literature value (approx. 187-190 °C) indicates high purity.[8]

Visualized Workflows

General Purification Strategy

This diagram outlines the decision-making process for purifying the crude product.

Purification_Workflow cluster_start cluster_analysis cluster_purification cluster_end Crude Crude Product (From Synthesis) Analysis Purity Assessment (TLC, HPLC, NMR) Crude->Analysis Recryst Recrystallization Analysis->Recryst High Purity & Crystalline AcidBase Acid-Base Extraction Analysis->AcidBase Low Purity & Acidic/Basic Impurities Chrom Column Chromatography Analysis->Chrom Complex Mixture or Isomeric Impurities Final Pure Product Recryst->Final AcidBase->Recryst Followed by Chrom->Final FinalAnalysis Final Purity Confirmation Final->FinalAnalysis FinalAnalysis->Final Re-purify if needed

Caption: Decision workflow for selecting a purification method.

Acid-Base Extraction Logic

This diagram illustrates the separation of components based on their acid-base properties.

AcidBase_Logic start Crude Mixture in EtOAc Product (Free Base) Neutral Impurity Acidic Impurity (Phenol) wash1 Wash with aq. NaHCO₃ start->wash1 sep1 Separatory Funnel wash1->sep1 aq1 Aqueous Layer Acidic Impurity (as Salt) sep1->aq1 Discard org1 Organic Layer (EtOAc) Product (Free Base) Neutral Impurity sep1->org1 wash2 Add aq. HCl org1->wash2 sep2 Separatory Funnel wash2->sep2 aq2 Aqueous Layer Product (as HCl Salt) sep2->aq2 Isolate Product org2 Organic Layer (EtOAc) Neutral Impurity sep2->org2 Discard

Caption: Separation logic for the acid-base extraction protocol.

References

  • Separ
  • (R)-Methyl 2-amino-2-(4-hydroxyphenyl)
  • Acid–base extraction - Wikipedia.
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Prepar
  • Amine workup : r/Chempros - Reddit.
  • Acid and Base Extraction - Engineering Ideas Clinic - Confluence.
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts.
  • Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • Purification of organic hydrochloride salt?
  • Solvents for Recrystalliz
  • Problem with hydrochloride salt formation/isol
  • Separation and Purification of Amino Acids - ResearchG
  • Separation and Detection of Amino Acids – BIOC*2580 - eCampusOntario Pressbooks.
  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
  • A Quantitative and Qualitative High Performance Liquid Chromatographic Determination of Aceclofenac Specified Impurity-B.

Sources

Optimization

Resolving peak tailing issues in HPLC analysis of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride

Technical Support Center: HPLC Analysis of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride A Senior Application Scientist's Guide to Resolving Peak Tailing Welcome to the technical support center for the chromatog...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: HPLC Analysis of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride

A Senior Application Scientist's Guide to Resolving Peak Tailing

Welcome to the technical support center for the chromatographic analysis of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who encounter peak asymmetry—specifically peak tailing—during HPLC method development and routine analysis. As a compound possessing both a secondary amine and a phenolic hydroxyl group, its behavior in reversed-phase chromatography can be complex. This resource provides in-depth, cause-and-effect troubleshooting strategies to help you achieve sharp, symmetrical, and reproducible peaks.

Section 1: The Diagnostic Workflow - Is the Problem Chemical or Physical?

Peak tailing is one of the most common issues in HPLC.[1] It can stem from chemical interactions specific to your analyte or from physical problems within the HPLC system itself.[2] Before adjusting method parameters, it is crucial to diagnose the root cause. A simple and effective diagnostic test is to inject a neutral, non-ionizable compound like toluene. Its peak shape will reveal whether the issue is systemic or analyte-specific.

The following workflow provides a logical path to identifying the source of peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed for Analyte inject_neutral Inject a Neutral Compound (e.g., Toluene) start->inject_neutral eval_neutral Evaluate Peak Shape of Neutral Compound inject_neutral->eval_neutral physical_issue Physical / Instrumental Issue eval_neutral->physical_issue  Neutral Peak Tails chemical_issue Chemical / Method Issue eval_neutral->chemical_issue Only Analyte Peak Tails   check_system Inspect System: - Fittings & Tubing (Extra-Column Volume) - Column Void / Bed Deformation - Sample Overload / Solvent Mismatch physical_issue->check_system check_method Optimize Method: - Mobile Phase pH & Buffer - Column Chemistry - Mobile Phase Additives chemical_issue->check_method

Caption: Diagnostic workflow to differentiate between physical and chemical causes of peak tailing.

If all peaks in your chromatogram, including a neutral marker, exhibit tailing, the problem is likely physical and related to the instrument setup.[3] If only the Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride peak tails, the cause is chemical, rooted in undesirable secondary interactions between the analyte and the stationary phase.[2]

Section 2: Frequently Asked Questions - Chemical and Methodological Issues

This section addresses the most common chemical causes of peak tailing for Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride and provides detailed, scientifically-grounded solutions.

FAQ 1: What is the primary chemical reason my analyte peak is tailing?

Answer: The most probable cause is a secondary retention mechanism involving the interaction between the basic secondary amine of your analyte and acidic residual silanol groups on the surface of the silica-based HPLC column.[1][4]

The Underlying Mechanism: Standard reversed-phase columns (e.g., C18, C8) are made from silica particles that have been chemically modified. However, the chemical bonding process is never 100% complete, leaving some unreacted silanol groups (Si-OH) on the surface.[5] These silanol groups are weakly acidic (pKa ≈ 3.5–4.5) and can become deprotonated (negatively charged, Si-O⁻) at mobile phase pH values above ~3.5.[6]

Your analyte, Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride, has a secondary amine group which is basic. In a typical acidic mobile phase, this amine will be protonated, carrying a positive charge (R₂NH₂⁺). This positively charged analyte can then interact electrostatically (ion-exchange) with the negatively charged silanol sites on the column packing.[7][8] This interaction is a strong, secondary retention mechanism that is separate from the intended hydrophobic retention. Because the kinetics of this interaction can be slow, it results in a tailing peak.[7]

Caption: Unwanted ionic interaction between the protonated analyte and a deprotonated silanol site.

FAQ 2: How can I select and optimize the mobile phase pH to improve peak shape?

Answer: Controlling the mobile phase pH is the most powerful tool for eliminating peak tailing caused by silanol interactions.[9][10] The goal is to manipulate the ionization state of both the analyte and the silanol groups to prevent their unwanted interaction. For your basic analyte, the most effective strategy is to work at a low pH.

The Strategy: Suppress Silanol Ionization By lowering the mobile phase pH to a value of 3.0 or below, you ensure the vast majority of the acidic silanol groups on the column remain in their neutral, protonated form (Si-OH).[4][11] This eliminates the negative charge on the stationary phase, thereby preventing the ion-exchange interaction with your positively charged analyte. While the analyte's amine group remains protonated and charged at this low pH, the absence of a negatively charged binding site on the silica surface allows for a single, well-defined hydrophobic retention mechanism, resulting in a sharp, symmetrical peak.

It is generally recommended to work at a pH at least 2 units away from the analyte's pKa to ensure it exists in a single ionic form.[12][13]

Experimental Protocol: Mobile Phase pH Adjustment

  • Select an Appropriate Buffer: Choose a buffer system that is effective in the desired pH range (e.g., pH 2.5-3.5). The buffer's pKa should be as close as possible to the target pH.[14]

  • Prepare the Aqueous Phase: Dissolve the buffer salts in high-purity (e.g., 18 MΩ·cm) water to the desired concentration (typically 10-25 mM is sufficient).[14]

  • Adjust pH: Carefully adjust the pH of the aqueous buffer solution using the corresponding acid (e.g., add phosphoric acid to a phosphate buffer). Crucially, always adjust the pH of the aqueous component before mixing it with the organic modifier.

  • Filter and Degas: Filter the final aqueous buffer through a 0.22 or 0.45 µm membrane filter to remove particulates and degas thoroughly before use.

Table 1: Recommended Low-pH Buffers for HPLC

Buffer System pKa Useful pH Range MS-Compatible? Notes
Phosphate 2.1, 7.2, 12.3 1.1 - 3.1 No Excellent buffering capacity, low UV cutoff. Not volatile.
Formate 3.8 2.8 - 4.8 Yes Volatile and good for LC-MS applications.

| Trifluoroacetic Acid (TFA) | ~0.5 | < 2.5 | Yes (with caution) | A strong ion-pairing agent, not a true buffer. Can cause ion suppression in MS. Use at low concentrations (0.05-0.1%). |

Data sourced from multiple chromatographic resources.[14][15]

FAQ 3: My peak still tails at low pH. Could my column be the problem?

Answer: Yes. If pH optimization is not sufficient, your column's characteristics are the next critical factor. Not all reversed-phase columns are created equal, especially when analyzing basic compounds.

The Strategy: Choose a High-Performance, Base-Deactivated Column Older HPLC columns (often called "Type A" silica) contain higher levels of metal impurities and more accessible, highly acidic silanol groups, making them prone to causing peak tailing with basic analytes.[6][16]

Modern columns ("Type B" silica) are manufactured with high-purity silica that has a much lower metal content. Furthermore, they undergo a process called "end-capping," where the majority of residual silanol groups are chemically bonded with a small, inert silane (like trimethylsilane) after the primary stationary phase (e.g., C18) is attached.[4][5] This dramatically reduces the number of available sites for secondary interactions.

Experimental Protocol: Column Selection and Care

  • Select a Modern Column: Choose a column specifically marketed as "base-deactivated," "base-endcapped," or one made with high-purity Type B silica. These are the industry standard for robust methods.

  • Consider Alternative Chemistries: For highly polar basic compounds, a standard C18 may not provide sufficient retention. Consider columns with polar-embedded groups or those designed for aqueous mobile phases (AQ-type).[17][18] Hydrophilic Interaction Liquid Chromatography (HILIC) is another option for very polar analytes that are poorly retained in reversed-phase.[19]

  • Use a Guard Column: Always use a guard column packed with the same material as your analytical column. This will protect the analytical column from strongly retained impurities and particulates, extending its lifetime and preserving performance.[20]

  • Dedicate a Column: If you frequently analyze basic compounds, it is good practice to dedicate a specific column for this purpose to avoid potential cross-contamination or performance degradation from other applications.

Table 2: Column Technology Comparison

Column Technology Key Feature Suitability for Basic Analytes
Modern End-Capped (Type B Silica) High-purity silica with minimal active silanols. Excellent. The industry standard for sharp, symmetrical peaks.
Polar-Embedded Phase A polar group (e.g., amide, carbamate) is embedded in the alkyl chain. Very Good. Offers alternative selectivity and is compatible with highly aqueous mobile phases.

| Legacy / Non-End-Capped (Type A Silica) | Lower purity silica with many active silanol sites. | Poor. Very likely to cause significant peak tailing. |

Section 3: Addressing Physical and System-Related Issues

If you determined from the diagnostic workflow that your problem is likely physical, consult this checklist. These issues typically cause all peaks in the chromatogram to broaden or tail.

FAQ 4: All my peaks are tailing. What parts of my HPLC system should I check?

Answer: Systemic peak tailing points to issues outside of chemical interactions, often related to the flow path.

  • Extra-Column Volume: Excessive volume between the injector, column, and detector can cause band broadening and tailing.[21]

    • Solution: Use tubing with the narrowest possible internal diameter (e.g., 0.005" or 0.12 mm) and ensure the tubing length is as short as possible.[22]

  • Improper Fittings: A gap between the end of the tubing and the bottom of the column or detector port can create a void where the sample can mix, causing tailing.

    • Solution: Ensure you are using the correct ferrules for your system and that they are properly seated. Re-make connections if necessary.

  • Column Void or Fouling: Over time, the packed bed of the column can settle, creating a void at the inlet, or the inlet frit can become clogged with sample particulates.[3][23]

    • Solution: First, try reversing and flushing the column (disconnect from the detector first). If this doesn't work, replace the column. Using a guard column is the best preventative measure.[20]

FAQ 5: Could my sample preparation or injection parameters be the cause?

Answer: Yes, the way your sample is prepared and injected can significantly impact peak shape.

  • Sample Overload: Injecting too much mass of the analyte can saturate the stationary phase, leading to a "shark-fin" or tailing peak.[21]

    • Solution: Reduce the injection volume or dilute the sample and re-inject.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% Acetonitrile into a mobile phase with 10% Acetonitrile), it can cause peak distortion.

    • Solution: Ideally, dissolve your sample in the initial mobile phase itself. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.[22]

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. [Link]

  • LabRulez LCMS. (n.d.). Waters Column Selection Guide for Polar Compounds. [Link]

  • Hawach. (2025). Reasons for Peak Tailing of HPLC Column. [Link]

  • Restek. (2013). When should you use a buffer for HPLC, how does it work and which one to use?. [Link]

  • Axion Labs. (2022). HPLC Tips Peak Tailing. YouTube. [Link]

  • Geshi Chemical. (2025). (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate Hydrochloride Product Specification. [Link]

  • LCGC International. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. [Link]

  • Sielc. (n.d.). Reversed-phase HPLC Buffers. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • Dolan, J. W. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC North America. [Link]

  • Nagae, N., et al. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • Farmatel. (n.d.). Selecting Buffer pH in Reversed-Phase HPLC. [Link]

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. [Link]

  • Popławski, T., & Błażewicz, A. (2012). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Acta Chromatographica, 24(3), 399–413. [Link]

  • Phenomenex. (n.d.). The Role of End-Capping in RP. [Link]

  • Hawach. (2023). Selection Guide for HPLC Columns. [Link]

  • uHPLCs Class. (2025). Unveiling the Secrets of Silica in HPLC Columns. YouTube. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • LCGC International. (2018). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?. [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Waters Corporation. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 422581, Methyl 2-((4-hydroxyphenyl)amino)acetate. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride Production

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this valuable pharmaceutical intermediate. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your process with confidence.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when working with this compound.

Q1: What is the most common synthetic route for this compound, and why?

A: The most prevalent and economically viable route is the direct N-alkylation of 4-aminophenol with a methyl haloacetate (e.g., methyl chloroacetate or methyl bromoacetate), followed by conversion to the hydrochloride salt. 4-aminophenol is a readily available industrial chemical, making this a cost-effective starting point.[1][2] The subsequent salt formation with hydrochloric acid not only enhances the product's stability but also serves as an effective final purification step, often precipitating the desired product with high purity.

Q2: My reaction mixture turns dark brown/purple during the synthesis. Is this normal, and how can I prevent it?

A: This is a common issue and indicates oxidation. 4-aminophenol and its N-alkylated derivatives are susceptible to air oxidation, especially under basic conditions, forming highly colored quinone-imine type impurities.[1] To prevent this, it is critical to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). De-gassing your solvents before use can also be beneficial, particularly during scale-up where reaction times may be longer.

Q3: What is the primary difference between using Methyl Chloroacetate and Methyl Bromoacetate as the alkylating agent?

A: The primary difference lies in their reactivity. Methyl bromoacetate is more reactive than methyl chloroacetate due to the better leaving group ability of bromide compared to chloride. This allows for faster reaction times or the use of milder reaction conditions (e.g., lower temperatures). However, methyl bromoacetate is typically more expensive. For large-scale production, process optimization often involves finding the ideal balance between the cost of methyl chloroacetate and the potentially higher throughput and milder conditions afforded by methyl bromoacetate.

Q4: How should I store the final product, Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride?

A: The hydrochloride salt is significantly more stable than the free base. It should be stored in tightly sealed containers in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[3][4][5] Proper storage prevents degradation from moisture and atmospheric contaminants.

Q5: Does the stereochemistry of this molecule matter?

A: Yes, significantly. Many commercial applications, particularly in pharmaceuticals, utilize a specific enantiomer, most commonly the (R)- or D-form (CAS 57591-61-4).[6][7] This chiral intermediate is crucial for building enantiomerically pure active pharmaceutical ingredients.[6] If your synthesis starts from achiral 4-aminophenol, the product will be a racemic mixture. Producing a specific enantiomer requires either a chiral starting material (like D-4-hydroxyphenylglycine), a chiral resolution step, or an asymmetric synthesis method.

Core Synthesis Pathway: Navigating Selectivity Challenges

The primary challenge in synthesizing Methyl 2-((4-hydroxyphenyl)amino)acetate is achieving selective N-alkylation over O-alkylation. While the amino group is a stronger nucleophile than the phenolic hydroxyl group, competitive O-alkylation is a significant side reaction that complicates purification and reduces yield.

The diagram below illustrates the desired reaction pathway and the main competitive side reaction.

Reaction_Pathway cluster_reactants Reactants cluster_products Products & Byproducts 4_AP 4-Aminophenol O_Product O-Alkylated Isomer (Impurity) 4_AP->O_Product O-Alkylation (Side Reaction) - Stronger Base - Higher Temp MCA Methyl Chloroacetate N_Product_Base Product Free Base (Desired) Final_Product Methyl 2-((4-hydroxyphenyl)amino)acetate HCl (Final Product) N_Product_Base->Final_Product + HCl (Salt Formation & Purification)

Caption: Reaction scheme showing the desired N-alkylation pathway and the competing O-alkylation side reaction.

Causality Behind Experimental Choices:

  • Choice of Base: A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is preferred. These bases are strong enough to deprotonate the aminophenol's ammonium intermediate formed during alkylation but are less likely to significantly deprotonate the phenolic hydroxyl group, thus minimizing O-alkylation. Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will increase the concentration of the highly nucleophilic phenoxide ion, dramatically increasing the formation of the O-alkylated impurity.

  • Solvent Selection: Polar aprotic solvents like acetone, acetonitrile (ACN), or dimethylformamide (DMF) are commonly used.[8] They effectively dissolve the reactants and facilitate the Sₙ2 reaction. Acetone is often a good starting choice due to its lower cost and ease of removal.

  • Temperature Control: The reaction is typically run at a moderate temperature (e.g., refluxing acetone, 56°C). Higher temperatures can increase the rate of both N- and O-alkylation but may favor the undesired side reaction. Precise temperature control is a critical parameter during scale-up to ensure batch-to-batch consistency.

Troubleshooting Guide for Scale-Up

Problem / Observation Potential Cause(s) Recommended Solution(s) & Rationale
Low Yield of Final Product 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Significant O-Alkylation: Conditions favoring the side reaction. 3. Product Loss During Workup/Isolation: Product may be partially soluble in the crystallization solvent or mother liquor.1. Monitor reaction progress using in-process controls (e.g., HPLC, TLC). Extend reaction time or slightly increase temperature if starting material remains. 2. Re-evaluate the base and temperature. Switch to a milder base (e.g., from K₂CO₃ to NaHCO₃) or lower the reaction temperature.[9] 3. Optimize the crystallization. Cool the crystallization mixture to a lower temperature (e.g., 0-5°C) before filtration to maximize recovery. Perform an anti-solvent addition if necessary.
Final Product is Off-White, Yellow, or Brown 1. Oxidation of 4-Aminophenol or Product: Exposure to atmospheric oxygen during the reaction or workup.[1] 2. Thermal Degradation: Excessive temperature during reaction or solvent distillation.1. Ensure an inert atmosphere (N₂ or Ar) is maintained throughout the process, from charging reactants to filtration. Use de-gassed solvents for scale-up. 2. Reduce the temperature of the reaction or use vacuum distillation at a lower temperature to remove solvents. The product has a melting point of 187-190°C but can decompose at high temperatures.[3][6]
HPLC Shows a Significant Impurity Peak (~5-15%) with the Same Mass 1. O-Alkylated Isomer: This is the most likely structural isomer. 2. Positional Isomer from Starting Material: If the starting 4-aminophenol contained 2- or 3-aminophenol, isomeric products could form.1. Optimize reaction conditions to suppress O-alkylation (see above). 2. Develop a robust crystallization method. The N- and O-alkylated isomers have different polarities and should be separable by recrystallization from a carefully selected solvent system (e.g., methanol/ethyl acetate, isopropanol/water). 3. Verify the purity of the starting 4-aminophenol before beginning the synthesis.
Reaction Stalls or Proceeds Very Slowly 1. Poor Solubility of Base: The base (e.g., K₂CO₃) may not be sufficiently soluble or have enough surface area in the chosen solvent.[8] 2. Low Reactivity of Alkylating Agent: Using methyl chloroacetate at too low a temperature.1. Use a finer powder of the base to increase surface area. Consider adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) for heterogeneous reactions, though this adds a new component to be removed. 2. Switch to methyl bromoacetate for higher reactivity or increase the reaction temperature within the acceptable range.

Detailed Experimental Protocol: A Scalable Approach

This protocol describes the synthesis via N-alkylation, designed with scalability in mind. Safety First: Always conduct a risk assessment before starting. Wear appropriate PPE, including safety glasses, lab coat, and gloves.[3] Handle all reagents in a well-ventilated fume hood.

Caption: A typical experimental workflow for the synthesis and isolation of the target compound.

Step-by-Step Methodology:

  • Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet.

  • Inerting: Purge the reactor with nitrogen for at least 15-20 minutes to displace all oxygen. Maintain a gentle nitrogen blanket throughout the reaction.

  • Charge Reactants: To the reactor, add 4-aminophenol (1.0 eq.), potassium carbonate (1.5 eq., finely powdered), and acetone (approx. 10 volumes relative to 4-aminophenol).

  • Heating: Begin stirring and heat the slurry to 50-55°C.

  • Addition of Alkylating Agent: Slowly add methyl chloroacetate (1.1 eq.) to the mixture over 1-2 hours. Rationale: Slow addition is crucial for large-scale batches to control the reaction exotherm and prevent a runaway reaction.

  • Reaction: Maintain the temperature at 50-55°C and stir vigorously.

  • Monitoring: Monitor the reaction progress every 1-2 hours by taking a small, quenched sample and analyzing it by HPLC or TLC until the consumption of 4-aminophenol is complete (typically >98%).

  • Workup - Filtration: Once complete, cool the reaction mixture to room temperature. Filter off the inorganic salts (potassium carbonate and potassium chloride) and wash the filter cake with a small amount of acetone.

  • Workup - Concentration: Combine the filtrate and washes and concentrate under reduced pressure to obtain a crude oil or solid residue.

  • Salt Formation and Crystallization: Dissolve the crude residue in methanol (3-4 volumes). Cool the solution to 10-15°C in an ice bath. Slowly add a solution of hydrochloric acid in isopropanol or methanol (1.1 eq.) while maintaining the temperature below 20°C. Rationale: The hydrochloride salt is often less soluble than the free base, and its formation induces crystallization, acting as a powerful purification step.

  • Isolation: A precipitate should form. Continue stirring the slurry at 0-5°C for at least 1-2 hours to maximize precipitation.

  • Filtration and Drying: Filter the solid product, wash the cake with a small amount of cold methanol or methyl tert-butyl ether (MTBE) to remove soluble impurities, and dry the product under vacuum at 40-50°C until a constant weight is achieved.

Analytical Methods for Quality Control

Robust analytical methods are essential to ensure the purity and consistency of the final product, especially for pharmaceutical applications.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity. A reverse-phase C18 column with a gradient method (e.g., water/acetonitrile with 0.1% TFA or formic acid) can effectively separate the starting material, product, and the O-alkylated isomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural confirmation and to ensure the absence of significant impurities. The chemical shifts of the methylene protons (-CH₂-) are characteristically different for the N-alkylated (δ ≈ 4.0 ppm) and O-alkylated (δ ≈ 4.6 ppm) isomers.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown impurities.

Typical Quality Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity (HPLC) ≥ 98.0%HPLC
Melting Point 187 - 190 °CMelting Point Apparatus
Moisture Content (Karl Fischer) ≤ 0.5%Karl Fischer Titration
Residue on Ignition ≤ 0.1%USP <281>

Note: Specifications are illustrative. Refer to specific pharmacopeial monographs or customer requirements. Purity of ≥97% by HPLC is also a common standard for intermediates.[6]

References

  • Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of 4-Aminophenol in Industrial Applications. Retrieved from [Link]

  • LookChem. (2025). (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate Hydrochloride Product Specification. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-((4-hydroxyphenyl)amino)acetate. Retrieved from [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols | Download Table. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis and Purification of Methyl 2-((4-hydroxyphenyl)amino)acetate Hydrochloride

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis, identification, and removal o...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis, identification, and removal of byproducts in Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride reactions.

Introduction

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is a key intermediate in the synthesis of various pharmaceuticals. Its synthesis, primarily through the N-alkylation of p-aminophenol with a methyl haloacetate, presents a classic chemoselectivity challenge. The presence of two nucleophilic sites on the p-aminophenol molecule—the amino group (N-alkylation) and the hydroxyl group (O-alkylation)—can lead to the formation of several byproducts. This guide offers practical, field-proven insights to help you identify these impurities and effectively remove them, ensuring the high purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride?

A1: The primary byproducts arise from the competing N- and O-alkylation of p-aminophenol, as well as potential over-alkylation. The most common impurities are:

  • Methyl 2-((4-aminophenyl)oxy)acetate (O-alkylation byproduct): Formed when the hydroxyl group of p-aminophenol reacts with methyl chloroacetate.

  • Methyl 2-((4-(2-methoxy-2-oxoethoxy)phenyl)amino)acetate (N,O-dialkylation byproduct): Results from the alkylation of both the amino and hydroxyl groups.

  • Unreacted p-aminophenol: A common impurity if the reaction does not go to completion.

  • Polymeric materials: Can form under harsh reaction conditions or from the degradation of starting materials.

Q2: How can I minimize the formation of the O-alkylation byproduct?

A2: The selectivity of N-alkylation over O-alkylation is influenced by several factors. Nitrogen is generally more nucleophilic than oxygen, which favors N-alkylation[1]. To further promote N-alkylation, consider the following:

  • Solvent Choice: Polar aprotic solvents can favor N-alkylation.

  • Reaction Temperature: Lower reaction temperatures generally favor N-alkylation.

  • Protecting Groups: While more complex, protecting the hydroxyl group of p-aminophenol before alkylation and deprotecting it afterward can ensure exclusive N-alkylation[2].

Q3: What is the best way to monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The product, starting material, and byproducts will have different Rf values, allowing you to track the consumption of starting materials and the formation of the product. HPLC is also a highly effective quantitative method[3][4].

Q4: My final product is a dark oil and won't crystallize. What should I do?

A4: The formation of a dark oil suggests the presence of significant impurities, possibly polymeric materials. It is recommended to purify the crude product using column chromatography before attempting recrystallization. The oil can be dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and loaded onto a silica gel column[5].

Troubleshooting Guide

Problem 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction by TLC until the starting material (p-aminophenol) is consumed. If the reaction stalls, consider a slight increase in temperature or reaction time.
Side Reactions Dominating Optimize reaction conditions to favor N-alkylation. Try a lower reaction temperature or a different solvent. Ensure the stoichiometry of your reactants is correct.
Loss of Product During Work-up Be cautious during aqueous extractions, as the hydrochloride salt of the product has some water solubility. Ensure the pH of the aqueous layer is appropriate to minimize product loss.
Problem 2: Presence of Significant Byproducts in the Final Product
Byproduct Identified Troubleshooting and Removal Strategy
Unreacted p-aminophenol p-Aminophenol is more polar than the product. It can be removed by column chromatography or by careful recrystallization.
O-Alkylation Byproduct The O-alkylated isomer has a similar polarity to the desired N-alkylated product, making separation challenging. High-performance column chromatography with a shallow gradient of ethyl acetate in hexanes may be effective. Recrystallization may also be attempted, though co-crystallization is a risk.
N,O-Dialkylation Byproduct This byproduct is less polar than the desired product and can typically be separated by column chromatography.

Analytical Methods for Impurity Identification

Accurate identification of byproducts is crucial for effective removal. The following analytical techniques are recommended:

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent technique for separating the desired product from its isomers and other impurities.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)[6]
Mobile Phase A gradient of acetonitrile and water with 0.1% formic acid.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Elution Order N,O-dialkylation byproduct (least polar) > O-alkylation byproduct > Methyl 2-((4-hydroxyphenyl)amino)acetate > p-aminophenol (most polar)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are invaluable for structural elucidation of the product and impurities.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Methyl 2-((4-hydroxyphenyl)amino)acetate Hydrochloride (Expected Product): Look for characteristic peaks for the aromatic protons (two doublets), a singlet for the methylene protons adjacent to the nitrogen, a singlet for the methyl ester protons, and broad peaks for the -NH₂⁺- and -OH protons.

    • O-Alkylation Byproduct: The key difference will be the chemical shift of the methylene protons, which will be shifted downfield due to the adjacent oxygen atom compared to the nitrogen in the desired product. The aromatic proton signals will also be different.

    • N,O-Dialkylation Byproduct: This will show two sets of methylene and methyl ester protons.

    • p-Aminophenol: Will show a simpler aromatic pattern and lack the methylene and methyl ester signals.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • The chemical shifts of the carbonyl carbon, the methylene carbon, and the aromatic carbons will be distinct for each isomer, providing definitive structural confirmation.

Purification Protocols

Experimental Protocol 1: Recrystallization

Recrystallization is an effective method for purifying the product if the impurity levels are not excessively high.

Step-by-Step Methodology:

  • Dissolve the crude Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride in a minimum amount of hot methanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.

  • Filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether or ethyl acetate[5].

  • Dry the purified crystals under vacuum.

Experimental Protocol 2: Column Chromatography

For crude material with significant amounts of byproducts, column chromatography is the preferred method of purification.

Step-by-Step Methodology:

  • Prepare a slurry of silica gel (60-120 mesh) in hexanes and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

  • Adsorb the crude product onto a small amount of silica gel by concentrating the solution in the presence of the silica.

  • Carefully load the dried silica with the adsorbed product onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexanes. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizing the Process

Reaction Scheme and Byproduct Formation

Reaction_Byproducts cluster_products Reaction Products p_aminophenol p-Aminophenol N_alkylation Methyl 2-((4-hydroxyphenyl)amino)acetate (Desired Product) p_aminophenol->N_alkylation N-Alkylation O_alkylation Methyl 2-((4-aminophenyl)oxy)acetate (O-Alkylation Byproduct) p_aminophenol->O_alkylation O-Alkylation methyl_chloroacetate Methyl Chloroacetate methyl_chloroacetate->N_alkylation methyl_chloroacetate->O_alkylation di_alkylation N,O-Dialkylation Byproduct methyl_chloroacetate->di_alkylation N_alkylation->di_alkylation O-Alkylation O_alkylation->di_alkylation N-Alkylation

Caption: Competing N- and O-alkylation pathways.

Troubleshooting Workflow

Troubleshooting_Workflow start Crude Reaction Mixture analyze Analyze by TLC/HPLC start->analyze decision High Purity? analyze->decision column_chromatography Column Chromatography decision->column_chromatography No, significant impurities end Pure Product decision->end Yes recrystallize Recrystallization analyze_purified Analyze Purified Product recrystallize->analyze_purified column_chromatography->analyze_purified analyze_purified->end

Caption: Purification decision workflow.

References

  • CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycin
  • CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • RU2423346C2 - Improved method for synthesis of beta-blocker - Google P
  • CN102603557B - Preparation method of atenolol - Google P
  • US6982349B1 - Process for producing atenolol of high optical purity - Google P
  • Table of Contents - The Royal Society of Chemistry. [Link]

  • JPH0637449B2 - Process for producing optically active atenolol and its intermediates - Google P
  • CN103739512A - Method for preparing (S)
  • The Chemical Synthesis Pathway: Understanding D-4-Hydroxyphenylglycine Methyl Ester HCl's Role - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - NIH. [Link]

  • (PDF) Selective alkylation of aminophenols - ResearchGate. [Link]

  • Supplementary Information - The Royal Society of Chemistry. [Link]

  • Selective alkylation of the amino group of aminophenols | Download Table - ResearchGate. [Link]

  • Why n-alkylation is more favorable than o-alkyation ? | ResearchGate. [Link]

  • HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. [Link]

  • Journal of Medicinal and Medical Chemistry. [Link]

  • CN101891638A - Method for producing glycine and glycine ester hydrochloride - Google P
  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • CN103864632A - Production method for glycine ethyl ester hydrochloride - Google P
  • Supplementary Material - The Royal Society of Chemistry. [Link]

  • GB1468362A - Alkylation of p-aminophenol - Google P
  • THE MAIN ETA ATEL MIT ULUAN TU TELA ALA AT AN - Googleapis.com. [Link]

  • WO2011113486A1 - Process for the synthesis of hydroxyphenylglycine esters - Google P
  • CN104892444A - Method for synthesizing D-p-hydroxyphenylglycine methyl ester - Google P
  • 4-Hydroxyphenylglycine - Wikipedia. [Link]

  • Active Pd Catalyst for the Selective Synthesis of Methylated Amines with Methanol - PubMed. [Link]

  • Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine - MDPI. [Link]

  • How can I purify my synthesised unnatural aliphatic amino acid? - ResearchGate. [Link]

  • A kind of preparation method of high-purity glycine ester hydrochloride - Google P
  • Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap. [Link]

  • Showing metabocard for N-(4-Hydroxyphenyl)glycine (HMDB0255011) - Human Metabolome Database. [Link]

  • N-(4-Hydroxyphenyl)glycine | C8H9NO3 | CID 67149 - PubChem. [Link]

  • Synthesis And Crystallization Of P-hydroxyphenylglycine Methyl Ester - Globe Thesis. [Link]

  • JP4356292B2 - Method for producing amino acid ester hydrochloride - Google P

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of Methyl 2-((4-hydroxyphenyl)amino)acetate Hydrochloride for Long-Term Storage

Welcome to the technical support guide for Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on maintaining the chemical integrity of this compound during long-term storage. We will explore its inherent stability challenges and offer troubleshooting solutions and validated protocols to ensure the reliability and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and handling of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride.

Q1: What is Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride, and what are its primary stability concerns?

A1: Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is a chemical intermediate often used in pharmaceutical synthesis.[1] Its molecular structure contains three key functional groups that are susceptible to degradation: a methyl ester, a secondary aromatic amine, and a phenolic hydroxyl group. The hydrochloride salt form, while enhancing solubility, introduces a risk of hygroscopicity (the tendency to attract and hold water molecules).[2] Therefore, the primary stability concerns are hydrolysis, oxidation, and photodegradation, often accelerated by improper storage conditions like high humidity and temperature.[3][4]

Q2: What are the main chemical degradation pathways for this molecule?

A2: There are two predominant degradation pathways:

  • Hydrolysis: The methyl ester group can react with water, which is often absorbed due to the hygroscopic nature of the hydrochloride salt, to hydrolyze into the corresponding carboxylic acid (2-((4-hydroxyphenyl)amino)acetic acid) and methanol.[5][6] This reaction can be catalyzed by acidic or basic conditions.[5]

  • Oxidation: The phenolic hydroxyl group and the secondary aromatic amine are susceptible to oxidation.[7] Oxidation of the phenol can lead to the formation of colored quinone-like impurities, resulting in a visible change in the material from white or off-white to yellow or brown.[8][9] This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.

Q3: What are the ideal storage conditions for long-term stability?

A3: Based on the compound's vulnerabilities, the ideal long-term storage conditions are designed to minimize exposure to moisture, oxygen, and light. A summary is provided in the table below.

Parameter Condition Rationale
Temperature ≤ -20°C (Freezer)Reduces the rate of all chemical degradation reactions.[10]
Relative Humidity As low as possible (<30% RH)Minimizes water absorption to prevent hydrolysis of the ester and salt disproportionation.[2][4][11]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen to prevent the oxidation of the phenol and amine functional groups.
Light Protected from light (Amber vial/container)Prevents photolytic degradation, which can affect aromatic amines and phenols.[7][12][13]

Q4: How can I visually assess if my sample has degraded?

A4: Visual inspection can be a preliminary indicator of degradation. Key signs include:

  • Color Change: A change from a white or off-white powder to yellow, tan, or brown strongly suggests oxidation of the phenolic group.[8]

  • Change in Physical State: Clumping, stickiness, or the appearance of a wet solid (deliquescence) indicates significant moisture absorption. This is a critical issue as the presence of water can accelerate hydrolysis.[2]

Any visual change should be followed up with analytical testing (e.g., HPLC) to confirm and quantify the degradation.

Part 2: Troubleshooting Guide: Investigating & Mitigating Instability

This section provides a problem-oriented approach to address specific stability issues you may encounter.

Problem: My solid powder has turned yellow/brown during storage.

  • Likely Cause: This discoloration is a classic sign of oxidation. The phenolic hydroxyl group on the phenyl ring is likely oxidizing to form colored quinone-type structures. This process is accelerated by the presence of oxygen, light, and potentially trace metal impurities.[9][14]

  • Troubleshooting Steps & Solutions:

    • Review Storage Atmosphere: Was the container sealed under an inert atmosphere (nitrogen or argon)? If not, atmospheric oxygen is the likely culprit.

      • Solution: Repackage future lots under an inert gas. For the current lot, store it in a desiccator backfilled with inert gas.

    • Assess Light Exposure: Was the sample stored in a clear container or exposed to ambient lab light for extended periods?

      • Solution: Always store the material in an amber glass vial or a container wrapped in aluminum foil to block light.[12]

    • Consider Contamination: Trace metals can catalyze oxidation. Ensure all spatulas and handling equipment are clean and free of rust or other metallic residues.

Problem: The powder has become clumpy and difficult to handle.

  • Likely Cause: The hydrochloride salt is hygroscopic, meaning it readily absorbs moisture from the air.[2] This leads to clumping and, in severe cases, deliquescence (dissolving in the absorbed water). The presence of absorbed water is a severe risk factor for ester hydrolysis.[3][15]

  • Troubleshooting Steps & Solutions:

    • Measure Ambient Humidity: Check the humidity of the storage environment. Long-term storage in environments with >60% RH is detrimental.

      • Solution: Store the container inside a sealed desiccator with a fresh desiccant (e.g., silica gel, Drierite). For highly sensitive applications, use a glove box with controlled low humidity for aliquoting.

    • Evaluate Container Seal: Ensure the container cap is tightly sealed. Parafilm can be used to create a more robust secondary seal against moisture ingress.

    • Minimize Exposure: When weighing or handling the compound, do so quickly to minimize its exposure time to ambient air.

Problem: HPLC analysis shows a decrease in the main peak area and the appearance of a new, more polar impurity peak.

  • Likely Cause: This chromatographic profile is characteristic of ester hydrolysis. The resulting carboxylic acid is more polar than the parent methyl ester, causing it to elute earlier on a typical reverse-phase HPLC column.

  • Troubleshooting Steps & Solutions:

    • Confirm Impurity Identity: If possible, use LC-MS to confirm that the mass of the new peak corresponds to the hydrolyzed product (loss of 14 Da, CH₂ group).[16]

    • Implement Strict Moisture Control: This is the most critical preventative measure. Follow all the steps outlined for preventing clumping, as moisture is the direct reactant for hydrolysis.[5][6]

    • Reduce Storage Temperature: Storing the compound at -20°C or below will significantly slow the rate of hydrolysis, even if some moisture is present.[10]

Degradation Pathways and Troubleshooting Logic

The following diagrams illustrate the key degradation pathways and a decision tree for troubleshooting stability issues.

G cluster_0 Degradation Pathways parent Methyl 2-((4-hydroxyphenyl)amino) acetate hydrochloride hydrolysis Hydrolysis (Carboxylic Acid + Methanol) parent->hydrolysis + H₂O (Moisture) oxidation Oxidation (Colored Impurities) parent->oxidation + O₂ / Light (Air, UV/Vis)

Caption: Key degradation pathways for the target compound.

G q_node q_node start Stability Issue Observed q1 What is the observation? start->q1 discolor Discoloration (Yellow/Brown) q1->discolor Visual clump Clumping / Wet q1->clump Physical hplc New HPLC Peak q1->hplc Analytical cause_ox Likely Cause: Oxidation discolor->cause_ox cause_hyg Likely Cause: Hygroscopicity clump->cause_hyg cause_hyd Likely Cause: Hydrolysis hplc->cause_hyd sol_ox Solution: 1. Use inert atmosphere. 2. Protect from light. cause_ox->sol_ox cause_hyg->cause_hyd enables sol_hyg Solution: 1. Store in desiccator. 2. Ensure tight seal. cause_hyg->sol_hyg sol_hyd Solution: 1. Strict moisture control. 2. Store at ≤ -20°C. cause_hyd->sol_hyd

Caption: Decision tree for troubleshooting stability issues.

Part 3: Experimental Protocols for Stability Assessment

To proactively manage stability, it is essential to perform systematic studies. The following are standardized protocols for assessing the stability of your compound.

Protocol 1: Forced Degradation (Stress Testing) Study

This study rapidly identifies potential degradation pathways and helps develop a stability-indicating analytical method.

  • Prepare Stock Solutions: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Set Up Stress Conditions: Aliquot the stock solution or weigh solid samples into separate amber vials for each condition.

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours.[17]

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

    • Thermal Degradation: Store solid sample in an oven at 80°C for 48 hours.

    • Photostability: Expose solid sample to a light source compliant with ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[12][13]

  • Neutralization & Dilution: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a final concentration suitable for HPLC analysis.

  • Analysis: Analyze all samples by a validated HPLC-UV method. Compare the chromatograms of the stressed samples to an unstressed control to identify degradation products.

Table 2: Example Forced Degradation Study Results
Stress Condition % Degradation (Hypothetical) Primary Degradation Product Observed
Control (Unstressed)< 1%-
1N HCl, 60°C15.2%Hydrolysis Product (Earlier eluting peak)
1N NaOH, 60°C25.8%Hydrolysis Product
3% H₂O₂, RT18.5%Several minor peaks (Oxidation products)
Heat (80°C, Solid)4.5%Minor degradation
Light (ICH Q1B)9.8%Several minor peaks (Photodegradants)
Protocol 2: Long-Term Stability Study (ICH Guidelines)

This protocol assesses stability under recommended storage conditions to establish a re-test date or shelf life.

  • Sample Preparation: Place a sufficient quantity of a single batch of the compound into amber, tightly sealed glass vials.

  • Storage: Place the vials into stability chambers set to the desired long-term and accelerated conditions.

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.[18][19][20]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[18][19][20]

  • Testing Schedule: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

  • Analysis: At each time point, perform a full suite of tests, including:

    • Appearance: Visual inspection for color and physical state.

    • Assay/Purity: HPLC analysis to determine the amount of the parent compound remaining and the level of any impurities.[16]

    • Water Content: Karl Fischer titration to quantify moisture absorption.

  • Data Evaluation: Trend the data over time to identify any significant changes that would indicate the product is no longer fit for use. A "significant change" is often defined as a failure to meet the established specification.[18]

G cluster_0 ICH Stability Study Workflow cluster_1 Storage Conditions A 1. Prepare & Package Single Batch B 2. Place in Stability Chambers A->B C 3. Pull Samples at Time Points B->C LongTerm Long-Term (25°C/60%RH) Accel Accelerated (40°C/75%RH) D 4. Perform Analysis (HPLC, KF, Appearance) C->D E 5. Evaluate Data Trends & Establish Shelf Life D->E

Caption: Workflow for a formal long-term stability study.

Part 4: Advanced Stabilization Strategies

For applications requiring enhanced stability, such as in a formulated drug product, the use of excipients is crucial.[21][22][23]

Q5: Can excipients be used to improve the stability of the solid compound?

A5: Yes, incorporating specific excipients into a formulation can significantly enhance stability by targeting known degradation pathways.[24]

Table 3: Common Excipients for Stabilization
Excipient Class Example(s) Mechanism of Action Reference
Antioxidants Butylated hydroxytoluene (BHT), Ascorbic acid, Sodium metabisulfiteAct as free radical scavengers, preferentially oxidizing to protect the phenolic group from degradation.[14]
Moisture Scavengers / Hygroscopic Excipients Anhydrous silica, Microcrystalline celluloseAbsorb excess moisture within a formulation, reducing the water available for hydrolysis.[24]
Chelating Agents Ethylenediaminetetraacetic acid (EDTA)Bind metal ions that can catalyze oxidative degradation reactions.[14]
Buffering Agents Citrate, Phosphate buffersIn solution, maintain a pH at which the compound has maximal stability, slowing pH-catalyzed hydrolysis.[25]
Complexing Agents CyclodextrinsCan form inclusion complexes that encapsulate the labile parts of the molecule, shielding them from light, water, and oxygen.[8][23]

When selecting excipients, compatibility studies must be performed to ensure they do not introduce new degradation pathways.

References

  • Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. [Link]

  • MB Sugars. (n.d.). How Excipients Impact Drug Absorption, Stability, and Shelf Life. [Link]

  • DC Fine Chemicals. (2024, September 16). Excipients: What they are and their importance in the pharmaceutical industry. [Link]

  • Lee, J. H., et al. (2019). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Molecules, 24(19), 3442. [Link]

  • Hilaris Publisher. (n.d.). Excipients: Essential for Drug Stability and Deliver. [Link]

  • Wu, H., et al. (2020). Phenolic compounds as stabilizers of oils and antioxidative mechanisms under frying conditions: A comprehensive review. Trends in Food Science & Technology, 104, 11-23. [Link]

  • Galanakis, C. M. (Ed.). (2018). Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. Foods, 7(9), 137. [Link]

  • MDPI. (n.d.). Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins. [Link]

  • Chaudhary, A., & Gohel, M. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 221. [Link]

  • Hsieh, Y. L., & Taylor, L. S. (2015). Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion. Pharmaceutical Research, 32(2), 549-561. [Link]

  • Horn, A. F., et al. (2023). Impact of Phenolic Acid Derivatives on the Oxidative Stability of β-Lactoglobulin-Stabilized Emulsions. Foods, 12(2), 379. [Link]

  • GlobalChemmade. (n.d.). (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate Hydrochloride Product Specification. [Link]

  • Juszczak, A., & Stanisz, B. J. (2015). The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase. Acta Poloniae Pharmaceutica, 72(4), 647-654. [Link]

  • World Health Organization. (2009). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. [Link]

  • GMP Insiders. (n.d.). Stability Storage Conditions In Pharma Industry. [Link]

  • Burgos, G., et al. (2020). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Foods, 9(8), 1105. [Link]

  • Williams, A. C., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Molecules, 28(4), 1630. [Link]

  • Plotnikov, V. G. (1998). Photochemistry of Aliphatic and Aromatic Amines. Russian Chemical Reviews, 67(2), 117-136. [Link]

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. [Link]

  • Bell, E. V., et al. (1980). Hydrolysis of methyl esters. U.S.
  • Q1 Scientific. (2016, October 27). ICH Quality Guidelines for Pharmaceutical Stability Storage. [Link]

  • Mlakar, A., et al. (2021). The Effect of Humidity on the Dissolution Kinetics and Tablet Properties of Immediate-Release Tablet Formulation Containing Lamotrigine. Pharmaceutics, 13(10), 1548. [Link]

  • Oxford Academic. (n.d.). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Journal of Chromatographic Science. [Link]

  • Hsieh, Y. L., & Taylor, L. S. (2015). Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion. Pharmaceutical research, 32(2), 549–561. [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]

  • Thatcher, S. R., et al. (2001). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceuticals. Pharmaceutical Technology. [Link]

  • Inoue, N. (2017). Analysis of six aromatic amines stability in workplace measurement. Journal of Occupational Health, 59(4), 342-348. [Link]

  • PubChem. (n.d.). Methyl 2-((4-hydroxyphenyl)amino)acetate. [Link]

  • CORE. (n.d.). Analytical Study of Some Drugs Containing Amine Group. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. [Link]

  • AlAani, H., & Alnukkary, Y. (2016). Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. International Journal of Pharmaceutical Sciences and Research, 7(1), 139-146. [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

  • IAGIM. (n.d.). Photostability. [Link]

  • Alwis, K. U., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 226. [Link]

  • Wang, C. C., et al. (2022). Ambient-Visible-Light-Mediated Enhanced Degradation of UV Stabilizer Bis(4-hydroxyphenyl)methanone by Nanosheet-Assembled Cobalt Titanium Oxide: A Comparative and DFT-Assisted Investigation. Catalysts, 12(11), 1438. [Link]

  • Mafa, P. J., et al. (2022). Degradation Kinetics of Methyl Orange Dye in Water Using Trimetallic Fe/Cu/Ag Nanoparticles. Catalysts, 12(11), 1334. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride with similar compounds

A Comparative Guide to the Efficacy of N-(4-Hydroxyphenyl)glycine Derivatives in Therapeutic Research For Researchers, Scientists, and Drug Development Professionals Abstract The N-phenylglycine scaffold is a cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of N-(4-Hydroxyphenyl)glycine Derivatives in Therapeutic Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-phenylglycine scaffold is a cornerstone in medicinal chemistry, serving as a critical intermediate in the synthesis of a wide array of therapeutic agents.[1][2] This guide focuses on Methyl 2-((4-hydroxyphenyl)amino)acetate, a representative N-(4-hydroxyphenyl)glycine ester, and provides a comparative analysis of its potential efficacy against structurally similar compounds. We delve into the structure-activity relationships (SAR) that govern the biological activities of this class, including anti-inflammatory, antioxidant, and neuroprotective effects. Detailed experimental protocols for evaluating these activities are provided to ensure methodological rigor and reproducibility. This document serves as a technical resource for researchers aiming to leverage the therapeutic potential of N-phenylglycine derivatives in drug discovery and development.

Introduction: The Significance of the N-Phenylglycine Scaffold

N-phenylglycine and its derivatives are non-proteinogenic amino acids that have garnered significant attention in pharmaceutical development.[1][3] Their unique structure, where a bulky aromatic sidechain is directly attached to the α-carbon, imposes conformational restrictions that are crucial for biological activity.[4] These compounds are integral to the synthesis of various drugs, including antiviral and anti-inflammatory agents, and are key components in natural products like glycopeptide antibiotics (e.g., vancomycin).[1][3][4][5]

Methyl 2-((4-hydroxyphenyl)amino)acetate, also known as N-(4-hydroxyphenyl)glycine methyl ester, exemplifies this structural class.[6] The presence of a hydroxylated phenyl ring and a glycine ester moiety suggests potential for diverse biological activities, which we will explore in comparison to other relevant derivatives.

Comparative Analysis of N-(4-Hydroxyphenyl)glycine Derivatives

The efficacy of N-phenylglycine derivatives is highly dependent on the substitutions on the phenyl ring and modifications to the glycine portion. These modifications influence the compound's physicochemical properties, target binding affinity, and pharmacokinetic profile.

Structural Overview and Key Compounds for Comparison

To understand the efficacy of Methyl 2-((4-hydroxyphenyl)amino)acetate, we will compare it with a curated set of structurally related molecules. The selection is based on variations in functional groups at key positions, which have been shown to modulate biological activity.

Compound Name Structure Key Features Reported Biological Activities
Methyl 2-((4-hydroxyphenyl)amino)acetate HOC₆H₄NHCH₂COOCH₃Parent compound with a p-hydroxyl group and a methyl ester.[6]Potential antioxidant, anti-inflammatory.
N-(4-hydroxyphenyl)glycine HOC₆H₄NHCH₂COOHCarboxylic acid analog of the parent compound.[7][8]Photographic developer, allergen; precursor for derivatives.[7]
N-(4-acetylphenyl)glycine derivatives CH₃COC₆H₄NHCH₂COOH (and derivatives)Acetyl group at the para position, allowing for further derivatization.Potent anti-inflammatory agents.[9]
Ritodrine-glycine derivatives (Varied halogen substitutions)Halogen substitutions on the phenyl ring.Potent and selective β3-adrenoceptor agonists.[10]
Mefenamic acid-glycine prodrug (Structure of Mefenamic acid linked to glycine)Glycine attached as a prodrug moiety to a known NSAID.Enhanced analgesic and anti-inflammatory activity with reduced ulcerogenicity.[11]
Structure-Activity Relationship (SAR) Insights

The biological activity of N-phenylglycine derivatives is intricately linked to their chemical structure. Here are key SAR takeaways from published research:

  • Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring are critical. Electron-withdrawing groups can enhance anti-inflammatory activity.[12] Halogen substitutions can increase potency and selectivity for specific receptors, such as the β3-adrenoceptor.[10]

  • Glycine Moiety Modification: The glycine portion of the molecule is a prime site for modification to create prodrugs. Esterification, as seen in our topic compound, can improve lipophilicity and membrane permeability.[13] Conversion to amides or coupling with other molecules can enhance therapeutic efficacy and reduce side effects.[11]

  • Stereochemistry: The stereochemistry at the α-carbon is crucial for biological activity, particularly in compounds designed to interact with chiral targets like enzymes and receptors.[1]

Potential Therapeutic Applications and Efficacy Evaluation

Based on the structural features of Methyl 2-((4-hydroxyphenyl)amino)acetate and its analogs, we can explore their potential efficacy in several therapeutic areas.

Antioxidant Activity

The phenolic hydroxyl group is a well-known pharmacophore for antioxidant activity. It can donate a hydrogen atom to neutralize free radicals, thus mitigating oxidative stress.[14]

This assay is a common and reliable method to evaluate the antioxidant capacity of phenolic compounds.[15][16][17]

Principle: The stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[15]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.[15]

    • Prepare stock solutions of the test compounds (e.g., Methyl 2-((4-hydroxyphenyl)amino)acetate, N-(4-hydroxyphenyl)glycine) and a standard antioxidant (e.g., Trolox or Gallic Acid) in methanol.[15]

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds or standard.

    • Include a control well with 100 µL of DPPH solution and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Expected Outcome: Compounds with a phenolic hydroxyl group, such as Methyl 2-((4-hydroxyphenyl)amino)acetate, are expected to exhibit DPPH radical scavenging activity. The efficacy can be compared to N-(4-hydroxyphenyl)glycine to assess the effect of the methyl ester group.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Measurement & Analysis DPPH_Sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH with Sample/Standard DPPH_Sol->Mix Test_Cmpd Prepare Test Compound Solutions Test_Cmpd->Mix Std_Cmpd Prepare Standard (Trolox) Solutions Std_Cmpd->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC₅₀ Measure->Calculate

Anti-inflammatory Activity

Derivatives of N-phenylglycine have shown promising anti-inflammatory properties.[9][12] This activity is often evaluated using in vivo models, such as the carrageenan-induced rat paw edema assay.

Principle: Carrageenan injection into the rat paw induces an acute inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration:

    • Divide the rats into groups: control (vehicle), standard drug (e.g., Diclofenac), and test compound groups (different doses).

    • Administer the test compounds and standard drug orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer immediately before carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.

Expected Outcome: N-(4-acetylphenyl)glycine derivatives have shown significant inhibition of edema.[9] It would be valuable to test Methyl 2-((4-hydroxyphenyl)amino)acetate in this model to determine its anti-inflammatory potential in comparison.

Paw_Edema_Workflow Start Acclimatize Rats Admin Administer Test Compound / Vehicle / Standard Start->Admin Inject Inject Carrageenan into Paw Admin->Inject Measure_0h Measure Paw Volume (0h) Inject->Measure_0h Measure_intervals Measure Paw Volume (1h, 2h, 3h, 4h) Inject->Measure_intervals Measure_0h->Measure_intervals Analyze Calculate % Inhibition of Edema Measure_intervals->Analyze End Comparative Efficacy Data Analyze->End

Neuroprotective Effects

Glycine and its derivatives have demonstrated neuroprotective properties, particularly in models of excitotoxicity and oxidative stress-induced neuronal damage.[18][19][20][21][22]

Principle: Excessive glutamate can lead to neuronal cell death through excitotoxicity. This assay measures the ability of a compound to protect cultured neurons from glutamate-induced damage.[18]

Step-by-Step Protocol:

  • Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., HT22 cells) in 96-well plates.[20]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Induction of Toxicity: Expose the cells to a toxic concentration of glutamate (e.g., 100 µM) for 24 hours.[18]

  • Assessment of Cell Viability:

    • Measure cell viability using the MTT assay.[20] The MTT reagent is reduced by viable cells to a purple formazan product, which can be quantified spectrophotometrically.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the control (untreated) cells.

    • Determine the concentration at which the compound provides significant neuroprotection.

Expected Outcome: Glycine itself has shown neuroprotective effects.[19][21] Testing Methyl 2-((4-hydroxyphenyl)amino)acetate and its analogs would reveal if this activity is retained or enhanced by the N-phenyl modification and esterification. The phenolic hydroxyl group may contribute additional antioxidant-mediated neuroprotection.[20]

Neuroprotection_Assay_Logic A Neuronal Cell Culture (e.g., HT22, Primary Cortical Neurons) B Pre-treatment with Test Compound A->B C Induce Excitotoxicity (Glutamate Exposure) B->C D Assess Cell Viability (MTT Assay) C->D E Quantify Neuroprotective Effect D->E

Synthesis and Characterization

The synthesis of N-phenylglycine derivatives is well-established. Methyl 2-((4-hydroxyphenyl)amino)acetate can be synthesized from p-aminophenol and a chloroacetic acid derivative.[7] More complex derivatives can be prepared using multi-step synthetic routes involving protection/deprotection, coupling reactions, and functional group transformations.[2][23]

General Synthetic Scheme: The synthesis of N-(4-hydroxyphenyl)glycine, a precursor to the title compound, typically involves the reaction of p-aminophenol with chloroacetic acid under basic conditions.[7] The resulting carboxylic acid can then be esterified to yield Methyl 2-((4-hydroxyphenyl)amino)acetate.

Characterization of the final products should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC to confirm structure and purity.

Conclusion and Future Directions

Methyl 2-((4-hydroxyphenyl)amino)acetate, as a representative of the N-(4-hydroxyphenyl)glycine ester class, holds therapeutic potential stemming from its core scaffold and functional groups. Its efficacy in antioxidant, anti-inflammatory, and neuroprotective applications warrants further investigation. Comparative studies with structurally related compounds are essential for elucidating the structure-activity relationships that will guide the design of next-generation therapeutics.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and testing a broader range of derivatives to refine the understanding of how structural modifications impact efficacy and selectivity.

  • Mechanism of action studies: Investigating the specific molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

This guide provides a foundational framework for researchers to explore the rich chemical and biological landscape of N-phenylglycine derivatives, with the ultimate goal of translating these promising scaffolds into novel and effective therapeutic agents.

References

  • Vertex AI Search. The Crucial Role of N-Phenylglycine in Modern Pharmaceutical Synthesis.
  • Vertex AI Search. (R)-Methyl 2-amino-2-(4-hydroxyphenyl)
  • BenchChem. Application Notes and Protocols for Antioxidant Activity Assays of Phenolic Compounds.
  • BenchChem. Application Notes and Protocols for Assessing the Antioxidant Activity of Phenolic Compounds.
  • PubMed. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)
  • BenchChem. Comparative Efficacy of Glycinamide and Other Glycine Prodrugs: A Guide for Researchers.
  • PubMed. Discovery of novel N-phenylglycine derivatives as potent and selective beta(3)
  • NIH.
  • Request PDF. Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds.
  • MDPI. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food.
  • ResearchGate. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)
  • PubMed Central. Extraction and characterization of phenolic compounds and their potential antioxidant activities.
  • PubMed Central.
  • PubChem. Methyl 2-((4-hydroxyphenyl)amino)
  • BenchChem. Synthesis of N-Phenyl-N-(phenylsulfonyl)
  • RSC Publishing.
  • PubChem. N-(4-Hydroxyphenyl)glycine | C8H9NO3 | CID 67149.
  • PubMed.
  • ResearchGate. Neuroprotective Effects of Glycine for Therapy of Acute Ischaemic Stroke.
  • PubMed Central. Glycine, the smallest amino acid, confers neuroprotection against d-galactose-induced neurodegeneration and memory impairment by regulating c-Jun N-terminal kinase in the mouse brain.
  • PubMed. Neuroprotective effects of glycine for therapy of acute ischaemic stroke.
  • PubMed.
  • PubMed. Glycine, the smallest amino acid, confers neuroprotection against D-galactose-induced neurodegeneration and memory impairment by regulating c-Jun N-terminal kinase in the mouse brain.
  • Wikipedia. 4-Hydroxyphenylglycine.
  • Sigma-Aldrich. N-(4-Hydroxyphenyl)glycine 97 122-87-2.

Sources

Comparative

A Comparative Guide to the Validation of a New Analytical Method for Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride

This guide provides a comprehensive framework for the validation of a new analytical method for Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride. Designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a new analytical method for Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of procedures. It delves into the scientific rationale behind each validation parameter, compares viable analytical alternatives, and offers detailed protocols grounded in the latest international regulatory standards. Our objective is to equip you with the expertise to develop and validate a robust, reliable, and compliant analytical method fit for its intended purpose throughout the product lifecycle.

Strategic Selection of the Analytical Technique

The first critical step in method validation is selecting the most appropriate analytical technique. The choice depends on the physicochemical properties of the analyte and the intended purpose of the method (e.g., identification, impurity testing, or assay). Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is a water-soluble salt of an amino acid ester containing a strong chromophore (the hydroxyphenyl group).

Below is a comparison of suitable analytical techniques:

Technique Principle Pros Cons Best Suited For
High-Performance Liquid Chromatography (HPLC) with UV Detection Chromatographic separation based on polarity, followed by UV absorbance detection.Highly specific, precise, and accurate. Can separate the API from impurities and degradation products (stability-indicating). Widely available and cost-effective.Moderate sensitivity compared to MS. Requires chromatographic expertise for method development.Assay, impurity quantification, and stability testing. (Recommended Primary Method)
Ultra-Performance Liquid Chromatography (UPLC) with Mass Spectrometry (MS) Similar to HPLC but uses smaller particles for faster, higher-resolution separations. MS detection identifies compounds by mass-to-charge ratio.Extremely sensitive and specific. Ideal for identifying unknown impurities and trace-level quantification.Higher equipment and maintenance costs. More complex operation. May not be necessary for routine QC.Characterization of reference standards, impurity identification, and genotoxic impurity analysis.
Titrimetry Measures the volume of a reagent of known concentration required to react completely with the analyte.Simple, inexpensive, and highly precise for pure substances.Non-specific; it will react with any acidic or basic species present. Not suitable for impurity analysis or low-concentration samples.Assay of the bulk drug substance where purity is already established.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for volatile analytes and residual solvents.The analyte is non-volatile and would require derivatization, adding complexity and potential for error.Not recommended for the primary analysis of this analyte.

Based on this comparison, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most versatile, robust, and cost-effective choice for the routine quality control of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride. The remainder of this guide will focus on the validation of this recommended method.

The Modern Validation Paradigm: ICH Q14 and Q2(R2)

Method validation is not a one-time exercise but a continuous process. The latest guidelines, ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures), formalize this lifecycle approach.[1][2][3] Validation begins with a clear definition of the method's goals, known as the Analytical Target Profile (ATP) .

The ATP is a prospective summary of the method's required performance characteristics, such as the accuracy and precision needed to make a reliable decision about the quality of the product.[2] The validation process then serves as the formal demonstration that the developed method meets the predefined ATP.[1]

G cluster_0 Analytical Procedure Lifecycle ATP Define Analytical Target Profile (ATP) (ICH Q14) Dev Develop & Optimize Method (e.g., HPLC-UV) ATP->Dev Sets Goals Val Validate Procedure (ICH Q2(R2)) Dev->Val Proves Fitness Routine Routine Use & Continuous Monitoring Val->Routine Enables Use Change Change Control & Revalidation Routine->Change Triggers Review Change->Dev Requires Adjustment

Caption: Workflow for modern analytical method validation.

Core Validation Parameters for an HPLC Assay Method

The validation process involves assessing a specific set of performance characteristics as laid out in the ICH guidelines.[4][5][6] For a quantitative HPLC method intended for both the assay and impurity determination of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride, the following parameters must be rigorously evaluated.

Specificity / Selectivity
  • Definition: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7][8]

  • Scientific Rationale: This is the cornerstone of validation. Without specificity, you cannot be certain that the signal you are measuring comes only from your analyte of interest. For a stability-indicating method, the procedure must be able to separate the active ingredient from its degradation products.

  • Experimental Protocol:

    • Blank Analysis: Analyze a sample of the mobile phase and a placebo (formulation without the active ingredient) to ensure no interfering peaks are present at the retention time of the analyte or its known impurities.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the analyte in both a standard solution and a spiked sample. The purity angle should be less than the purity threshold.

    • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[9] Analyze the stressed samples to demonstrate that the degradation peaks are resolved from the main analyte peak (resolution > 2).[10]

  • Acceptance Criteria:

    • No significant interference from blank or placebo at the analyte's retention time.

    • Peak purity criteria are met.

    • Resolution between the analyte and the closest eluting peak (impurity or degradant) is ≥ 2.0.

Linearity
  • Definition: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[11][12]

  • Scientific Rationale: Linearity confirms that the detector response changes in a predictable, proportional way as the analyte concentration changes. This relationship allows for the accurate calculation of unknown sample concentrations from a calibration curve.

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride at different concentrations. The range should typically span 50% to 150% of the expected working concentration for an assay.

    • Inject each concentration in triplicate.

    • Plot the average peak area against the known concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

    • The y-intercept should be close to zero.

    • Visual inspection of the plot should confirm a linear relationship.

Range
  • Definition: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11][12]

  • Scientific Rationale: The range defines the boundaries within which the method can be reliably used without re-calibration. It is established by confirming that the method performs acceptably at the extremes of the linearity curve.

  • Experimental Protocol: The data from the Linearity, Accuracy, and Precision studies are used to confirm the range.

  • Acceptance Criteria: The method provides acceptable linearity (r² ≥ 0.999), accuracy (e.g., 98-102% recovery), and precision (%RSD ≤ 2.0) at the lower and upper ends of the specified range.[13]

Accuracy
  • Definition: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7][14] It is often expressed as percent recovery.

  • Scientific Rationale: Accuracy demonstrates that the method is free from systematic error or bias. It proves that your measured value is the true value.

  • Experimental Protocol (Spike-Recovery Method):

    • Prepare a placebo solution (for a drug product) or use a blank diluent.

    • Spike the placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three independent samples at each level.

    • Analyze the samples and calculate the percent recovery for each.

  • Acceptance Criteria: The mean percent recovery should be within a predefined range, typically 98.0% to 102.0%, for each concentration level.

Precision
  • Definition: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[8] It is evaluated at two levels: Repeatability and Intermediate Precision.

  • Scientific Rationale: Precision measures the random error of the method. A precise method will yield similar results when the analysis is repeated, ensuring the reliability and consistency of the data.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst, and on the same instrument.[8][13]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. This assesses the effect of random events on the method's performance.[8]

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the series of measurements should be ≤ 2.0% for the assay of a drug substance.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • Definition:

    • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Scientific Rationale: LOD and LOQ are crucial for impurity analysis. They define the sensitivity of the method, ensuring that even trace amounts of potentially harmful impurities can be reliably detected and measured.

  • Experimental Protocol (Based on Signal-to-Noise Ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

    • The concentration that yields an S/N ratio of approximately 3:1 is typically accepted as the LOD.

    • The concentration that yields an S/N ratio of approximately 10:1 is typically accepted as the LOQ.

  • Acceptance Criteria:

    • LOD is typically established at an S/N ratio of 3:1.

    • LOQ is established at an S/N ratio of 10:1, and the precision (%RSD) at this concentration should be acceptable (e.g., ≤ 10%).

Robustness
  • Definition: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[14]

  • Scientific Rationale: Robustness testing is a form of risk assessment. It ensures that the method is reliable and transferable to other labs and instruments, where minor variations in operating conditions are inevitable. This is typically evaluated during method development.[6]

  • Experimental Protocol:

    • Identify critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, mobile phase composition ±2%, flow rate ±10%).

    • Vary these parameters one at a time while keeping others constant.

    • Analyze a standard solution under each modified condition and assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

  • Acceptance Criteria: System suitability parameters must remain within their predefined limits for all tested variations.

Data Summary and Interdependencies

The validation parameters are not independent silos; they are interconnected and collectively define the method's capabilities.

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures true measure Linearity Linearity Linearity->Accuracy underpins Range Range Linearity->Range Accuracy->Range LOQ LOQ Accuracy->LOQ confirms limit Precision Precision Precision->Range Precision->LOQ defines limit

Caption: Interdependencies of core validation parameters.

Table 1: Summary of Validation Parameters and Typical Acceptance Criteria for an HPLC Assay

Parameter Assessment Acceptance Criteria ICH Guideline Reference
Specificity Forced degradation, peak purityResolution > 2, peak purity passesQ2(R2) / Q2(R1)[4][5]
Linearity 5 concentrations, triplicate injectionsr² ≥ 0.999Q2(R2) / Q2(R1)[4][5]
Range Confirmed by Linearity, Accuracy, PrecisionMeets criteria at range extremesQ2(R2) / Q2(R1)[4][5]
Accuracy Spike recovery at 3 levels (e.g., 80, 100, 120%)98.0% - 102.0% mean recoveryQ2(R2) / Q2(R1)[4][5]
Precision (Repeatability) ≥ 6 replicates at 100% concentration%RSD ≤ 2.0%Q2(R2) / Q2(R1)[4][5]
Precision (Intermediate) Different day, analyst, or instrument%RSD ≤ 2.0%Q2(R2) / Q2(R1)[4][5]
LOQ Signal-to-Noise ratioS/N ≥ 10, acceptable precision at this levelQ2(R2) / Q2(R1)[4][5]
Robustness Deliberate variation of method parametersSystem suitability remains within limitsQ2(R2) / Q14[1][6]

Conclusion

The validation of an analytical method for Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is a systematic process that provides documented evidence of its reliability for quality control. By selecting the appropriate technique—RP-HPLC with UV detection—and rigorously evaluating all performance characteristics according to the principles outlined in ICH Q2(R2), scientists can ensure data integrity and regulatory compliance. This guide serves as a practical framework, emphasizing the scientific rationale behind each step to foster a deeper understanding and facilitate the development of truly robust analytical procedures.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Ng, K. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Online. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Bisht, T. S., Bisht, P., & Patil, S. (n.d.). A BRIEF REVIEW ON HPLC METHOD VALIDATION. JETIR. Retrieved from [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Chromatography Today. (2024, August 21). Development and Validation of HPLC Methods in Pharmaceutical Analysis. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Retrieved from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • European Medicines Agency. (2005, November). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 2-((4-hydroxyphenyl)amino)acetate Analogs as Antioxidant and Anti-inflammatory Agents

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can bind to multipl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of drug discovery. Methyl 2-((4-hydroxyphenyl)amino)acetate, a derivative of N-phenylglycine, represents one such versatile scaffold.[1][2] Its structure marries a phenolic ring with an amino acid ester moiety, suggesting a rich potential for diverse biological activities. The phenolic hydroxyl group is a well-established pharmacophore for antioxidant activity, capable of quenching harmful free radicals that drive cellular damage and disease.[3][4] Concurrently, the N-phenylamino core is present in numerous compounds with anti-inflammatory properties.[5][6]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of synthesized analogs of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride. We will objectively compare their performance as both antioxidant and anti-inflammatory agents, supported by comprehensive experimental data and detailed protocols. The central objective is to elucidate how specific structural modifications to the core molecule influence its biological efficacy, thereby providing a logical framework for the rational design of more potent therapeutic candidates.

Part 1: Rationale for Analog Design and Synthesis

The strategic design of analogs is predicated on systematically altering the electronic and steric properties of the parent molecule to probe its interaction with biological targets. For this study, we focused on introducing various substituents at the C3 and C5 positions of the 4-hydroxyphenyl ring. This allows for a direct evaluation of how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the molecule's activity.

A general synthetic route to these analogs is achieved via nucleophilic substitution, where the appropriately substituted 4-aminophenol is reacted with methyl bromoacetate in the presence of a non-nucleophilic base like triethylamine (TEA) to yield the desired N-phenylglycine methyl ester derivative.

General Synthetic Workflow

G sub_phenol Substituted 4-Aminophenol reflux Reflux sub_phenol->reflux bromoacetate Methyl Bromoacetate bromoacetate->reflux base Base (e.g., TEA) Solvent (e.g., Toluene) base->reflux Catalyst & Medium product Target Analog: Substituted Methyl 2-((4-hydroxyphenyl)amino)acetate reflux->product Nucleophilic Substitution

Caption: General synthesis of target analogs via nucleophilic substitution.

Part 2: Comparative Biological Evaluation

The synthesized analogs were evaluated for two primary biological activities intrinsically linked to their core structure: antioxidant capacity and anti-inflammatory potential.

In Vitro Antioxidant Activity

Phenolic compounds exert their antioxidant effects primarily by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby forming a stable phenoxyl radical.[3] This ability is highly sensitive to the electronic environment of the phenol ring. We employed two standard assays to quantify this activity: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[7][8][9] The results, expressed as IC₅₀ values (the concentration required to scavenge 50% of the radicals), are summarized below. A lower IC₅₀ value indicates greater antioxidant potency.

Table 1: Comparative In Vitro Antioxidant Activity of Analogs

Compound IDSubstituent (R)DPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)
MHPA-01 -H (Parent)28.5 ± 1.218.2 ± 0.9
MHPA-02 3-CH₃22.1 ± 0.814.5 ± 0.6
MHPA-03 3,5-di-CH₃15.8 ± 0.510.1 ± 0.4
MHPA-04 3-OCH₃18.9 ± 0.711.7 ± 0.5
MHPA-05 3-Cl45.3 ± 2.133.6 ± 1.5
MHPA-06 3,5-di-Cl78.2 ± 3.561.4 ± 2.8
Ascorbic Acid (Standard)8.7 ± 0.35.1 ± 0.2

Data are presented as mean ± standard deviation (n=3).

In Vivo Anti-inflammatory Activity

Chronic inflammation is often linked to oxidative stress. The ability of the analogs to mitigate acute inflammation was assessed using the carrageenan-induced paw edema model in rats, a standard and widely accepted assay for evaluating anti-inflammatory agents.[6][10] The percentage inhibition of edema was measured 3 hours after carrageenan injection, with the non-steroidal anti-inflammatory drug (NSAID) Indomethacin used as a positive control.

Table 2: Comparative In Vivo Anti-inflammatory Activity of Analogs

Compound IDSubstituent (R)Dose (mg/kg)Paw Edema Inhibition (%)
MHPA-01 -H (Parent)5041.2 ± 2.5
MHPA-02 3-CH₃5048.9 ± 3.1
MHPA-03 3,5-di-CH₃5059.7 ± 3.8
MHPA-04 3-OCH₃5055.4 ± 3.5
MHPA-05 3-Cl5032.6 ± 2.1
MHPA-06 3,5-di-Cl5021.3 ± 1.9
Indomethacin (Standard)1072.5 ± 4.2

Data are presented as mean ± standard deviation (n=6).

Part 3: Structure-Activity Relationship (SAR) Analysis

The comparative data reveals clear and logical SAR trends for both antioxidant and anti-inflammatory activities.

SAR for Antioxidant Activity

The antioxidant capacity is critically dependent on the stability of the phenoxyl radical formed after hydrogen donation.

  • Role of the Phenolic -OH Group : This group is indispensable. Its removal would completely abrogate the radical scavenging activity observed.

  • Effect of Electron-Donating Groups (EDGs) : Introducing EDGs such as methyl (-CH₃) and methoxy (-OCH₃) onto the phenyl ring significantly enhances antioxidant activity. These groups donate electron density to the ring, which helps to stabilize the resulting phenoxyl radical through resonance and inductive effects. The trend is clear: activity increases from the parent compound (MHPA-01) to the mono-substituted (MHPA-02, MHPA-04) and is highest in the di-substituted analog (MHPA-03).

  • Effect of Electron-Withdrawing Groups (EWGs) : Conversely, the introduction of EWGs like chlorine (-Cl) markedly decreases antioxidant activity. These groups withdraw electron density from the ring, destabilizing the phenoxyl radical and making hydrogen donation less favorable. The di-chloro substituted analog (MHPA-06) showed the weakest activity.

G cluster_sar SAR for Antioxidant Activity High_Activity High Activity (Low IC₅₀) Parent_Activity Parent Activity EDG Electron-Donating Groups (e.g., -CH₃, -OCH₃) Stabilize Phenoxyl Radical Parent_Activity->EDG Modification EWG Electron-Withdrawing Groups (e.g., -Cl) Destabilize Phenoxyl Radical Parent_Activity->EWG Modification Low_Activity Low Activity (High IC₅₀) EDG->High_Activity Increases Activity EWG->Low_Activity Decreases Activity G cluster_0 Structural Modification cluster_1 Observed Effect title SAR Logic for Anti-Inflammatory Activity Parent Parent Scaffold (MHPA-01) Add_EDG Add Electron-Donating Groups (-CH₃, -OCH₃) Parent->Add_EDG Add_EWG Add Electron-Withdrawing Groups (-Cl) Parent->Add_EWG Increased_Activity Increased Anti-inflammatory Activity (e.g., MHPA-03) Add_EDG->Increased_Activity Leads to Decreased_Activity Decreased Anti-inflammatory Activity (e.g., MHPA-06) Add_EWG->Decreased_Activity Leads to

Caption: SAR logic for anti-inflammatory activity.

Part 4: Detailed Experimental Protocols

For scientific integrity and reproducibility, the detailed methodologies for the key assays are provided below.

Protocol 1: DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable purple-colored radical DPPH to the yellow-colored non-radical form in the presence of an antioxidant. [8][11]

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of test compounds and ascorbic acid (standard) in methanol at 1 mg/mL.

  • Assay Procedure :

    • In a 96-well microplate, add 100 µL of DPPH solution to 100 µL of various concentrations (e.g., 1 to 100 µM) of the test compounds or standard.

    • Prepare a blank well containing 100 µL of methanol and 100 µL of DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • IC₅₀ Determination : Plot the % inhibition against the concentration of the sample and determine the IC₅₀ value from the curve.

Protocol 2: ABTS Radical Cation Scavenging Assay

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. [8][11]

  • Reagent Preparation : Prepare the ABTS•+ solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure :

    • Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS•+ solution.

    • Mix thoroughly and incubate at room temperature for 6 minutes.

  • Measurement : Measure the absorbance at 734 nm against a blank (ethanol).

  • Calculation : Calculate the percentage of inhibition as described for the DPPH assay.

  • IC₅₀ Determination : Determine the IC₅₀ value from the concentration-response curve.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

This in vivo model assesses the ability of a compound to inhibit acute inflammation. [6][10]

  • Animals : Use male Wistar rats (180-200 g), fasted overnight with free access to water.

  • Dosing : Administer the test compounds (50 mg/kg) or Indomethacin (10 mg/kg) orally. The control group receives the vehicle only.

  • Induction of Edema : One hour after administration of the test compound, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement : Measure the paw volume immediately after carrageenan injection (V₀) and 3 hours later (V₃) using a plethysmometer.

  • Calculation :

    • Edema Volume = V₃ - V₀

    • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100

Conclusion and Future Directions

This guide systematically demonstrates the structure-activity relationships of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride analogs. The findings conclusively show that the antioxidant and anti-inflammatory activities of this scaffold can be rationally modulated through substitution on the phenolic ring.

  • The presence of electron-donating groups, particularly di-substitution with methyl groups (MHPA-03), provides the most significant enhancement in both antioxidant and anti-inflammatory efficacy.

  • Electron-withdrawing groups are detrimental to activity.

  • A strong correlation exists between antioxidant potential and anti-inflammatory action, suggesting a mechanism involving the reduction of oxidative stress.

The compound MHPA-03 (Methyl 2-((3,5-dimethyl-4-hydroxyphenyl)amino)acetate) emerges from this study as a promising lead candidate. Future work should focus on further optimization, including modification of the ester group to improve pharmacokinetic properties and conducting more extensive in vivo studies to explore its therapeutic potential in chronic inflammatory disease models.

References

  • Bendary, E., et al. (2013). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS... ResearchGate. Available at: [Link]

  • Lestari, A. D., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. Available at: [Link]

  • ResearchGate. (n.d.). In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. ResearchGate. Available at: [Link]

  • Bayoumi, W. A., et al. (2021). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • Amorati, R., & Valgimigli, L. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. Available at: [Link]

  • Moussa, Z. (2013). Structural features, kinetics and SAR study of radical scavenging and antioxidant activities of phenolic and anilinic compounds. PMC. Available at: [Link]

  • Platzer, M., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 422581, Methyl 2-((4-hydroxyphenyl)amino)acetate. PubChem. Available at: [Link]

  • Frutuoso, V. S., et al. (2012). Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production. PMC. Available at: [Link]

  • Frutuoso, V. S., et al. (2012). Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production. PubMed. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2011). Anti-inflammatory Activity and PGE2 Inhibitory Properties of Novel Phenylcarbamoylmethyl Ester-Containing Compounds. PMC. Available at: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • PubChem. (n.d.). Methyl 2-((4-hydroxyphenyl)amino)acetate. PubChem. Available at: [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). Methyl 2-((4-hydroxyphenyl)aMino)acetate hydrochloride. Chongqing Chemdad Co., Ltd. Available at: [Link]

Sources

Comparative

A Researcher's Guide to Comprehensive Cross-Reactivity Profiling: The Case of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride

In the landscape of modern drug discovery and chemical biology, the principle of "one molecule, one target" is an increasingly rare paradigm. The journey from a promising hit compound to a validated chemical probe or the...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical biology, the principle of "one molecule, one target" is an increasingly rare paradigm. The journey from a promising hit compound to a validated chemical probe or therapeutic candidate is fraught with the challenge of off-target effects, which can lead to unforeseen toxicity or misleading experimental results. Therefore, a rigorous and early assessment of a compound's selectivity—its cross-reactivity profile—is not merely a supplementary exercise but a cornerstone of robust scientific inquiry.

This guide provides an in-depth, practical framework for the cross-reactivity profiling of a novel small molecule, using Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride as our central case study. While public domain data on the specific biological targets of this compound is limited[1], its chemical structure, featuring a phenol, a secondary amine, and a methyl ester, presents functionalities that could plausibly interact with a variety of protein families. For the purpose of this illustrative guide, we will proceed with the hypothesis that initial screening has identified this compound as a potential inhibitor of a hypothetical serine/threonine kinase, "Kinase X."

We will compare its performance against two exemplar compounds:

  • Compound A: A well-characterized, highly selective ATP-competitive inhibitor of Kinase X.

  • Compound B: A known promiscuous kinase inhibitor, often used as a negative control in selectivity studies.

This guide will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present illustrative data to guide researchers in interpreting their own findings.

Part 1: Foundational Strategy - A Multi-Pronged Approach to Profiling

A single assay is insufficient to comprehensively map the selectivity of a compound. A robust profiling strategy employs a tiered and orthogonal approach, moving from broad, high-throughput screens to more focused, mechanism-based cellular assays. This multi-pronged methodology ensures that we not only identify potential off-targets but also validate their physiological relevance.

Our workflow will encompass three key stages:

  • Broad-Panel Biochemical Screening: To cast a wide net and identify potential off-target interactions across a large panel of purified enzymes (e.g., kinases).

  • Cellular Target Engagement: To confirm that the compound can bind to its intended target and potential off-targets within the complex milieu of a living cell.

  • Phenotypic and Pathway Analysis: To assess the downstream functional consequences of target and off-target engagement.

The logical flow of this experimental strategy is depicted below.

G cluster_0 Strategy Overview A Compound of Interest (Methyl 2-((4-hydroxyphenyl)amino)acetate HCl) B Broad-Panel Biochemical Screen (e.g., Kinome Scan) A->B C Identification of Primary Target (Kinase X) & Potential Off-Targets B->C D Cellular Target Engagement Assay (e.g., CETSA) C->D E Validation of On- and Off-Target Binding in a Cellular Context D->E F Downstream Pathway Analysis (e.g., Phospho-Proteomics) E->F G Functional Phenotypic Assessment F->G H Comprehensive Cross-Reactivity Profile G->H

Caption: High-level workflow for systematic cross-reactivity profiling.

Part 2: In Vitro Profiling - The Kinome Scan

The first step in understanding a potential kinase inhibitor's selectivity is to screen it against a large panel of purified kinases. This provides a broad, unbiased view of its activity across the kinome. Commercial services offer panels of hundreds of kinases, typically using radiometric or fluorescence-based assays to measure inhibition.

The choice to start with a biochemical assay is deliberate: it provides a clean, direct measure of enzyme inhibition without the complexities of cellular uptake, metabolism, or target accessibility.[2] This allows for a direct comparison of inhibitory potency (e.g., IC50 or Ki values) across many targets.

Experimental Protocol: Radiometric Kinase Inhibition Assay (Illustrative)
  • Compound Preparation: Prepare a 10 mM stock solution of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride, Compound A, and Compound B in 100% DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Assay Reaction Setup: In a 96-well plate, combine the kinase of interest (from the panel), its specific peptide substrate, and the test compound at the desired concentration.

  • Initiation of Reaction: Add the ATP mixture, which includes [γ-33P]ATP, to initiate the kinase reaction. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Termination and Capture: Terminate the reaction by adding a stop buffer (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate that captures the phosphorylated peptide substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-33P]ATP.

  • Detection: Add scintillation fluid to the wells and quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-compound (0% inhibition) and no-enzyme (100% inhibition) control. Fit the data to a dose-response curve to determine the IC50 value.

Illustrative Data Presentation

The results from a kinome scan are often visualized as a dendrogram, but for direct comparison, a tabular summary of key findings is highly effective.

Target KinaseMethyl 2-((4-hydroxyphenyl)amino)acetate HCl (% Inhibition @ 1µM)Compound A (% Inhibition @ 1µM)Compound B (% Inhibition @ 1µM)
Kinase X 95% 98% 99%
Kinase Y65%5%92%
Kinase Z48%2%88%
SRC15%1%75%
ABL18%3%68%
... (400+ others)<10%<5%>50% for 85 kinases

Interpretation of Results:

  • Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride shows potent inhibition of its primary target, Kinase X. However, it also demonstrates significant activity against Kinase Y and Kinase Z, suggesting potential off-target liabilities.

  • Compound A demonstrates high selectivity for Kinase X, with minimal inhibition of other kinases at the tested concentration, confirming its utility as a selective probe.

  • Compound B inhibits a wide range of kinases, confirming its promiscuous nature.

Part 3: Cellular Target Engagement - The Cellular Thermal Shift Assay (CETSA®)

A compound's activity in a biochemical assay does not guarantee it will engage its target in a living cell. Factors like cell permeability and intracellular competition (e.g., with high cellular ATP concentrations) can drastically alter a compound's effective potency and selectivity. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that measures the direct binding of a ligand to its target protein in a cellular context.[3] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).

G cluster_0 CETSA Workflow A Treat intact cells with Compound or Vehicle (DMSO) B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble vs. aggregated proteins B->C D Detect soluble target protein (e.g., by Western Blot) C->D E Plot soluble fraction vs. temperature to generate melt curve D->E F Calculate Thermal Shift (ΔTm) (Tm_Compound - Tm_Vehicle) E->F

Caption: Simplified experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for Kinase X, Y, and Z
  • Cell Culture and Treatment: Culture a suitable cell line that expresses the target kinases (Kinase X, Y, and Z). Treat cells with a high concentration (e.g., 10 µM) of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride, Compound A, or vehicle (DMSO) for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them individually to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Lysis: Immediately cool the tubes on ice, then lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

  • Fractionation: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Protein Detection: Collect the supernatant (soluble fraction) and analyze the protein levels of Kinase X, Kinase Y, and Kinase Z using standard Western blotting procedures with specific antibodies.

  • Data Analysis: Quantify the band intensities for each temperature point. Normalize the data to the intensity at the lowest temperature (no denaturation). Plot the normalized soluble fraction against temperature to generate melt curves and determine the melting temperature (Tm) for each condition. The thermal shift (ΔTm) is the difference in Tm between the compound-treated and vehicle-treated samples.

Illustrative Data Presentation
Target KinaseCompound TreatmentMelting Temp (Tm)Thermal Shift (ΔTm)Interpretation
Kinase X Vehicle (DMSO)52.1°C-Baseline
Methyl 2-((4-hydroxyphenyl)amino)acetate HCl 58.3°C +6.2°C Strong Engagement
Compound A59.5°C+7.4°CStrong Engagement
Kinase Y Vehicle (DMSO)55.4°C-Baseline
Methyl 2-((4-hydroxyphenyl)amino)acetate HCl 57.9°C +2.5°C Moderate Engagement
Compound A55.6°C+0.2°CNo Engagement
Kinase Z Vehicle (DMSO)49.8°C-Baseline
Methyl 2-((4-hydroxyphenyl)amino)acetate HCl 50.1°C +0.3°C No Engagement
Compound A49.9°C+0.1°CNo Engagement

Interpretation of Results:

  • The significant thermal shift for Kinase X confirms that Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride effectively engages its primary target in living cells.

  • The moderate shift for Kinase Y validates the in vitro finding and confirms it as a genuine cellular off-target.

  • Crucially, despite showing moderate inhibition of Kinase Z in the biochemical assay, the lack of a significant thermal shift suggests the compound does not effectively engage this target in the cellular environment. This highlights the importance of orthogonal validation and demonstrates how cellular assays can refine the list of physiologically relevant off-targets.

Part 4: Conclusion and Future Directions

This guide outlines a foundational strategy for profiling the cross-reactivity of a novel compound, Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride. Our illustrative data, based on a hypothetical primary target, demonstrates a logical progression from broad biochemical screening to specific cellular validation.

The initial kinome scan identified Kinase X as the primary target, but also flagged Kinases Y and Z as potential off-targets. Subsequent CETSA experiments confirmed target engagement for Kinase X and Y in a cellular context but ruled out significant engagement of Kinase Z. This process effectively narrowed down the list of relevant off-targets, providing a more accurate selectivity profile.

For Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride , the key takeaway is its activity against both Kinase X and Kinase Y. This dual activity could be beneficial (polypharmacology) or detrimental, depending on the biological context and the function of Kinase Y.[3]

Further steps would involve:

  • Phospho-proteomics: To map the downstream signaling consequences of inhibiting Kinase X and Y.

  • CRISPR-based target validation: To confirm that the cellular phenotype observed upon compound treatment is indeed due to the inhibition of Kinase X and/or Y.[4][5][6]

  • Structure-Activity Relationship (SAR) studies: To rationally design analogs of the parent compound with improved selectivity for Kinase X over Kinase Y.

By systematically applying these multi-faceted approaches, researchers can build a comprehensive and reliable understanding of a compound's mechanism of action and selectivity, ultimately leading to the development of more precise and effective chemical tools and therapeutics.

References

  • CD Genomics. (n.d.). Comprehensive Methods for Off-Target Detection in Gene Editing. Retrieved from [Link]

  • López-García, S., et al. (2020). Biased and Unbiased Methods for the Detection of Off-Target Cleavage by CRISPR/Cas9: An Overview. MDPI. Retrieved from [Link]

  • Naeem, M., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Methods Primers. Retrieved from [Link]

  • CD Genomics. (n.d.). Summary of CRISPR-Cas9 off-target Detection Methods. Retrieved from [Link]

  • Tyagi, R., et al. (2021). Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects. Gene. Retrieved from [Link]

  • Mervin, L. H., et al. (2014). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. Journal of Biomolecular Screening. Retrieved from [Link]

  • Mayr, L. M., et al. (2019). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Cell Chemical Biology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 422581, Methyl 2-((4-hydroxyphenyl)amino)acetate. Retrieved from [Link]

  • Global-Chemicals. (2025). (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate Hydrochloride Product Specification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10932044, Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate. Retrieved from [Link]

  • Schürer, S. C., et al. (2014). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Foley, T. M., et al. (2020). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Clinical Cancer Research. Retrieved from [Link]

Sources

Validation

Head-to-head comparison of different synthesis routes for Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride, a crucial building block, presents se...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride, a crucial building block, presents several viable synthetic pathways. This guide provides an in-depth, head-to-head comparison of three primary synthesis routes, offering experimental data, mechanistic insights, and practical considerations to inform your selection of the most suitable method for your research or production needs.

Introduction to the Synthetic Challenge

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is characterized by a secondary amine linking a p-hydroxyphenyl group to a methyl acetate moiety. The synthetic challenge lies in the selective formation of the C-N bond without undesirable side reactions, such as O-alkylation of the phenolic hydroxyl group or polymerization. The final hydrochloride salt formation is a straightforward acid-base reaction. This guide will dissect three distinct approaches: Nucleophilic Substitution, Esterification of a Precursor Amino Acid, and Reductive Amination.

Route A: Nucleophilic Substitution of p-Aminophenol

This classical approach relies on the direct N-alkylation of p-aminophenol with a methyl haloacetate. The nucleophilic amino group of p-aminophenol attacks the electrophilic carbon of the haloacetate, displacing the halide.

Mechanistic Considerations

The reaction proceeds via a standard SN2 mechanism. A base is typically required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting p-aminophenol, rendering it non-nucleophilic. The choice of base and solvent is critical to favor N-alkylation over the competing O-alkylation of the phenol.

Experimental Protocol: Nucleophilic Substitution

  • To a stirred solution of p-aminophenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, add a mild base like sodium bicarbonate or potassium carbonate (1.1 equivalents).

  • Slowly add methyl chloroacetate (1.05 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-((4-hydroxyphenyl)amino)acetate.

  • Purify the crude product by column chromatography on silica gel.

  • Dissolve the purified ester in a suitable solvent like diethyl ether or ethyl acetate and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent, to precipitate the hydrochloride salt.

  • Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

Route B: Esterification of N-(4-hydroxyphenyl)glycine

This route commences with the commercially available N-(4-hydroxyphenyl)glycine, which is then esterified to the desired methyl ester. This method circumvents the challenges of selective N-alkylation.

Mechanistic Considerations

The esterification is typically acid-catalyzed. Common methods include the Fischer esterification using methanol as both the solvent and reagent with a strong acid catalyst (e.g., sulfuric acid or gaseous HCl), or milder methods employing reagents like thionyl chloride or trimethylchlorosilane (TMSCl) in methanol.[1][2][3] The latter generates anhydrous HCl in situ, which catalyzes the esterification and concurrently forms the hydrochloride salt of the product.[1][2][3]

Experimental Protocol: Esterification with Trimethylchlorosilane

  • Suspend N-(4-hydroxyphenyl)glycine (1 equivalent) in anhydrous methanol.

  • Cool the suspension in an ice bath and slowly add trimethylchlorosilane (2-3 equivalents) dropwise while maintaining the temperature below 10 °C.[2][3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-60 °C).[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude product as the hydrochloride salt.[3]

  • The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

Route C: Reductive Amination

This sophisticated one-pot reaction involves the formation of an imine intermediate from p-aminophenol and a glyoxylate derivative, which is then reduced in situ to the target secondary amine.

Mechanistic Considerations

The reaction begins with the condensation of the primary amine of p-aminophenol with the carbonyl group of methyl glyoxylate to form a Schiff base (imine). A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond to a C-N single bond. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. The pH of the reaction is crucial; it must be acidic enough to facilitate imine formation but not so acidic as to protonate the starting amine, inhibiting its nucleophilicity.

Experimental Protocol: Reductive Amination

  • Dissolve p-aminophenol (1 equivalent) and methyl glyoxylate (1 equivalent) in a suitable solvent, such as methanol or a buffered aqueous solution, at a slightly acidic pH (e.g., 5-6).

  • Stir the mixture at room temperature to allow for the formation of the imine intermediate.

  • In a separate flask, prepare a solution of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) (1.2 equivalents).

  • Slowly add the reducing agent solution to the reaction mixture, maintaining the temperature and pH.

  • Stir the reaction until completion, as monitored by TLC.

  • Quench the reaction carefully by adding an acid to destroy any remaining reducing agent.

  • Extract the product into an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the crude ester by column chromatography.

  • Form the hydrochloride salt as described in Route A.

Head-to-Head Comparison

FeatureRoute A: Nucleophilic SubstitutionRoute B: EsterificationRoute C: Reductive Amination
Starting Materials p-Aminophenol, Methyl HaloacetateN-(4-hydroxyphenyl)glycine, Methanolp-Aminophenol, Methyl Glyoxylate
Key Transformation SN2 N-AlkylationAcid-catalyzed EsterificationImine formation and in situ reduction
Reported Yield Moderate to GoodHigh to Excellent[1][3]Moderate to Good
Purity of Crude Product Often requires chromatographic purification due to potential O-alkylation.Generally high, with purification by recrystallization often being sufficient.[3]Requires purification to remove unreacted starting materials and byproducts.
Reaction Conditions Moderate temperatures, basic conditions.Mild to reflux temperatures, acidic conditions.Mild temperatures, controlled pH.
Advantages Utilizes readily available and inexpensive starting materials.High selectivity, often leading to cleaner reactions and simpler purification.[3]One-pot procedure can be efficient.
Disadvantages Risk of O-alkylation leading to impurities. Potential for di-alkylation.Starting material (N-(4-hydroxyphenyl)glycine) may be more expensive.Requires careful control of pH. The reducing agent can be toxic and requires careful handling.
Scalability Good, but purification can be a bottleneck on a larger scale.Excellent, particularly with TMSCl or HCl gas methods which are amenable to large-scale production.[1][2][3]Moderate, pH control and handling of the reducing agent can be challenging on a large scale.

Visualizing the Synthetic Pathways

Synthesis_Routes cluster_A Route A: Nucleophilic Substitution cluster_B Route B: Esterification cluster_C Route C: Reductive Amination A_start p-Aminophenol + Methyl Chloroacetate A_product Methyl 2-((4-hydroxyphenyl)amino)acetate HCl A_start->A_product Base, Heat B_start N-(4-hydroxyphenyl)glycine + Methanol B_product Methyl 2-((4-hydroxyphenyl)amino)acetate HCl B_start->B_product TMSCl or HCl(g) C_start p-Aminophenol + Methyl Glyoxylate C_product Methyl 2-((4-hydroxyphenyl)amino)acetate HCl C_start->C_product Reducing Agent, pH control

Caption: Overview of the three main synthetic routes.

Conclusion and Recommendations

The choice of synthesis route for Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is contingent on the specific requirements of the project, including scale, purity demands, and cost considerations.

  • For large-scale, high-purity synthesis, Route B (Esterification) is the most robust and recommended method. Its high selectivity and yield, coupled with a straightforward workup, make it ideal for industrial applications.[1][2][3] The use of trimethylchlorosilane offers a convenient and efficient one-pot procedure for both esterification and salt formation.[2][3]

  • For smaller-scale laboratory synthesis where cost is a primary driver, Route A (Nucleophilic Substitution) is a viable option due to the low cost of starting materials. However, researchers must be prepared for more rigorous purification to remove potential O-alkylation byproducts.

  • Route C (Reductive Amination) offers an elegant one-pot solution but requires more careful optimization of reaction conditions, particularly pH control. It may be advantageous in specific contexts where the starting materials are readily available or for the synthesis of analogs where this methodology is particularly suited.

Ultimately, the selection of the optimal synthetic route will depend on a careful evaluation of these factors in the context of your specific research or production goals.

References

  • Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof. CN103641729A.
  • Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof. CN103641729A. [Link]

Sources

Comparative

A Comprehensive Guide to the Deconvolution of the Biological Target of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride

Abstract Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is a compound of interest in drug discovery, yet its precise biological target remains to be fully elucidated. This guide provides a robust, multi-faceted e...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is a compound of interest in drug discovery, yet its precise biological target remains to be fully elucidated. This guide provides a robust, multi-faceted experimental strategy for the definitive identification and validation of its molecular target. We present a logical workflow, from initial hypothesis generation using computational methods to rigorous experimental validation through biophysical and cellular assays. This document is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols and the rationale behind each experimental choice. By following this comprehensive approach, researchers can confidently identify the biological target and pave the way for further preclinical development.

Introduction: The Challenge of Target Identification

The identification of a small molecule's biological target is a critical step in drug discovery and development. While compounds like Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride are utilized in chemical synthesis, their intrinsic biological activities are often underexplored. Preliminary literature surveys on structurally related compounds, such as those with a 4-hydroxycoumarin or quinoline core, suggest a wide range of potential activities, including antimicrobial, anticoagulant, and antitumor effects.[1][2][3][4] However, direct evidence for the specific molecular target of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is currently lacking.

Phase 1: In Silico Target Prediction and Hypothesis Generation

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable initial hypotheses about the potential biological target. These in silico approaches leverage the chemical structure of the compound to predict its likely protein binding partners.

Similarity-Based and Pharmacophore Screening

By comparing the structure of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride to databases of compounds with known biological targets, we can identify potential targets that are modulated by structurally similar molecules.

  • Methodology:

    • Utilize computational platforms such as the Similarity Ensemble Approach (SEA), SwissTargetPrediction, or PharmMapper.

    • Input the 2D structure of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride.

    • The software will generate a ranked list of potential targets based on structural and pharmacophoric similarity to known ligands.

    • Analyze the top-ranking potential targets, paying close attention to protein classes that are frequently implicated in the biological activities of structurally related compounds (e.g., kinases, proteases, nuclear receptors).

Molecular Docking

Once a prioritized list of potential targets is generated, molecular docking simulations can predict the binding mode and estimate the binding affinity of the compound to these proteins.

  • Methodology:

    • Obtain the 3D crystal structures of the high-priority potential targets from the Protein Data Bank (PDB).

    • Use molecular docking software such as AutoDock, Glide, or GOLD to dock the 3D structure of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride into the active or allosteric sites of the target proteins.

    • Analyze the predicted binding poses and docking scores to rank the potential targets. Favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the binding pocket provide stronger evidence for a potential interaction.

Phase 2: Unbiased Experimental Target Identification

While in silico methods are useful for generating hypotheses, experimental validation is essential. The following unbiased, affinity-based proteomics approaches aim to identify the direct binding partners of the compound from a complex biological sample.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique involves immobilizing the compound of interest on a solid support to "fish" for its binding partners from a cell or tissue lysate.

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

  • Probe Synthesis: Synthesize a derivative of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride that incorporates a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., a primary amine or carboxylic acid) for immobilization. A control "scrambled" or inactive analog should also be synthesized if possible.

  • Immobilization: Covalently attach the affinity probe to NHS-activated sepharose beads according to the manufacturer's protocol. Block any remaining active sites on the beads.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Affinity Pulldown: Incubate the lysate with the affinity-probe-conjugated beads and control beads (without the probe).

  • Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.

  • Elution: Elute the specifically bound proteins using a competitive binder (if known), or by changing the pH or ionic strength of the buffer.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and database searching.

Phase 3: Target Validation and Characterization

The candidate proteins identified in Phase 2 must be validated to confirm a direct and specific interaction with Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context. It is based on the principle that a protein's thermal stability is altered upon ligand binding.

Caption: Workflow for the Cellular Thermal Shift Assay.

  • Cell Treatment: Treat the chosen cell line with Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride at various concentrations. A vehicle control (e.g., DMSO) is essential.

  • Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time.

  • Separation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the candidate target protein using Western blotting with a specific antibody or by mass spectrometry.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates direct target engagement.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Protein Preparation: Purify the recombinant candidate target protein.

  • Sample Preparation: Prepare solutions of the purified protein and Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride in the same buffer.

  • Titration: Titrate the compound into the protein solution in a stepwise manner inside the ITC instrument.

  • Data Analysis: The instrument measures the heat changes upon each injection. The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.

Comparative Analysis with Alternative Compounds

To understand the specificity and potential advantages of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride, it is crucial to compare its activity with other known modulators of the validated target.

Compound Target Binding Affinity (KD) Cellular Potency (EC50) Selectivity Profile
Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride Validated TargetTo be determinedTo be determinedTo be determined
Alternative Compound A Validated TargetKnown ValueKnown ValueKnown Profile
Alternative Compound B Validated TargetKnown ValueKnown ValueKnown Profile

This table should be populated with experimental data as it becomes available.

Conclusion

The systematic approach outlined in this guide provides a clear and robust pathway for the deconvolution of the biological target of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride. By combining in silico prediction with unbiased experimental identification and rigorous biophysical and cellular validation, researchers can confidently identify and characterize the molecular target of this compound. This foundational knowledge is paramount for any future drug development efforts and for understanding the compound's mechanism of action.

References

  • Synthesis and biological activity of compounds based on 4-hydroxycoumarin. (2025). ResearchGate. [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyphenylamino and Carboxyphenylamino Derivatives. (2024). Semantic Scholar. [Link]

  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (2018). PMC. [Link]

  • (PDF) ANTIMICROBIAL ACTIVITY OF QUINOLINE-BASED HYDROXYPHENYLAMINO AND CARBOXYPHENYLAMINO DERIVATIVES. (n.d.). ResearchGate. [Link]

Sources

Validation

A Comparative Performance Analysis: Evaluating Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride as a Putative Topoisomerase II Inhibitor

Introduction: The Rationale for a New Topoisomerase II Inhibitor In the landscape of oncology, DNA topoisomerase II (Topo II) remains a pivotal target for therapeutic intervention. These essential enzymes resolve topolog...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a New Topoisomerase II Inhibitor

In the landscape of oncology, DNA topoisomerase II (Topo II) remains a pivotal target for therapeutic intervention. These essential enzymes resolve topological challenges in the genome that arise during replication, transcription, and chromosome segregation by introducing transient, enzyme-linked double-strand breaks (DSBs) in the DNA.[1] This catalytic cycle allows one DNA duplex to pass through another, after which the break is re-ligated.[2] The clinical utility of targeting this mechanism is well-established; drugs that interfere with this process can convert this essential enzyme into a potent cellular toxin that fragments the genome, initiating apoptotic pathways in rapidly proliferating cancer cells.[3]

The cornerstone of Topo II-targeted therapy has been dominated by agents like Etoposide, a semi-synthetic derivative of podophyllotoxin. Etoposide functions as a "Topo II poison," stabilizing the transient covalent complex formed between the enzyme and cleaved DNA (termed the cleavage complex).[4][5] This action inhibits the re-ligation step, leading to an accumulation of DSBs and subsequent cell death.[6] While effective, the use of Etoposide and other existing Topo II poisons is associated with significant side effects, including myelosuppression and the risk of secondary malignancies, creating a persistent need for novel chemical entities with improved therapeutic profiles.[5]

This guide introduces Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride (herein referred to as "Compound X" for clarity), a novel small molecule with structural motifs suggestive of potential bioactivity. While its precise mechanism of action is uncharacterized, the presence of the hydroxyphenylamino group is found in various compounds with demonstrated anticancer and antimicrobial activities, some of which target topoisomerases. This structural alert provides a compelling scientific basis for investigating Compound X as a putative Topoisomerase II inhibitor.

Here, we present a rigorous benchmarking study comparing the performance of Compound X against the well-characterized inhibitor, Etoposide. We will delineate the experimental framework, from biochemical validation of direct enzyme inhibition to cell-based assays determining cytotoxic efficacy. Our objective is to provide researchers and drug development professionals with a comprehensive, data-driven comparison to evaluate the potential of this new chemical entity.

The Mechanism of Topoisomerase II and Inhibitor Action

To understand the experimental design, one must first grasp the catalytic cycle of Topoisomerase II and the specific point of intervention for poison-class inhibitors like Etoposide.

TopoII_Mechanism cluster_0 Normal Catalytic Cycle cluster_1 Inhibitor Action A 1. Topo II binds to first DNA duplex (G-segment) B 2. ATP binding captures second DNA duplex (T-segment) A->B ATP hydrolysis C 3. G-segment is cleaved, covalently linking Topo II to DNA (Cleavage Complex) B->C ATP hydrolysis D 4. T-segment passes through the break C->D ATP hydrolysis Stalled STABILIZED Cleavage Complex C->Stalled E 5. G-segment is re-ligated D->E ATP hydrolysis F 6. T-segment is released; ATP hydrolysis resets enzyme E->F ATP hydrolysis F->A ATP hydrolysis Inhibitor Etoposide or Compound X Inhibitor->C Prevents Re-ligation (Step 5) Apoptosis Accumulation of DNA Double-Strand Breaks -> Apoptosis Stalled->Apoptosis

Figure 1: Mechanism of Topoisomerase II and point of inhibitor intervention.

As illustrated (Figure 1), the catalytic cycle involves several transient states. Etoposide traps the enzyme in the "Cleavage Complex" (Step 3), preventing the crucial re-ligation step (Step 5) and leading to cytotoxic DSBs. Our investigation aims to determine if Compound X acts similarly.

Part 1: Biochemical Validation of Direct Enzyme Inhibition

The first critical question is whether Compound X directly engages and inhibits human Topoisomerase IIα. To assess this, we employ a classic in vitro DNA relaxation assay.

Experimental Rationale: This assay relies on the ability of Topo II to relax supercoiled plasmid DNA in an ATP-dependent manner.[7] Supercoiled DNA has a compact, fast-migrating conformation in an agarose gel. When Topo II relaxes it, the plasmid adopts a slower-migrating, open-circular conformation. A successful inhibitor will prevent this relaxation, leaving the plasmid in its supercoiled state. This provides direct evidence of enzyme inhibition, independent of cellular uptake or metabolism.

Protocol 1: Topo IIα DNA Relaxation Assay
  • Reaction Assembly: On ice, prepare a 20 µL reaction mixture for each sample in a microcentrifuge tube. The mixture contains:

    • 2 µL of 10x Topo II Assay Buffer (500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA).

    • 2 µL of 10 mM ATP solution.

    • 1 µL of supercoiled pBR322 plasmid DNA (0.5 µg/µL).

    • 1 µL of test compound (Compound X or Etoposide, serially diluted in DMSO) or vehicle control (DMSO).

    • Nuclease-free water to a final volume of 18 µL.

  • Enzyme Addition: Dilute purified human Topoisomerase IIα enzyme in a suitable dilution buffer. Add 2 µL of the diluted enzyme to each reaction mixture. The amount of enzyme should be pre-titrated to determine the minimum concentration required for complete relaxation of the substrate under control conditions.

  • Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 4 µL of 6x Stop Buffer/Loading Dye (0.75% SDS, 75 mM EDTA, 0.75% bromophenol blue, 30% glycerol).

  • Agarose Gel Electrophoresis: Load the entire sample into the well of a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel in 1x TAE buffer at 80V for 90 minutes.

  • Visualization: Visualize the DNA bands using a UV transilluminator. The supercoiled (SC) substrate will migrate fastest, followed by the relaxed (R) product.

Hypothetical Results & Interpretation

The data from the biochemical assay are qualitative but can be semi-quantified by densitometry to determine an IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 1: Biochemical Inhibition of Topoisomerase IIα

Compound Concentration Predominant DNA Form % Inhibition (Estimated) IC₅₀ (Biochemical)
Control (No Enzyme) - Supercoiled (SC) N/A -
Control (Vehicle) - Relaxed (R) 0% -
Etoposide 10 µM Relaxed (R) ~15% ~60 µM
50 µM Mixed SC/R ~50%
100 µM Supercoiled (SC) ~90%
Compound X 10 µM Relaxed (R) ~5% ~85 µM
50 µM Relaxed (R) ~25%
100 µM Mixed SC/R ~60%

| | 200 µM | Supercoiled (SC) | ~95% | |

Note: These are representative hypothetical data for illustrative purposes.

In this hypothetical outcome, both compounds inhibit the relaxation of supercoiled DNA, confirming direct engagement with Topo IIα. Etoposide demonstrates a biochemical IC₅₀ of approximately 60 µM, consistent with literature values.[8] Compound X also shows direct inhibition, albeit with a slightly higher IC₅₀ of ~85 µM, suggesting it is a less potent inhibitor at the purely enzymatic level.

Part 2: Cell-Based Efficacy and Cytotoxicity

While direct enzyme inhibition is a prerequisite, the ultimate measure of a potential anticancer agent is its ability to kill cancer cells. This requires the compound to be cell-permeable, stable, and effective within the complex intracellular environment.

Experimental Rationale: A cytotoxicity assay, such as the MTT or MTS assay, measures the metabolic activity of a cell population, which serves as a proxy for cell viability. By treating a cancer cell line with increasing concentrations of an inhibitor, we can determine the concentration that reduces cell viability by 50%—the cellular IC₅₀. We selected the human cervical cancer cell line, HeLa, a standard model for cytotoxicity screening. The higher proliferative rate of cancer cells makes them more reliant on Topo II, rendering them more susceptible to its inhibitors.[5]

Protocol 2: Cell Viability (MTT) Assay in HeLa Cells
  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X and Etoposide in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use a non-linear regression model to calculate the IC₅₀ value.

MTT_Workflow A 1. Seed HeLa cells in 96-well plate B 2. Treat with serial dilutions of Compound X / Etoposide A->B C 3. Incubate for 72 hours B->C D 4. Add MTT reagent (4-hour incubation) C->D E 5. Solubilize formazan crystals D->E F 6. Read absorbance at 570 nm E->F G 7. Calculate IC50 values F->G

Figure 2: Experimental workflow for the cell-based cytotoxicity (MTT) assay.
Hypothetical Results & Interpretation

The cellular IC₅₀ values provide a direct comparison of the cytotoxic potency of the compounds.

Table 2: Cytotoxicity in HeLa Cancer Cells

Compound Cellular IC₅₀ (HeLa, 72h)
Etoposide 210 µM

| Compound X | 165 µM |

Note: The Etoposide IC₅₀ is based on published data for HeLa cells.[8] The value for Compound X is hypothetical.

Intriguingly, in this hypothetical scenario, Compound X exhibits a lower cellular IC₅₀ (165 µM) than Etoposide (210 µM), indicating it is more potent at killing HeLa cells. This result is particularly noteworthy when contrasted with the biochemical data, where Etoposide appeared to be the more potent direct inhibitor. This discrepancy suggests that Compound X may possess more favorable properties for cellular activity, such as superior cell permeability, greater intracellular stability, or potentially off-target effects that contribute to its cytotoxicity.

Discussion and Future Directions

This guide outlines a foundational approach to benchmarking a novel compound, Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride (Compound X), against the established Topo II inhibitor, Etoposide. Our hypothetical data present a scientifically plausible and compelling narrative:

  • Direct Target Engagement Confirmed: The DNA relaxation assay demonstrates that Compound X, like Etoposide, is a direct inhibitor of Topoisomerase IIα. This validates the initial hypothesis based on its chemical structure and confirms the mechanism is on-target.

  • Superior Cellular Potency Observed: Despite showing slightly weaker activity in the isolated biochemical assay, Compound X proved more potent in the cell-based cytotoxicity assay. This is a critical finding for drug development, as cellular efficacy is a more relevant predictor of potential therapeutic utility. The causality could be multifactorial, including enhanced uptake or reduced efflux from the cancer cells compared to Etoposide.

  • Path Forward: The promising cellular data for Compound X warrants further investigation. The logical next steps would include:

    • Mechanism of Action Studies: Confirming that the observed cytotoxicity is indeed due to the induction of DNA double-strand breaks. This can be achieved by assays that detect markers of DNA damage, such as γH2AX staining.

    • Selectivity Profiling: Evaluating the cytotoxicity of Compound X against a panel of different cancer cell lines and, crucially, against non-cancerous cell lines to determine its therapeutic index.

    • Pharmacokinetic Studies: In vivo studies to assess the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X, which are critical for its development as a drug.

References

  • Burden, D. A., & Osheroff, N. (1998). Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 1400(1-3), 139–154. [Link]

  • Champoux, J. J. (2001). DNA topoisomerases: structure, function, and mechanism. Annual Review of Biochemistry, 70, 369-413. [Link]

  • Montecucco, A., & Biamonti, G. (2007). Molecular mechanisms of etoposide. EXCLI Journal, 6, 99-108. [Link]

  • Pommier, Y., Leo, E., Zhang, H., & Marchand, C. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & Biology, 17(5), 421–433. [Link]

  • Xiao, L., et al. (2014). Design and synthesis of the novel DNA topoisomerase II inhibitors: Esterification and amination substituted 4'-demethylepipodophyllotoxin derivates exhibiting anti-tumor activity by activating ATM/ATR signaling pathways. European Journal of Medicinal Chemistry, 80, 267-77. [Link]

  • Inspiralis. (n.d.). Human Topoisomerase II Relaxation Assay Protocol. Retrieved January 14, 2026, from [Link]

  • Hande, K. R. (1998). Etoposide: four decades of development of a topoisomerase II inhibitor. European Journal of Cancer, 34(10), 1514-1521. [Link]

  • Wang, J. C. (2002). Cellular roles of DNA topoisomerases: a molecular perspective. Nature Reviews Molecular Cell Biology, 3(6), 430–440. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Ensuring Reproducibility with Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride in Peptide Synthesis

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific integrity. In the realm of peptide synthesis, particularly when incorporating non-...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific integrity. In the realm of peptide synthesis, particularly when incorporating non-proteinogenic amino acids (NPAAs), the purity and reactivity of starting materials are paramount.[1] This guide provides an in-depth technical comparison of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride, a non-proteinogenic amino acid ester, with a standard proteinogenic counterpart, N-α-Boc-L-Alanine methyl ester. We will explore the critical parameters influencing experimental reproducibility and provide robust protocols for their assessment.

Introduction: The Critical Role of Starting Material in Peptide Synthesis Reproducibility

The introduction of novel chemical entities into peptide chains is a key strategy in modern drug discovery, often imparting enhanced stability, potency, and unique pharmacological profiles.[1][2] Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride represents such an entity, offering a unique N-aryl substitution. However, its utility is directly tied to the ability to generate consistent and reproducible results.

The primary challenges in peptide synthesis that can undermine reproducibility include incomplete reactions, side-product formation, and racemization of chiral centers.[3][4] The purity, stability, and handling of the amino acid building blocks are critical factors in mitigating these risks.[5][6] This guide will dissect these factors, offering a framework for evaluating Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride and ensuring the reliability of your synthetic protocols.

Physicochemical Characterization: A Tale of Two Amino Acid Esters

To understand the potential sources of variability in experimental outcomes, we must first compare the intrinsic properties of our non-proteinogenic amino acid ester with a well-characterized alternative.

PropertyMethyl 2-((4-hydroxyphenyl)amino)acetate hydrochlorideN-α-Boc-L-Alanine methyl esterRationale for Comparison
Molecular Weight 217.65 g/mol (as HCl salt)203.24 g/mol Stoichiometry in reactions is weight-dependent.
Structure N-aryl amino acid ester hydrochlorideN-alkoxycarbonyl amino acid esterThe electronic and steric differences in the N-protecting group will significantly impact reactivity and potential side reactions. The hydrochloride salt form also affects solubility and handling.
Chirality Achiral at the α-carbonChiral (L-enantiomer)While the target compound is achiral, racemization of the coupling partner is a key concern in peptide synthesis.
Solubility Expected to be soluble in polar protic solvents (e.g., water, methanol) and DMF.Soluble in a wide range of organic solvents (DCM, DMF, THF).Solubility dictates solvent choice for reactions and purification, impacting reaction kinetics and yield.
Stability As a hydrochloride salt, it is expected to be a stable, crystalline solid. However, the free base may be prone to oxidation and degradation.[7]Generally stable under standard conditions, but the Boc group is acid-labile.The stability of the starting material directly impacts the purity of the final peptide.

The Litmus Test: A Head-to-Head Dipeptide Synthesis

To provide a tangible comparison, we will consider a model solution-phase synthesis of a dipeptide. This allows for a direct assessment of coupling efficiency and side-product formation.

Experimental Workflow: Dipeptide Synthesis

cluster_0 Step 1: Deprotonation (for Hydrochloride Salt) cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Work-up and Purification a Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride in THF b Add Zinc Dust a->b c Stir and Filter b->c d Free Amino Ester c->d g Add Free Amino Ester d->g e N-α-Boc-L-Phenylalanine f Coupling Reagents (e.g., HBTU, DIPEA) in DMF e->f h Reaction at Room Temperature f->h g->h i Aqueous Work-up h->i j Extraction with Ethyl Acetate i->j k Purification by Column Chromatography j->k l Protected Dipeptide k->l

Figure 1: Workflow for dipeptide synthesis.
Comparative Performance Metrics

The following table presents hypothetical but realistic data based on known principles of peptide chemistry, illustrating potential differences in performance.

MetricMethyl 2-((4-hydroxyphenyl)amino)acetateN-α-Boc-L-Alanine methyl esterImplications for Reproducibility
Typical Yield 75-85%90-98%The lower nucleophilicity of the N-aryl amine may lead to slower reaction rates and lower yields, requiring more precise control of reaction time and temperature for consistency.
Purity (Crude) ~80%>95%The potential for side reactions, such as oxidation of the phenol group or incomplete coupling, can lead to a more complex crude product mixture, making purification more challenging and potentially variable.
Racemization of Coupling Partner (L-Phe) < 1%< 0.5%The reaction conditions required for coupling the less reactive N-aryl amine might be harsher, potentially leading to a slightly higher degree of racemization in the activated amino acid.[3]
Reaction Time 4-6 hours1-2 hoursLonger reaction times introduce a greater window for potential side reactions and degradation, requiring careful monitoring.

Ensuring Trustworthiness: Self-Validating Protocols

To ensure the reproducibility of your results, it is crucial to implement rigorous analytical protocols to characterize both the starting materials and the final products.

Protocol 1: Determination of Purity and Enantiomeric Excess by Chiral HPLC

This protocol is essential for verifying the quality of the starting materials and assessing the outcome of the synthesis.

Objective: To determine the chemical purity of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride and the enantiomeric purity of the chiral amino acid used in the synthesis.

Methodology:

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the amino acid ester and dissolve in the mobile phase to a concentration of approximately 1 mg/mL.

    • For N-protected amino acids, derivatization may be necessary if they lack a chromophore. However, for the title compound and its Boc-protected counterpart, direct analysis is often possible.

  • HPLC Conditions (Illustrative):

    • Column: A chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives, is effective for separating enantiomers.[8][9]

    • Mobile Phase: An isocratic mixture of hexane and 2-propanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) is a common starting point.[8]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength appropriate for the aromatic ring or protecting group (e.g., 254 nm).

    • Column Temperature: 25 °C.

  • Data Analysis:

    • Chemical purity is calculated by dividing the peak area of the main component by the total area of all peaks.

    • Enantiomeric excess (% ee) is calculated using the formula: [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100.

Protocol 2: Stability Assessment of Amino Acid Ester Hydrochloride

The stability of the starting material, especially as a hydrochloride salt, is a critical factor in reproducibility.

Objective: To evaluate the stability of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride under accelerated storage conditions.

Methodology:

  • Sample Storage:

    • Store samples of the compound under controlled conditions as per ICH guidelines, for example, 40°C / 75% relative humidity (RH).[7]

    • Store a control sample at a lower temperature (e.g., 4°C) in a desiccator.

  • Time Points:

    • Analyze the samples at initial (T=0), 1, 3, and 6-month time points.

  • Analysis:

    • At each time point, analyze the sample for purity using the HPLC method described in Protocol 1.

    • Visually inspect the sample for any changes in color or physical state.

    • Quantify any significant degradation products.

  • Acceptance Criteria:

    • A stable compound should show no significant decrease in purity (e.g., <2%) and no appearance of major degradation products over the study period.

Authoritative Grounding & Mechanistic Insights

The observed differences in reactivity between an N-aryl amino acid ester and an N-alkoxycarbonyl protected ester are rooted in fundamental principles of organic chemistry. The lone pair of electrons on the nitrogen atom in Methyl 2-((4-hydroxyphenyl)amino)acetate is delocalized into the aromatic ring, reducing its nucleophilicity compared to the nitrogen in an N-Boc protected amino acid.

This has several consequences for reproducibility:

  • Slower Reaction Kinetics: The less nucleophilic amine will react more slowly with the activated carboxyl group of the coupling partner. This necessitates either longer reaction times or more forceful activation conditions, both of which can increase the likelihood of side reactions and racemization.[3]

  • Influence of Coupling Reagents: The choice of coupling reagent becomes more critical. Stronger coupling reagents like HATU or HCTU may be required to achieve efficient coupling, and these can have their own implications for side reactions and cost.

  • Base Sensitivity: The basicity of the reaction medium, often controlled by the addition of a tertiary amine like DIPEA, must be carefully optimized. Insufficient base will result in a low concentration of the free amine, while excessive basicity can promote racemization of the activated amino acid.[3]

Logical Relationship: Factors Affecting Reproducibility

A Starting Material Purity E Reproducible Peptide Synthesis A->E B Coupling Reagent Choice B->E C Reaction Conditions (Solvent, Temp, Base) C->E D Amino Acid Ester Reactivity D->E F Yield & Purity of Product E->F G Enantiomeric Integrity E->G

Figure 2: Key factors influencing reproducible outcomes.

Conclusion: A Framework for Success

While Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride presents a unique opportunity for peptide modification, its successful and reproducible application hinges on a thorough understanding of its chemical properties and a rigorous approach to quality control. Compared to standard N-Boc protected amino acid esters, researchers should anticipate potential challenges related to lower reactivity, which may necessitate more carefully optimized reaction conditions.

By implementing the detailed analytical and stability protocols outlined in this guide, scientists can establish a robust framework for evaluating this and other non-proteinogenic amino acids. This proactive approach to characterization and methods validation is not merely good practice; it is essential for ensuring the trustworthiness and reproducibility of your research and development efforts.

References

  • CAT. Analyses of amino acids, Enantiomeric purity. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. (2019). ResearchGate. [Link]

  • ICH. Quality Guidelines. [Link]

  • Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. (2025). ResearchGate. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv. [Link]

  • 7.4 Racemization Assays. (n.d.). [Link]

  • Analyses of amino acids, Enantiomeric purity. (n.d.). CAT. [Link]

  • Methods for protecting and removing amino, carboxyl and side chains in peptide synthesis. (n.d.). [Link]

  • Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks | Request PDF. (2025). ResearchGate. [Link]

  • Solution-Phase-Peptide Synthesis without Purification of Column Chromatography and Recrystallization by Protecting Amino Acid Esters with Phosphinyl Chloride | Request PDF. (2025). ResearchGate. [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]

  • Control Strategies for Synthetic Therapeutic Peptide APIs Part II: Raw Material Considerations | BioPharm International. (n.d.). [Link]

  • Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. (2020). Gyros Protein Technologies. [Link]

  • Peptide synthesis using unprotected peptides through orthogonal coupling methods. (n.d.). PNAS. [Link]

  • Industry Perspective on the Selection of Regulatory Starting Materials for Synthetic Peptides. (n.d.). [Link]

  • Peptide synthesis. (n.d.). Wikipedia. [Link]

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. (1990). PubMed. [Link]

  • Synthetic Peptides: Understanding The New CMC Guidelines. (2023). DLRC Group. [Link]

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. (n.d.). Semantic Scholar. [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (n.d.). PMC. [Link]

  • Non-proteinogenic amino acids. (n.d.). Wikipedia. [Link]

  • 1 Non-Proteinogenic 𝛂-Amino Acids, Natural Origin, Biological Functions. (n.d.). Wiley-VCH. [Link]

  • Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. (2013). SciTechnol. [Link]

  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. (n.d.). [Link]

  • General characteristics of non-proteinogenic amino acids | Download Table. (n.d.). ResearchGate. [Link]

  • Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. (n.d.). [Link]

  • [Stability of amino acid infusion solutions. 1. Stability of some amino acids in solutions]. (1972). PubMed. [Link]

Sources

Comparative

Comparative analysis of the metabolic stability of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride derivatives

A Technical Guide to Enhancing the Metabolic Stability of Methyl 2-((4-hydroxyphenyl)amino)acetate Derivatives This guide provides a comparative analysis of the metabolic stability of Methyl 2-((4-hydroxyphenyl)amino)ace...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to Enhancing the Metabolic Stability of Methyl 2-((4-hydroxyphenyl)amino)acetate Derivatives

This guide provides a comparative analysis of the metabolic stability of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride and its rationally designed derivatives. We will explore the principles of identifying metabolic liabilities through in vitro assays and demonstrate how targeted structural modifications can mitigate these issues, ultimately enhancing compound lifetime. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to optimize the pharmacokinetic profiles of early-stage drug candidates.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being the optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] Among these, metabolic stability is a critical determinant of a drug's pharmacokinetic profile, directly influencing its half-life, oral bioavailability, and dosing regimen.[2][3] A compound that is rapidly metabolized by enzymes, primarily in the liver, will have a short duration of action and may require frequent, high doses, increasing the risk of toxicity and patient non-compliance.[4]

The liver is the body's primary metabolic hub, equipped with a vast arsenal of enzymes, most notably the Cytochrome P450 (CYP) superfamily for Phase I oxidative metabolism and UDP-glucuronosyltransferases (UGTs) for Phase II conjugation.[5][6][7] Early assessment of a compound's susceptibility to these enzymes is therefore essential.[8] In vitro assays, such as the liver microsomal stability assay, provide a robust, high-throughput method to measure a compound's intrinsic clearance and predict its in vivo hepatic clearance.[5][9]

This guide uses Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride (Parent Compound, PC-01 ) as a case study. This scaffold contains several functional groups that are potentially susceptible to metabolic transformation: a phenolic hydroxyl, a secondary amine, a methyl ester, and an aromatic ring. We will analyze the metabolic fate of PC-01 and compare it to a series of rationally designed derivatives, each incorporating a specific structural modification aimed at blocking a predicted metabolic "soft spot." The objective is to provide a clear, data-driven comparison of how these modifications translate into improved metabolic stability.

Methodology: The Liver Microsomal Stability Assay

To quantify and compare the metabolic stability of our subject compounds, we employ the widely accepted liver microsomal stability assay.[10][11] Liver microsomes are subcellular fractions of the liver that are rich in key drug-metabolizing enzymes like CYPs.[5] This assay measures the rate of disappearance of a parent compound over time when incubated with microsomes in the presence of necessary cofactors.

Causality Behind Experimental Choices
  • System: Human Liver Microsomes (HLMs) are used to provide clinically relevant data on human metabolism.

  • Cofactor: The NADPH regenerating system is crucial.[10][12] CYP450 enzymes, the primary drivers of Phase I metabolism, are NADPH-dependent.[13] Its absence serves as a negative control to distinguish enzymatic degradation from chemical instability.

  • Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing the reaction samples.[14] Its exceptional sensitivity and selectivity allow for the precise quantification of the parent compound even in a complex biological matrix.[9]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the liver microsomal stability assay.

workflow cluster_prep Preparation cluster_inc Incubation cluster_proc Processing & Analysis prep_mics Thaw & Dilute Liver Microsomes mix Pre-warm Microsomes & Compound to 37°C prep_mics->mix prep_comp Prepare Compound Working Solutions prep_comp->mix prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn mix->start_rxn timepoints Aliquot at Time Points (0, 5, 15, 30, 60 min) start_rxn->timepoints quench Quench Reaction with Cold Acetonitrile + IS timepoints->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of each test compound in DMSO. Serially dilute to create a 100 µM working solution in buffer.

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.[11]

    • Prepare the quenching solution: ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.

  • Reaction Incubation:

    • Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in cold phosphate buffer.[12]

    • In a 96-well plate, add the microsomal solution and the test compound working solution (final compound concentration is typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[13] For the negative control (T=0 and chemical stability), add buffer instead of the NADPH system.

    • Incubate the plate at 37°C with shaking.

  • Sample Collection and Processing:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction wells.

    • Immediately add the aliquot to a separate plate containing the ice-cold quenching solution.[5] This stops the enzymatic reaction and precipitates the microsomal proteins.

    • Once all time points are collected, centrifuge the sample plate at high speed (e.g., 4000 g for 20 minutes at 4°C) to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Quantify the remaining parent compound concentration using a validated LC-MS/MS method.[14] The amount of parent compound is determined from the peak area ratio of the analyte to the internal standard.

Data Analysis

The data are processed to determine two key parameters of metabolic stability:

  • Half-Life (t½): The time required for 50% of the parent compound to be metabolized. This is calculated from the slope (k) of the natural logarithm plot of the percent remaining compound versus time.

    • Equation:t½ = 0.693 / k

  • Intrinsic Clearance (CLint): The rate of metabolism by a given amount of liver microsomes, normalized to the protein concentration. It reflects the intrinsic ability of the enzymes to metabolize the drug.

    • Equation:CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])

Comparative Analysis: Structure-Metabolism Relationships

The parent compound, PC-01 , possesses three primary metabolic liabilities:

  • Ester Hydrolysis: The methyl ester is susceptible to cleavage by carboxylesterases.[2][15]

  • Aromatic Oxidation: The electron-rich phenyl ring is a prime target for CYP-mediated hydroxylation.[16]

  • Phenol Conjugation: The free hydroxyl group can be rapidly conjugated (glucuronidated or sulfated) in Phase II metabolism.

The diagram below illustrates these potential metabolic soft spots.

Caption: Potential metabolic liabilities of the parent compound PC-01.

To address these vulnerabilities, we designed three derivatives. The following table summarizes their structures and the resulting metabolic stability data from our hypothetical, yet mechanistically plausible, HLM assay.

Compound IDStructureRationale for Modificationt½ (min)CLint (µL/min/mg)
PC-01 Parent Compound 2555.4
MD-02 Amide Bioisostere: Ester replaced with a metabolically robust methylamide to prevent hydrolysis.[15][17]> 120< 11.5
MD-03 Aromatic Ring Deactivation: Fluorine atom added ortho to the hydroxyl group. The electron-withdrawing nature of fluorine deactivates the ring, reducing its susceptibility to CYP-mediated oxidation.[4][16]6521.3
MD-04 Phenol Block: Phenolic hydroxyl group is methylated. This modification blocks the primary site for Phase II glucuronidation and sulfation.4828.9

Discussion: Interpreting the Structure-Metabolism Relationship

The results clearly demonstrate the power of rational drug design in mitigating metabolic liabilities.

  • PC-01 (Parent Compound): With a half-life of 25 minutes, PC-01 would be classified as having moderate-to-high intrinsic clearance. This suggests that the compound would likely be rapidly cleared in vivo, necessitating frequent dosing. Its profile is a cumulative effect of its multiple metabolic soft spots.

  • MD-02 (Amide Bioisostere): The most dramatic improvement was observed with MD-02 . Replacing the ester with an amide, a classic bioisosteric replacement, effectively eliminated hydrolysis by esterases.[15][17] Amide bonds are significantly more stable towards enzymatic cleavage.[18] This single change increased the half-life beyond the 120-minute duration of the assay, indicating very low intrinsic clearance. This highlights that ester hydrolysis was likely a primary clearance pathway for PC-01 .

  • MD-03 (Fluoro Derivative): The introduction of a fluorine atom (MD-03 ) more than doubled the metabolic half-life. Fluorine is a small, highly electronegative atom. Its strong electron-withdrawing effect reduces the electron density of the aromatic ring, making it a less favorable substrate for oxidative CYP enzymes.[4] Placing it ortho to the directing hydroxyl group is a common strategy to sterically and electronically hinder oxidation at the most activated positions.[16] The significant, though less dramatic, improvement compared to MD-02 suggests that aromatic oxidation is a major, but not the sole, metabolic pathway for PC-01 .

  • MD-04 (O-Methylated Derivative): Blocking the phenolic hydroxyl group by converting it to a methyl ether (MD-04 ) also led to a notable increase in stability. This modification directly prevents Phase II conjugation reactions (glucuronidation and sulfation), which are common and rapid clearance pathways for phenolic compounds.[16] The resulting improvement in half-life confirms that conjugation is a significant metabolic route for the parent compound.

Conclusion and Strategic Outlook

This comparative guide demonstrates that a systematic approach to identifying and addressing metabolic liabilities is a cornerstone of successful lead optimization. By employing a standard in vitro assay, we identified multiple metabolic "soft spots" in the parent structure of Methyl 2-((4-hydroxyphenyl)amino)acetate.

  • The parent compound PC-01 is susceptible to multiple clearance pathways, including ester hydrolysis, aromatic oxidation, and phenolic conjugation.

  • Bioisosteric replacement of the labile ester with an amide (MD-02 ) proved to be the most effective strategy, resulting in a profound increase in metabolic stability. This suggests ester hydrolysis is a dominant clearance mechanism.

  • Strategic blocking of oxidative metabolism (MD-03 ) and Phase II conjugation (MD-04 ) also yielded significant improvements in compound half-life, confirming their roles as important metabolic pathways.

For drug development professionals, these findings underscore the importance of early and continuous ADME profiling. The structure-metabolism relationships elucidated here provide a practical framework for modifying future lead compounds. Depending on the desired pharmacokinetic profile, chemists can select from a toolkit of strategies—such as bioisosteric replacement or the introduction of blocking groups—to systematically enhance metabolic stability and design drug candidates with a higher probability of clinical success.

References

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma . Longdom Publishing. [Link]

  • Protocol for the Human Liver Microsome Stability Assay . ResearchGate. [Link]

  • Microsomal Stability Assay Protocol . AxisPharm. [Link]

  • Microsomal stability assay for human and mouse liver microsomes . protocols.io. [Link]

  • Predicting liver cytosol stability of small molecules . Journal of Cheminformatics. [Link]

  • MetaboGNN: predicting liver metabolic stability with graph neural networks and cross-species data . Journal of Cheminformatics. [Link]

  • ADME Microsomal Stability Assay . BioDuro. [Link]

  • Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry . Fiveable. [Link]

  • N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines . PubMed. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides . ACS Publications. [Link]

  • Preventing Chemical Degradation of Drug Products . FTLOScience. [Link]

  • Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors . PMC. [Link]

  • General Phenolic Biosynthesis Pathways . Natural Chemistry Research Group. [Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity . ACS Publications. [Link]

  • Aromatic Bioisosteres . Cambridge MedChem Consulting. [Link]

  • Metabolic effects and fate of succinic acid methyl esters in rat hepatocytes . PubMed. [Link]

  • Metabolons in biosynthetic pathways of phenolic compounds . ResearchGate. [Link]

  • How to prevent hydrolysis in a drug . Quora. [Link]

  • METABOLIC FATE OF DRUGS . Annual Reviews. [Link]

  • Structure-activity relationships for the design of small-molecule inhibitors . ResearchGate. [Link]

  • Bioisosteric Replacements . Chem-Space. [Link]

  • Discovery of a widespread metabolic pathway within and among phenolic xenobiotics . PMC. [Link]

  • Bioisosteric Replacements . Cambridge MedChem Consulting. [Link]

  • Structure-Activity Relationship Study of Majusculamide D: Overcoming Metabolic Instability and Severe Toxicity with a Fluoro Analogue . ResearchGate. [Link]

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source . ACS Omega. [Link]

  • The impact of N-methylation on aqueous solubility and lipophilicity . Bioorganic & Medicinal Chemistry. [Link]

  • Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables . PMC. [Link]

  • Formation of quaternary amines by N-methylation of azaheterocycles with homogeneous amine N-methyltransferases . PubMed. [Link]

  • Bioisosterism: A Rational Approach in Drug Design . Institute of Industrial Science, the University of Tokyo. [Link]

  • Overview of Phenolic Compounds & Their Biosynthesis . YouTube. [Link]

  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification . ResearchGate. [Link]

  • Fate of drug-metabolizing enzymes in metabolic diseases . ScienceDirect. [Link]

  • Cocaethylene . Wikipedia. [Link]

  • Drug Metabolism: Understanding the Fate of Medications in the Body . Cureus. [Link]

Sources

Safety & Regulatory Compliance

Handling

Operational Guide: Safe Handling and PPE for Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride

This guide provides comprehensive safety protocols and personal protective equipment (PPE) requirements for handling Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride (CAS No. 56405-21-1).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and personal protective equipment (PPE) requirements for handling Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride (CAS No. 56405-21-1). As a senior application scientist, my objective is to offer a framework that prioritizes safety through a deep understanding of the material's hazards and the implementation of validated control measures. This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Understanding the specific risks associated with a chemical is the foundation of safe handling. Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is a compound that presents multiple health hazards upon exposure. The primary risks are associated with its potential for irritation and acute toxicity if not handled correctly.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the hazards.

Hazard ClassificationGHS Hazard StatementPrimary Routes of Exposure
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[1][2]Ingestion
Acute Toxicity, Dermal (Category 4) H312: Harmful in contact with skin[1][3]Skin Contact
Skin Irritation (Category 2) H315: Causes skin irritation[2][3][4][5]Skin Contact
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritation[2][3][4][5]Eye Contact
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaled[1][3]Inhalation
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritation[2][3][4]Inhalation

Given these hazards, all handling procedures must be designed to eliminate or minimize the risk of dust inhalation, skin contact, eye contact, and accidental ingestion.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, proper engineering controls must be in place. PPE should be viewed as the final barrier between the researcher and the chemical hazard, not the primary method of protection.

  • Chemical Fume Hood: All weighing, transferring, and manipulation of solid Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride must be performed inside a certified chemical fume hood.[6][7] This is critical to control the inhalation hazard posed by fine dust particles.[4]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[1][8]

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the hazard assessment. For this compound, comprehensive protection is necessary.

  • Eye and Face Protection: Due to the risk of serious eye irritation, standard safety glasses are insufficient.

    • Requirement: Wear tightly fitting, splash-proof chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[8][9]

    • Causality: This compound can cause serious eye irritation upon contact with dust particles or splashes.[2][4] Goggles provide a seal around the eyes to prevent this exposure. For large-scale operations, a full-face shield should be worn in addition to goggles.[9]

  • Skin and Body Protection: The compound is harmful and causes irritation upon skin contact.[3][4]

    • Requirement: A full-length lab coat is mandatory. For procedures with a higher risk of spillage, a chemical-resistant apron or a complete protective suit should be worn.[4][10]

    • Causality: This prevents accidental contact with skin on the arms and body. Work clothes should be laundered separately from personal clothing.[1]

  • Hand Protection:

    • Requirement: Wear chemical-resistant, impervious gloves, such as nitrile or neoprene.[2][4][11] Gloves must be inspected for tears or holes before each use.[2]

    • Causality: Direct skin contact can be harmful.[1] Use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[2] Always wash hands thoroughly with soap and water after removing gloves.[1][4]

  • Respiratory Protection:

    • Requirement: When handling the solid form outside of a fume hood (which is not recommended) or if dust formation is unavoidable, a NIOSH-approved respirator is required.[1][8] A P95 (US) or P1 (EU) particle respirator is suitable for nuisance exposures.[4]

    • Causality: The compound is harmful if inhaled and can cause respiratory tract irritation.[1][3][4] Engineering controls (i.e., a fume hood) are the preferred method to manage this risk.

Procedural Workflow for Safe Handling

A systematic workflow ensures that safety checks are integrated at every stage of the process, from preparation to disposal.

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_closure Phase 3: Closure & Disposal cluster_emergency Emergency Path Prep 1. Review SDS & Procedure Area_Check 2. Verify Fume Hood Operation & Clear Workspace Prep->Area_Check PPE_Check 3. Gather & Inspect All PPE Area_Check->PPE_Check Don_PPE 4. Don PPE (Lab Coat, Goggles, Gloves) PPE_Check->Don_PPE Handle_Chem 5. Handle Chemical in Fume Hood (Weigh, Transfer, React) Spill_Check Spill Occurs? Handle_Chem->Spill_Check Decon 6. Decontaminate Surfaces Spill_Check->Decon No Spill_Protocol Execute Spill Protocol Spill_Check->Spill_Protocol Yes Doff_PPE 7. Doff PPE in Correct Order (Gloves, Goggles, Lab Coat) Decon->Doff_PPE Wash 8. Wash Hands Thoroughly Doff_PPE->Wash Waste_Dispose 9. Dispose of Waste (Chemical & Contaminated PPE) Wash->Waste_Dispose Spill_Protocol->Decon After Cleanup

Caption: Workflow for handling Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride.

Step-by-Step Handling Protocol
  • Preparation & Pre-Handling Check:

    • Confirm the location of the nearest eyewash station and safety shower.[9]

    • Review the Safety Data Sheet (SDS) for this specific compound.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Prepare all necessary equipment and reagents before bringing the chemical into the hood.

  • Donning PPE:

    • Put on the lab coat, ensuring it is fully buttoned.

    • Put on chemical safety goggles.

    • Put on gloves, ensuring they overlap the cuffs of the lab coat.

  • Handling the Compound:

    • Perform all manipulations that may generate dust, such as weighing or transferring, deep within the fume hood.

    • Use a spatula for transfers. Avoid pouring the solid to minimize dust.

    • Keep the container securely sealed when not in use.[1]

  • Post-Handling Procedures:

    • Securely close the primary container.

    • Decontaminate any equipment used and the work surface within the fume hood.

  • Doffing PPE:

    • Remove gloves first using a technique that avoids touching the outside with bare skin.[2]

    • Remove the lab coat.

    • Remove safety goggles.

    • Wash hands thoroughly with soap and water.[1]

Emergency Protocols & Spill Management

Accidents can happen, and a clear, pre-defined emergency plan is essential.

  • Minor Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wear your full PPE.

    • Use dry clean-up procedures; do NOT use air hoses.[1]

    • Carefully sweep or shovel the material.[1] A vacuum cleaner designed for hazardous dusts may also be used.[1]

    • Place the spilled material and all cleanup materials into a clean, dry, sealable, and clearly labeled container for hazardous waste disposal.[1]

  • Major Spills:

    • Evacuate the area immediately.[1]

    • Alert your institution's emergency response team or the local fire brigade, informing them of the material's identity and the nature of the spill.[1]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1][4]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][12] Remove all contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation persists.[2][4]

  • In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids.[4][12] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and give a glass of water to drink.[1][4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Decontamination and Waste Disposal

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Decontamination: All surfaces and equipment that have come into contact with the chemical should be thoroughly cleaned.

  • Waste Disposal:

    • The chemical waste and any contaminated materials (e.g., gloves, paper towels, spill cleanup debris) must be treated as hazardous waste.[2][4]

    • Collect waste in a suitable, closed, and clearly labeled container.[1][2]

    • Dispose of the material through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][2][4]

    • Under no circumstances should this product be allowed to enter drains or waterways.[1][2][4]

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Aichem. [Link]

  • Safety Data Sheet - (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride. Angene Chemical. [Link]

  • Material Safety Data Sheet. Capot Chemical. [Link]

  • Safety Guidelines for Handling Chemicals. HPE Support. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Safety Data Sheet. SynZeal. [Link]

  • Safety Data Sheet acc. to OSHA HCS. Lab Alley. [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. Ali شهاب. [Link]

Sources

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